Chroman-5-carboxylic acid
Description
BenchChem offers high-quality Chroman-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHXEALVTBUNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Chroman Scaffold in Modern Research
An In-Depth Technical Guide to the Structure Elucidation of Chroman-5-Carboxylic Acid
The chroman ring system is a privileged heterocyclic motif, forming the core of a vast array of natural products and pharmacologically active molecules, most notably tocopherols (Vitamin E).[1] The unique structural and electronic properties of this scaffold make it a cornerstone in medicinal chemistry and drug development. Chroman-5-carboxylic acid, a specific derivative, presents a fascinating analytical challenge, combining the features of the bicyclic chroman system with the influential carboxylic acid functionality. Its structural elucidation requires a multi-faceted analytical approach, where each technique provides a unique piece of the puzzle.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven workflow for the unambiguous structure determination of chroman-5-carboxylic acid. Moving beyond a simple recitation of methods, this document emphasizes the underlying scientific rationale for experimental choices, ensuring a self-validating and robust analytical cascade.
The Analytical Imperative: A Multi-Technique Approach
Confirming the identity and structure of a synthesized or isolated compound is the bedrock of chemical research. A single analytical technique is rarely sufficient. Instead, a synergistic application of multiple spectroscopic and spectrometric methods is employed to build an unassailable case for the proposed structure. This guide outlines a logical and efficient workflow, beginning with fundamental characterization and culminating in definitive structural assignment.
Part 1: Foundational Analysis - Molecular Mass and Functional Groups
Mass Spectrometry: Defining the Molecular Formula
The first critical step is to determine the compound's exact molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Causality Behind the Choice: For a molecule containing a carboxylic acid, Electrospray Ionization (ESI) is an ideal soft ionization technique. The acidic proton is readily lost, making the molecule easy to ionize in negative mode to form an abundant [M-H]⁻ ion.[2] This provides a clear and accurate measurement of the molecular mass.
Expected Data for Chroman-5-Carboxylic Acid (C₁₀H₁₀O₃):
-
Calculated Exact Mass: 178.06299 g/mol
-
Expected HRMS (ESI-) Result: An m/z value corresponding to [C₁₀H₉O₃]⁻, e.g., 177.0557.
Experimental Protocol: High-Resolution LC-MS (ESI-)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Set the ESI source to negative ion mode.
-
Analysis: Inject the sample. The resulting mass spectrum should prominently feature the [M-H]⁻ ion.
-
Formula Determination: Use the instrument's software to calculate the most probable elemental composition based on the measured accurate mass. The result should unambiguously confirm the molecular formula C₁₀H₁₀O₃.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can provide initial structural clues. By selecting the [M-H]⁻ parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragments can be observed. A primary expected fragmentation is the loss of CO₂ (44 Da), a hallmark of carboxylic acids.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule.[3] For chroman-5-carboxylic acid, the IR spectrum provides clear, confirmatory evidence for the carboxylic acid moiety.
Causality Behind the Data: The vibrational frequencies of chemical bonds are highly characteristic. The carboxylic acid functional group produces two unmistakable signals: a very broad O-H stretch due to hydrogen bonding and a sharp, strong C=O stretch.[4]
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |
| Carboxylic Acid | C=O stretch | 1680 - 1720 | Sharp, very strong |
| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium to strong |
| Ether | C-O stretch | 1200 - 1300 | Strong |
| Alkane/Aromatic | C-H stretch | 2850 - 3100 | Medium to strong |
Table 1: Key IR absorption bands for chroman-5-carboxylic acid.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them with the functional groups listed in Table 1. The presence of the extremely broad O-H and strong C=O bands is definitive confirmation of the carboxylic acid group.
Part 2: The Core Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[5][6] A combination of 1D (¹H, ¹³C) and 2D experiments is required to assemble the complete structure.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
2D Spectra Acquisition: Acquire key 2D correlation spectra, including COSY, HSQC, and HMBC.
¹H NMR: Proton Environments and Neighbors
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their integration (number of protons), and their neighboring protons (splitting pattern).
| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| COOH | 12.0 - 13.0 | broad singlet | 1H | Highly deshielded acidic proton.[4] |
| H-6 | 7.0 - 7.2 | doublet | 1H | Aromatic, ortho to electron-donating ether oxygen. |
| H-7 | 7.4 - 7.6 | triplet | 1H | Aromatic, deshielded by adjacent carboxyl group. |
| H-8 | 7.8 - 8.0 | doublet | 1H | Aromatic, ortho to electron-withdrawing carboxyl group. |
| H-2 | 4.2 - 4.4 | triplet | 2H | Aliphatic, adjacent to ether oxygen (O-CH₂). |
| H-4 | 2.8 - 3.0 | triplet | 2H | Aliphatic, benzylic and adjacent to C-5. |
| H-3 | 2.0 - 2.2 | multiplet | 2H | Aliphatic, coupled to both H-2 and H-4. |
Table 2: Predicted ¹H NMR spectral data for chroman-5-carboxylic acid (in DMSO-d₆).
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon(s) | Expected δ (ppm) | Rationale |
| COOH | 165 - 175 | Carboxylic acid carbonyl carbon.[4] |
| C-8a | 155 - 160 | Aromatic carbon attached to ether oxygen. |
| C-7 | 130 - 135 | Aromatic CH carbon. |
| C-5 | 128 - 132 | Aromatic carbon bearing the carboxyl group. |
| C-8 | 120 - 125 | Aromatic CH carbon. |
| C-4a | 118 - 122 | Aromatic carbon at the ring junction. |
| C-6 | 115 - 120 | Aromatic CH carbon. |
| C-2 | 65 - 70 | Aliphatic O-CH₂ carbon. |
| C-4 | 25 - 30 | Aliphatic benzylic CH₂ carbon. |
| C-3 | 20 - 25 | Aliphatic CH₂ carbon. |
Table 3: Predicted ¹³C NMR spectral data for chroman-5-carboxylic acid.
2D NMR: Assembling the Pieces
While 1D NMR provides the parts list, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key expected correlations: H-6 ↔ H-7 ↔ H-8, and H-2 ↔ H-3 ↔ H-4. This establishes the connectivity within the aromatic and aliphatic spin systems independently.
-
HSQC (Heteronuclear Single Quantum Coherence): Links each proton to its directly attached carbon, confirming the assignments made in Tables 2 and 3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the isolated fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7][8] It provides a precise 3D map of the atoms in space, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.
Causality Behind the Method: When X-rays are passed through a well-ordered crystal, they are diffracted in a specific pattern that is mathematically related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a complete 3D structure of the molecule can be reconstructed.[9]
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound, typically through slow evaporation of a solvent, vapor diffusion, or cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the diffraction data are collected.
-
Structure Solution and Refinement: Sophisticated software is used to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final, highly accurate molecular structure.
The output from a successful X-ray crystallographic analysis is a definitive 3D model that serves as the final, irrefutable confirmation of the structure elucidated by the spectroscopic methods.
Conclusion
The structure elucidation of chroman-5-carboxylic acid is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation. By following this self-validating workflow, researchers can confidently and rigorously determine the structure of this and other complex organic molecules, a critical step in the advancement of chemical and pharmaceutical sciences.
References
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Langley, G. J., & Herniman, J. M. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(2), 205-212. [Link]
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Holmberg, G. A., & Sjöholm, R. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 1132-1134. [Link]
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Chroman-5-carboxylic acid CAS number 209256-64-4
An In-Depth Technical Guide to Chroman-5-carboxylic Acid (CAS 209256-64-4)
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Chroman-5-carboxylic acid (CAS 209256-64-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this particular isomer is limited, this document synthesizes information from related chroman derivatives and fundamental chemical principles to offer a robust resource for researchers. The guide covers physicochemical properties, a representative synthetic route, analytical methodologies, and a discussion of potential biological activities based on structure-activity relationships within the chroman class of molecules. This document is intended to serve as a foundational reference for scientists and professionals engaged in the development of novel therapeutics.
Introduction to the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules exhibiting a wide range of biological activities. The fusion of a dihydropyran ring with a benzene ring creates a rigid structure that can be strategically functionalized to interact with various biological targets. The substitution pattern on both the aromatic and heterocyclic rings significantly influences the molecule's pharmacological profile.
Chroman-5-carboxylic acid, specifically, positions a carboxylic acid group on the aromatic ring adjacent to the fused ether linkage. This particular arrangement is anticipated to influence the molecule's electronic properties, acidity, and potential for hydrogen bonding, thereby dictating its interaction with biological macromolecules. The carboxylic acid moiety often serves as a key pharmacophore, enabling interactions with receptor sites or enhancing the pharmacokinetic properties of a drug candidate.
Physicochemical and Spectroscopic Profile
While experimentally determined data for Chroman-5-carboxylic acid is not widely available in public literature, its properties can be predicted based on its structure and the known characteristics of related compounds.
Predicted Physicochemical Properties
The following table summarizes the expected physicochemical properties of Chroman-5-carboxylic acid. These values are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.
| Property | Predicted Value / Characteristic | Rationale & Significance |
| CAS Number | 209256-64-4 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₁₀H₁₀O₃[1] | Confirms the elemental composition. |
| Molecular Weight | 178.18 g/mol [1] | Essential for stoichiometric calculations in synthesis and analysis. |
| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |
| Melting Point | 150-170 °C (estimated) | Carboxylic acids often have relatively high melting points due to hydrogen-bonded dimers. |
| Boiling Point | > 300 °C (estimated) | High boiling point is expected due to polarity and hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone); sparingly soluble in water. | The carboxylic acid group enhances polarity, but the bicyclic core is hydrophobic. Solubility in aqueous media is pH-dependent. |
| pKa | 4.0 - 5.0 (estimated) | The acidity of the carboxylic acid is influenced by the electron-donating nature of the chroman ring system. |
| logP | 1.5 - 2.5 (estimated) | Indicates moderate lipophilicity, which is often favorable for drug-like molecules. |
Expected Spectroscopic Signatures
Spectroscopic analysis is essential for the unambiguous identification and characterization of Chroman-5-carboxylic acid. The following are the expected key features in its spectra.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The carboxylic acid proton will appear as a broad singlet far downfield (typically 10-13 ppm). The aromatic protons will appear in the range of 6.8-7.8 ppm, with splitting patterns determined by their substitution. The aliphatic protons of the dihydropyran ring will appear as multiplets in the upfield region (typically 1.8-4.5 ppm).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm. The aromatic carbons will resonate between 110-160 ppm, while the aliphatic carbons of the chroman ring will be found at 20-70 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically from 2500 to 3300 cm⁻¹. A strong C=O stretching absorption will be observed around 1700-1725 cm⁻¹. The C-O stretching of the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region.[2]
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the dihydropyran ring.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned starting from readily available precursors, proceeding through the formation of the chroman ring system, followed by the introduction or modification of the carboxylic acid functionality. A common strategy involves a cyclization reaction to form the chroman ring.
Caption: Proposed synthetic workflow for Chroman-5-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Chroman-5-carbaldehyde
This step involves the formation of the chroman ring.
-
Reaction Setup : To a solution of 2-hydroxy-6-methyl-benzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add a catalyst like DABCO (0.2 equivalents).
-
Addition of Reactant : Add methyl acrylate (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, quench the reaction with dilute HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the intermediate, which is then cyclized under basic or acidic conditions to form Chroman-5-carbaldehyde.
Step 2: Oxidation to Chroman-5-carboxylic acid
This step converts the aldehyde to the desired carboxylic acid.
-
Preparation of Jones Reagent : Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.[4]
-
Reaction Setup : Dissolve Chroman-5-carbaldehyde (1 equivalent) in acetone and cool the solution in an ice bath.
-
Oxidation : Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green. Continue the addition until a faint orange color persists.
-
Quenching : Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color is uniform.
-
Work-up and Purification : Neutralize the reaction mixture with sodium bicarbonate. Remove the acetone by rotary evaporation. Extract the aqueous residue with ethyl acetate. The carboxylic acid product can then be purified by recrystallization or column chromatography.
Potential Biological Activities and Applications
While direct biological data for Chroman-5-carboxylic acid is scarce, the broader class of chroman derivatives has been extensively studied, revealing a wide array of pharmacological activities. The structure-activity relationship (SAR) studies of these analogs provide a strong basis for predicting the potential applications of Chroman-5-carboxylic acid.
Anticancer Potential
Many chroman derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation. For instance, some chroman derivatives are potent inhibitors of Acetyl-CoA Carboxylases (ACCs), which are crucial for fatty acid synthesis, a process upregulated in many cancers.[1] The carboxylic acid moiety could play a critical role in binding to the active site of such enzymes.
Antioxidant and Anti-inflammatory Properties
The chroman ring is a core component of Vitamin E (tocopherols and tocotrienols), which are well-known for their potent antioxidant properties. The phenolic hydroxyl group in many bioactive chromans is key to this activity. While Chroman-5-carboxylic acid lacks this phenolic hydroxyl, the overall scaffold may still contribute to some antioxidant or anti-inflammatory effects. Structure-activity relationship studies have shown that the substitution pattern on the aromatic ring is critical for these properties.[5][6]
Other Potential Applications
The chroman scaffold is versatile, and derivatives have been explored for a multitude of other therapeutic areas, including:
-
Neuroprotective agents
-
Antidiabetic agents
-
Antimicrobial agents [7]
The specific biological profile of Chroman-5-carboxylic acid would need to be determined through in vitro and in vivo screening assays.
Caption: Potential therapeutic applications of Chroman-5-carboxylic acid.
Analytical and Quality Control
Robust analytical methods are essential for ensuring the purity and identity of Chroman-5-carboxylic acid in a research and development setting.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for assessing the purity of Chroman-5-carboxylic acid. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode would be a suitable starting point. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm or 280 nm where the benzene ring absorbs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For more sensitive and selective analysis, especially in complex matrices, LC-MS is invaluable. It provides both retention time and mass-to-charge ratio data, confirming the identity of the compound.[8]
Quality Control Workflow
A typical quality control workflow for a synthesized batch of Chroman-5-carboxylic acid would involve the following steps:
Caption: Quality control process for Chroman-5-carboxylic acid.
Safety and Handling
As with any research chemical, Chroman-5-carboxylic acid should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted. General handling guidelines include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
Chroman-5-carboxylic acid represents an intriguing, yet underexplored, member of the chroman family. Based on the well-established biological activities of its structural relatives, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide provides a foundational framework for researchers interested in synthesizing, characterizing, and evaluating this compound. Further empirical studies are necessary to fully elucidate its physicochemical properties and pharmacological profile.
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Biological activity of Chroman-5-carboxylic acid
An In-Depth Technical Guide to the Biological Activity of Chroman-5-Carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including tocopherols (Vitamin E).[1][2] Chroman-5-carboxylic acid, a key derivative, has emerged as a molecule of significant interest due to its diverse pharmacological potential. This technical guide provides a comprehensive analysis of the biological activities of Chroman-5-carboxylic acid and its analogues, grounded in experimental evidence. We will explore its antioxidant, anti-inflammatory, and anticancer properties, detailing the underlying mechanisms of action, presenting validated experimental protocols for its evaluation, and discussing its potential in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical entity.
Introduction: The Chroman Core and Its Significance
The chroman ring system, a bicyclic ether, is a fundamental structural motif found in a wide array of natural products and synthetic molecules with significant biological properties.[3] Its most notable natural representative is α-tocopherol (Vitamin E), a potent lipid-soluble antioxidant. The structural similarity of Chroman-5-carboxylic acid to tocopherols provides a logical basis for its investigation as a bioactive agent.[2] The presence of the carboxylic acid group, however, imparts distinct physicochemical properties, influencing its solubility, distribution, and interaction with biological targets.[4][5] This functional group is often a key component of the pharmacophore in various therapeutic agents, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[4][6] This guide synthesizes the current understanding of Chroman-5-carboxylic acid's biological profile, highlighting its role as a versatile intermediate and a potential therapeutic agent in its own right.[2][7]
Key Biological Activities and Mechanisms of Action
Research into Chroman-5-carboxylic acid and its closely related derivatives has revealed a spectrum of biological activities. The primary areas of investigation include its antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Properties
The capacity of chroman derivatives to scavenge free radicals is a well-documented phenomenon, largely attributed to the hydrogen-donating ability of the hydroxyl group on the chroman ring, similar to Vitamin E.[8][9] Derivatives of chroman-carboxylic acid have demonstrated significant antioxidant potential, often exceeding that of standard compounds like Trolox, a water-soluble analogue of Vitamin E.[8][10]
Mechanism of Action: Radical Scavenging The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thereby neutralizing it. This process generates a stable chromanoxyl radical, which is less reactive and can be recycled back to its active form by other antioxidants like ascorbate (Vitamin C).[9] This activity is crucial in preventing oxidative damage to cellular components like lipids, proteins, and DNA.
Caption: Mechanism of radical scavenging by Chroman-5-carboxylic acid.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The chroman scaffold has been identified as a promising template for the development of novel anti-inflammatory agents.[1][11] Derivatives have been shown to inhibit key pro-inflammatory mediators, suggesting a multi-target approach to modulating the inflammatory response.[6][12]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways The anti-inflammatory effects of chroman derivatives are often linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] When stimulated by inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway becomes active, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] These enzymes produce nitric oxide (NO) and prostaglandins (like PGE2), respectively, which are key mediators of inflammation.[6][12] Chroman derivatives have been shown to significantly reduce the production of NO and downregulate the expression of iNOS and COX-2 in stimulated immune cells, such as macrophages.[11][12]
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Anticancer Activity
The search for novel anticancer agents has led to the evaluation of various heterocyclic compounds, including chroman derivatives.[1] Studies have demonstrated that chroman carboxamide analogs exhibit potent cytotoxic activity against various cancer cell lines, notably the MCF-7 breast cancer cell line.[10]
Mechanism of Action: Induction of Apoptosis One of the key mechanisms underlying the anticancer effects of chroman derivatives is the induction of apoptosis, or programmed cell death.[14] This process is often mediated through the caspase-dependent pathway. Coumarin, a related benzopyrone, has been shown to exert anti-proliferative effects by decreasing the expression of the anti-apoptotic protein Bcl-2.[14] A decrease in Bcl-2 allows for the activation of caspase-9 and subsequent executioner caspases (like caspase-3), which dismantle the cell, leading to apoptosis.[14] While direct evidence for Chroman-5-carboxylic acid is emerging, the activity of its close analogs suggests a similar mechanism is plausible.
Caption: Proposed apoptotic pathway induced by chroman derivatives.
Quantitative Data Summary
The biological efficacy of Chroman-5-carboxylic acid derivatives is often quantified by their concentration-dependent effects in various assays. The following tables summarize representative data from published studies on related chroman structures.
Table 1: Anticancer Activity of Chroman Carboxamide Analogs
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5k | MCF-7 (Breast) | GI₅₀ | 40.9 µM | [10] |
| 5l | MCF-7 (Breast) | GI₅₀ | 41.1 µM | [10] |
| 6i | MCF-7 (Breast) | GI₅₀ | 34.7 µM | [10] |
(GI₅₀: Concentration required for 50% inhibition of cell growth)
Table 2: Anti-inflammatory Activity of Chromenyl Dihydrofuran Carboxylates
| Compound | Target | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 5i | TNF-α | IC₅₀ | 0.423 | [11] |
| 5k | TNF-α | IC₅₀ | 0.047 | [11] |
| 5l | TNF-α | IC₅₀ | 0.070 | [11] |
| Prednisolone | TNF-α | IC₅₀ | 0.033 | [11] |
(IC₅₀: Concentration required for 50% inhibition of target activity)
Experimental Protocols: A Self-Validating Approach
To ensure reproducibility and scientific rigor, the following protocols are described. Each protocol includes internal controls and standards, creating a self-validating system for assessing the biological activity of Chroman-5-carboxylic acid.
Protocol: DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (Chroman-5-carboxylic acid) dissolved in methanol at various concentrations.
-
Methanol (as blank).
-
Trolox or Ascorbic Acid (as a positive control).
-
96-well microplate.
-
Microplate reader (517 nm).
-
-
Methodology:
-
Pipette 100 µL of the test compound at different concentrations into the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well containing 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
-
Trustworthiness: The inclusion of a well-known antioxidant standard (Trolox/Ascorbic Acid) allows for the validation of the assay's performance and provides a benchmark for comparing the activity of the test compound.[8][10]
Protocol: Inhibition of Nitric Oxide (NO) Production (Anti-inflammatory)
This protocol uses Griess reagent to measure the production of nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM medium with 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (Chroman-5-carboxylic acid).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Dexamethasone (as a positive control).
-
96-well cell culture plate.
-
-
Methodology:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + Dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
-
-
Trustworthiness: The protocol includes an unstimulated control to establish baseline NO levels and a potent anti-inflammatory drug (Dexamethasone) as a positive control to validate the cellular response and assay sensitivity.[12] A preliminary cytotoxicity assay (e.g., MTT) is essential to ensure that the observed reduction in NO is not due to cell death.
Perspective in Drug Development
Chroman-5-carboxylic acid represents a valuable scaffold for drug discovery. Its role as an intermediate in the synthesis of more complex molecules, such as antioxidants and Vitamin E derivatives, is well-established.[2][15] However, its intrinsic biological activities suggest it could also serve as a lead compound.
The carboxylic acid moiety, while crucial for the activity of many drugs, can present challenges in drug development, such as limited ability to cross biological membranes and potential metabolic liabilities.[4] Therefore, a common strategy involves the use of carboxylic acid bioisosteres—functional groups with similar physicochemical properties that can overcome these limitations while retaining or even enhancing biological activity.[5] Future research could focus on creating derivatives of Chroman-5-carboxylic acid, such as esters or amides, to improve its pharmacokinetic profile and therapeutic potential.[7][10]
Conclusion
Chroman-5-carboxylic acid and its derivatives exhibit a compelling range of biological activities, most notably as antioxidant, anti-inflammatory, and anticancer agents. The mechanisms underpinning these effects are rooted in fundamental cellular pathways, including free radical scavenging and the modulation of inflammatory and apoptotic signaling cascades. The chroman core is a proven pharmacophore, and the strategic modification of the carboxylic acid group offers a promising avenue for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this important class of molecules.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of Chroman-5-carboxylic Acid
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman ring system, a core structural motif in a plethora of natural products and synthetic molecules, represents a "privileged scaffold" in medicinal chemistry. Its presence in compounds like vitamin E (α-tocopherol) and various flavonoids underscores its significance in engaging with biological systems. The fusion of a dihydropyran ring with a benzene ring provides a rigid, three-dimensional structure that is amenable to diverse chemical functionalization, enabling the fine-tuning of pharmacological properties.
The addition of a carboxylic acid moiety, as seen in Chroman-5-carboxylic acid, introduces a critical functional group known to participate in key biological interactions. Carboxylic acids can act as hydrogen bond donors and acceptors, and at physiological pH, the carboxylate anion can form crucial ionic interactions with biological targets such as enzyme active sites or receptor binding pockets.[1][2] While the chroman class of molecules is broadly associated with antioxidant, anti-inflammatory, antimicrobial, and antitumor activities, the specific mechanism of action for Chroman-5-carboxylic acid remains to be fully elucidated.[3][4] One known application of this molecule is as an intermediate in the synthesis of antioxidants and vitamin E derivatives, suggesting that its own biological activities may be linked to pathways involved in oxidative stress.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and define the mechanism of action of Chroman-5-carboxylic acid. It is structured not as a rigid protocol, but as a logical, field-proven workflow, moving from broad, unbiased screening to specific, hypothesis-driven validation.
Part 1: Foundational Strategy for Mechanism of Action (MoA) Elucidation
The journey to define a compound's MoA is a multi-stage process. For a novel molecule like Chroman-5-carboxylic acid, where the primary target is unknown, we must employ a strategy that funnels from a wide array of possibilities down to a specific, validated pathway.
Our approach is built on three pillars:
-
Unbiased Target Identification: Discovering the direct molecular binding partners of the compound.
-
Biophysical and Functional Validation: Confirming direct engagement with the identified target(s) and quantifying the functional consequences of this interaction.
-
Cellular Pathway Analysis: Mapping the downstream signaling events and elucidating the ultimate phenotypic effect on the cell.
The following diagram illustrates this strategic workflow.
Caption: Strategic workflow for elucidating the mechanism of action.
Part 2: Experimental Methodologies for Target Identification
The first critical step is to identify the direct molecular target(s) of Chroman-5-carboxylic acid. Without a known target, an unbiased approach is essential.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This classical and robust method remains a gold standard for target identification.[1] It involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.
Causality Behind Experimental Choices:
-
Immobilization Strategy: The carboxylic acid group on Chroman-5-carboxylic acid is an ideal handle for immobilization. It can be coupled to an amine-functionalized resin (e.g., Affi-Gel) via carbodiimide chemistry (EDC/NHS). This orientation exposes the rest of the molecule to potential binding partners, minimizing steric hindrance.
-
Negative Control: A crucial element of trustworthiness is the use of a negative control. A structurally similar but biologically inactive analog of Chroman-5-carboxylic acid should be immobilized on a separate column. Proteins that bind to both columns are likely non-specific interactors and can be disregarded. Alternatively, a competition experiment, where the lysate is pre-incubated with an excess of free Chroman-5-carboxylic acid before being passed over the affinity column, can be performed. Specific binders will be competed off and will not be present in the final eluate.
-
Ligand Immobilization:
-
Dissolve 1-5 mg of Chroman-5-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Activate 1 mL of amine-functionalized agarose beads with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in activation buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.
-
Add the Chroman-5-carboxylic acid solution to the activated beads and incubate for 2-4 hours at room temperature with gentle mixing.
-
Quench unreacted sites with an ethanolamine solution. Wash the beads extensively to remove uncoupled ligand and reagents.
-
-
Protein Extraction:
-
Harvest cultured cells (e.g., a cell line relevant to a potential therapeutic area, like a cancer cell line or an immune cell line) and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cellular debris. The supernatant is the proteome extract.
-
-
Affinity Pulldown:
-
Incubate the proteome extract with the Chroman-5-carboxylic acid-coupled beads (and control beads in a separate experiment) for 2-4 hours at 4°C with rotation.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control.
-
Identify the proteins using in-gel digestion with trypsin followed by LC-MS/MS analysis.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is an alternative, powerful method that does not require chemical modification of the small molecule.[6] It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.[5]
Causality Behind Experimental Choices:
-
Protease Selection: Pronase, a mixture of non-specific proteases, is often used to ensure broad digestion of the proteome. The concentration of Pronase must be optimized to achieve near-complete digestion of the lysate in the absence of the drug, while leaving a detectable amount of the stabilized target protein in its presence.
-
Self-Validation: The method is self-validating through its dose-dependency. Increasing concentrations of Chroman-5-carboxylic acid should lead to a corresponding increase in the amount of protected target protein.
-
Cell Lysis: Prepare a cell lysate as described for Affinity Chromatography.
-
Drug Incubation:
-
Aliquot the lysate into several tubes.
-
Add increasing concentrations of Chroman-5-carboxylic acid (e.g., 0, 1, 10, 100 µM) to the aliquots. Use a vehicle control (e.g., DMSO).
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add an optimized concentration of Pronase to each tube.
-
Incubate at room temperature for a defined time (e.g., 30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling immediately.
-
-
Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Visualize the proteins by Coomassie or silver staining.
-
Look for protein bands that are protected from digestion in a dose-dependent manner.
-
Excise and identify these bands by mass spectrometry.
-
Part 3: Target Engagement and Functional Validation
Once putative targets are identified, it is imperative to confirm direct binding and assess the functional consequences of this interaction.
Biophysical Confirmation of Direct Binding
Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
| Technique | Principle | Key Outputs | Rationale |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor chip surface as the analyte (Chroman-5-carboxylic acid) flows over the immobilized ligand (target protein). | KD (affinity), kon (on-rate), koff (off-rate) | Provides real-time kinetic data, crucial for understanding the duration of the drug-target interaction.[4] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | KD (affinity), ΔH (enthalpy), ΔS (entropy) | The "gold standard" for thermodynamic characterization of binding, performed in-solution without labeling or immobilization. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. | ΔTm (thermal shift) | A high-throughput method to confirm ligand-induced protein stabilization. A positive ΔTm indicates binding. |
Functional Assays: From Target to Pathway
Functional assays are tailored to the specific class of protein identified.
Scenario 1: The Target is an Enzyme
If the identified target is an enzyme, the primary question is whether Chroman-5-carboxylic acid acts as an inhibitor or an activator.
-
Assay Setup:
-
In a 96- or 384-well plate, add the purified target enzyme, its substrate, and varying concentrations of Chroman-5-carboxylic acid to a suitable assay buffer.
-
The substrate should ideally be one that produces a fluorescent or colorimetric product for easy detection.
-
-
Data Acquisition:
-
Measure the rate of product formation over time using a plate reader.
-
-
Data Analysis:
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of Chroman-5-carboxylic acid required to inhibit 50% of the enzyme's activity.
-
-
Mechanism of Inhibition Studies:
-
To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzyme assay with varying concentrations of both the substrate and Chroman-5-carboxylic acid.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[7]
-
Scenario 2: The Target is a G-Protein Coupled Receptor (GPCR)
If the target is a GPCR, key questions involve its effect on downstream signaling, typically mediated by G-proteins (Gαs, Gαi/o, Gαq/11) or β-arrestin.
This protocol measures changes in intracellular cyclic AMP (cAMP), a key second messenger. Gαs activation increases cAMP, while Gαi/o activation decreases it.[8]
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293T) that expresses the target GPCR, or transiently transfect the cells with a plasmid encoding the GPCR.
-
-
Cell Treatment:
-
Plate the cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
For Gαi/o-coupled receptors, stimulate the cells with forskolin to elevate basal cAMP levels.
-
Add varying concentrations of Chroman-5-carboxylic acid and incubate for a defined period (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).[8]
-
-
Data Analysis:
-
Plot the cAMP concentration against the Chroman-5-carboxylic acid concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
The following diagram illustrates a hypothetical signaling pathway where Chroman-5-carboxylic acid inhibits a Gαi/o-coupled GPCR, leading to an increase in cAMP.
Caption: Hypothetical GPCR signaling pathway modulation.
Part 4: Conclusion and Future Directions
This guide outlines a systematic and robust methodology for elucidating the mechanism of action of Chroman-5-carboxylic acid. By progressing from unbiased target discovery to specific functional and pathway analysis, researchers can build a comprehensive and validated model of how this compound exerts its biological effects. The experimental protocols provided are foundational and should be adapted and optimized for the specific biological context and identified targets. The ultimate goal is to connect the molecular interaction of Chroman-5-carboxylic acid with its target to a clear cellular phenotype, thereby paving the way for its potential development as a therapeutic agent.
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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Yu, L., et al. (2022). Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties. Journal of Chemistry, 2022, 1-11. [Link]
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Golebiowski, A., et al. (2013). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 18(12), 14567-14589. [Link]
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Singh, N., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(8), e2100252. [Link]
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Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101557. [Link]
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ACS Publications. (n.d.). 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. Retrieved from [Link]
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Uddin, R., et al. (2020). Genome-Based Drug Target Identification in Human Pathogen Streptococcus gallolyticus. Frontiers in Microbiology, 11, 579482. [Link]
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Fernandes, C., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2959. [Link]
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The Therapeutic Potential of the Chroman Carboxylic Acid Scaffold: A Guide to Target Identification and Validation
An In-depth Technical Guide
Introduction
The chroman scaffold, a core structural motif in a plethora of natural products and synthetic molecules, represents a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a versatile template for designing compounds that can interact with a wide array of biological targets with high affinity and specificity. When functionalized with a carboxylic acid group, the resulting Chroman Carboxylic Acid structure gains a critical pharmacophoric feature—a negatively charged or hydrogen-bond-donating group—that often governs molecular recognition, solubility, and pharmacokinetic properties.[1][2]
While extensive research has been conducted on various isomers, particularly those with substitution at the 2- and 6-positions, publicly available data on the specific biological targets of Chroman-5-carboxylic acid is notably scarce. This guide, therefore, adopts a broader, scaffold-centric approach. By synthesizing the wealth of data available for the chroman carboxylic acid family and its derivatives, we aim to illuminate the most promising therapeutic avenues and provide a robust framework for the future investigation of under-explored isomers like Chroman-5-carboxylic acid. We will delve into validated targets, dissect the mechanisms of action, and provide actionable experimental protocols for researchers in drug discovery and development.
Part 1: Validated Therapeutic Targets of Chroman Carboxylic Acid Derivatives
Research into various isomers and derivatives of chroman carboxylic acid has revealed a diverse range of biological activities, pointing to several key enzyme and receptor families as high-potential therapeutic targets.
Metabolic Regulation: Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylases (ACC1 and ACC2) are pivotal enzymes that catalyze the rate-limiting step in de novo fatty acid synthesis.[3] Their upregulation is a hallmark of many cancers, where they supply the lipid building blocks necessary for rapid cell proliferation, and they are also implicated in metabolic disorders.[3][4] Chroman derivatives have emerged as potent inhibitors of both ACC isoforms.
Mechanism of Action: Certain chroman derivatives act as non-selective inhibitors of ACC1 and ACC2. By blocking the catalytic activity of these enzymes, they effectively shut down the lipogenic pathway. This leads to a depletion of fatty acids required for membrane synthesis and signaling, ultimately inducing apoptosis and halting the growth of cancer cells. Molecular docking studies suggest these compounds bind within the enzyme's active site, explaining the structure-activity relationships observed.[3]
Supporting Data: A series of novel chroman derivatives were synthesized and evaluated for their ACC inhibitory and anti-proliferative activities. One lead compound, 4s , demonstrated significant potency as summarized below.[3]
| Compound | Target | IC₅₀ (Binding Activity) |
| 4s | ACC1 | 98.06 nM |
| 4s | ACC2 | 29.43 nM |
| Compound | Cancer Cell Line | IC₅₀ (Anti-proliferation) |
| 4s | A549 (Lung) | 0.578 µM |
| 4s | H1975 (Lung) | 1.005 µM |
| 4s | HCT116 (Colon) | 0.680 µM |
| 4s | H7901 | 1.406 µM |
These findings strongly position ACC1/2 as a key therapeutic target for chroman-based compounds in oncology.[3]
Metabolic & Inflammatory Diseases: PPARα/γ and Prostaglandin H Synthase
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Dual agonists of PPARα and PPARγ are highly sought after for treating type 2 diabetes and dyslipidemia. Research has identified (2R)-2-Ethylchromane-2-carboxylic acids as novel PPARα/γ dual agonists, highlighting their potential as antihyperglycemic and hypolipidemic agents.[5] This opens a therapeutic axis for chroman carboxylic acids in metabolic syndrome.
Prostaglandin H Synthase (PHS): PHS, also known as cyclooxygenase (COX), is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. The chroman carboxylic acid derivative of vitamin E, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), has been shown to augment the activity of PHS and protect it from autodeactivation.[6] It is proposed that these compounds act as cosubstrates, accepting oxidizing equivalents from the enzyme's hydroperoxidase reaction. This modulatory effect on a central inflammatory enzyme suggests a role for chroman carboxylic acids in treating inflammatory conditions.[6]
Endocrine Regulation: Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that maintains calcium homeostasis. Modulators of CaSR are used to treat disorders like secondary hyperparathyroidism. A series of substituted chroman compounds have been developed as CaSR modulators, with one specific derivative, 2-methyl-5-((2R,4S)-2-((((R)-1-(naphthalen-1-yl)ethyl)amino)methyl)chroman-4-yl)benzoic acid, being a notable example.[7] This demonstrates the utility of the chroman backbone in targeting complex membrane receptors for endocrine disorders.
Part 2: Methodologies for Target Identification and Validation
For a novel compound series like Chroman-5-carboxylic acid, a systematic approach is required to identify and validate its biological targets.
General Workflow for Target Identification
A tiered approach, beginning with broad phenotypic screening and progressing to specific target deconvolution, is most effective.
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An In-depth Technical Guide to the Solubility and Stability of Chroman-5-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Chroman-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and life sciences research. Recognizing that specific experimental data for this molecule is not widely available, this document synthesizes established principles for similar chemical entities—specifically chroman derivatives and carboxylic acids—with robust, field-proven methodologies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to determine these critical physicochemical parameters. The guide details step-by-step procedures for kinetic and thermodynamic solubility assays and outlines a systematic approach to stability assessment through forced degradation studies, as mandated by international regulatory standards.
Introduction: The Critical Role of Solubility and Stability in Drug Development
Chroman-5-carboxylic acid, with its core chroman heterocycle and a carboxylic acid moiety, belongs to a class of compounds with significant therapeutic potential. Chroman derivatives have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The carboxylic acid group is a common pharmacophore in over 450 marketed drugs, crucial for target interaction but also a source of challenges related to metabolic stability and membrane permeability.[3][4][5]
The successful progression of any new chemical entity (NCE) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Among the most critical are solubility and stability:
-
Aqueous Solubility directly influences a drug's absorption and bioavailability.[6][7] Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and ultimately, the failure of an otherwise potent compound.[7]
-
Chemical Stability dictates a drug's shelf-life, its degradation pathways, and the potential formation of harmful impurities.[6] Understanding a molecule's susceptibility to environmental factors such as pH, temperature, light, and oxidation is a regulatory requirement and essential for developing a safe and effective formulation.[8][9][10]
This guide provides the necessary protocols to generate a robust data package for Chroman-5-carboxylic acid, enabling informed decisions in lead optimization, formulation development, and regulatory submissions.
Physicochemical Profile of Chroman-5-carboxylic acid
While specific experimental data for Chroman-5-carboxylic acid is limited, its structure allows for several well-grounded predictions regarding its behavior.
The structure combines a relatively non-polar chroman backbone with a polar, ionizable carboxylic acid group. This duality is the primary determinant of its solubility and stability characteristics.
Expected Solubility Behavior: The solubility of carboxylic acids is highly dependent on pH.[6]
-
At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), rendering the molecule neutral and less polar. In this state, its aqueous solubility is expected to be low, dominated by the non-polar chroman ring.
-
At higher pH (neutral to basic conditions): The carboxylic acid will deprotonate to form a carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water, leading to significantly higher aqueous solubility.[6]
Structurally similar compounds like chromen-4-one and chroman-2-one are generally more soluble in organic solvents (e.g., ethanol, acetone, chloroform) than in water, a characteristic likely shared by the protonated form of Chroman-5-carboxylic acid.[1][13] The solubility of carboxylic acids with one to four carbon atoms is typically high in water, but this decreases as the carbon chain length and non-polar character increase.[14][15]
Anticipated Stability Profile: The chroman ring is generally stable, but the carboxylic acid group can be susceptible to certain degradation pathways.[6][16] Potential degradation mechanisms to investigate include:
-
Hydrolysis: While carboxylic acids themselves are stable against hydrolysis, esters or amides that might be formulated could be susceptible. The stability of the core structure under acidic and basic conditions must be confirmed.
-
Oxidation: The molecule could be susceptible to oxidative degradation, a common pathway for many pharmaceuticals.[6][8]
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation in chroman-containing molecules.[10][17]
-
Decarboxylation: While typically requiring high heat, the potential for loss of CO₂ from the carboxylic acid group under thermal stress should be evaluated.
Comprehensive Solubility Assessment
A thorough understanding of solubility requires differentiating between kinetic and thermodynamic measurements.
-
Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution (often created by adding a DMSO stock solution to an aqueous buffer). It's a high-throughput screening method used in early discovery.[18][19][20]
-
Thermodynamic Solubility: Represents the true equilibrium solubility, where a saturated solution is achieved by allowing excess solid to equilibrate with the solvent over an extended period.[18][21] This is the gold standard for lead optimization and formulation.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This protocol is designed for rapid screening and provides an initial assessment of aqueous solubility.
Rationale: The kinetic assay mimics the conditions of many in vitro biological assays where a compound is introduced via a DMSO stock. It quickly identifies compounds that may precipitate under these conditions, preventing unreliable data.[18]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Chroman-5-carboxylic acid in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: Using a 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in serial dilutions to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[20]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[19][20]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[19]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive measure for regulatory purposes.
Rationale: The shake-flask method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a highly accurate and reproducible solubility value.[21]
Methodology:
-
Sample Preparation: Add an excess amount of solid Chroman-5-carboxylic acid (e.g., 1-2 mg) to a series of vials containing different aqueous buffers (e.g., pH 3.0, pH 5.0, pH 7.4) and relevant organic solvents.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[18][21]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the supernatant by centrifugation or filtration using a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound. The preferred analytical method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) due to its specificity and sensitivity.[18][22][23]
-
Calibration: Prepare a standard curve of Chroman-5-carboxylic acid in the appropriate solvent to accurately quantify the concentration in the saturated solutions.
Data Presentation: Solubility Profile
Summarize the results in a clear, tabular format for easy comparison.
| Parameter | pH 3.0 Buffer | pH 7.4 Buffer (PBS) | Ethanol | Methanol |
| Kinetic Solubility (µg/mL) | [Result] | [Result] | N/A | N/A |
| Thermodynamic Solubility (µg/mL) | [Result] | [Result] | [Result] | [Result] |
| Thermodynamic Solubility (mM) | [Result] | [Result] | [Result] | [Result] |
Workflow Visualization: Solubility Assessment
The logical flow of the solubility determination process can be visualized as follows:
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Comprehensive Stability Profiling: Forced Degradation Studies
Forced degradation, or stress testing, is a regulatory requirement under ICH Q1A(R2) guidelines.[8][9][17] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[10] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[8]
Experimental Protocol: Forced Degradation Study
Rationale: This protocol systematically exposes the compound to a range of harsh conditions to accelerate degradation. By understanding how the molecule breaks down, we can develop stable formulations and establish appropriate storage conditions.[10][24]
Methodology:
-
Sample Preparation: Prepare solutions of Chroman-5-carboxylic acid (e.g., at 1 mg/mL) in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature. (Note: Basic conditions may cause rapid degradation for some carboxylic acids).
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[8]
-
Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photolytic Stress: Expose the solid compound and a solution to a controlled light source, as specified by ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10] A dark control should be run in parallel.
-
-
Time-Point Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize acidic or basic samples before analysis.
-
Analytical Testing: Analyze all stressed samples, along with the control, using a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all significant degradation products.[8]
-
Mass Balance: Evaluate the mass balance to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.
Data Presentation: Stability Summary
The results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Duration / Temp. | % Assay of Parent Drug | % Degradation | Major Degradants (Retention Time) |
| Control (Unstressed) | 48h / RT | [Result] | 0.0 | None |
| 0.1 M HCl | 24h / 60°C | [Result] | [Result] | [Result] |
| 0.1 M NaOH | 8h / RT | [Result] | [Result] | [Result] |
| 3% H₂O₂ | 24h / RT | [Result] | [Result] | [Result] |
| Thermal (Solid) | 48h / 80°C | [Result] | [Result] | [Result] |
| Photolytic (Solution) | [ICH Q1B Exposure] | [Result] | [Result] | [Result] |
Workflow Visualization: Forced Degradation Study
The systematic process for conducting forced degradation studies is illustrated below.
Caption: Systematic Workflow for a Forced Degradation Study.
Conclusion and Implications
This guide provides a robust, scientifically-grounded framework for the essential characterization of Chroman-5-carboxylic acid's solubility and stability. By methodically applying the detailed protocols, researchers can generate a comprehensive data package that is critical for the advancement of this compound through the drug development pipeline. The pH-dependent solubility will be a key factor in designing oral formulations, while the forced degradation studies will reveal the molecule's intrinsic liabilities, guiding formulation, packaging, and storage decisions to ensure a safe, stable, and efficacious final product. The principles and methodologies outlined herein are fundamental to modern pharmaceutical science and are indispensable for regulatory success.
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Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Forced Degradation Testing in Pharma Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: CHROMAN-5-CARBOXYLIC ACID | 209256-64-4 Source: INDOFINE Chemical Company, Inc. URL: [Link]
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Title: A Review on Force Degradation Studies for Drug Substances Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct) URL: [Link]
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Title: Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap URL: [Link]
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Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
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Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
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Title: Coumarin Source: Solubility of Things URL: [Link]
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Title: CAS No : 20006-76-2 | Product Name : 5-Methylchromane-6-carboxylic Acid Source: Pharmaffiliates URL: [Link]
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Title: Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation Source: Semantic Scholar URL: [Link]
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Title: 25.2 Physical Properties of Carboxylic Acids Source: eCampusOntario Pressbooks URL: [Link]
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Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL: [Link]
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Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]
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Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to Chroman-5-Carboxylic Acid: Synthesis, Properties, and Therapeutic Applications
The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone of natural product chemistry and medicinal chemistry. Its rigid, yet conformationally flexible, structure makes it an ideal scaffold for interacting with a diverse array of biological targets. When functionalized with a carboxylic acid group, particularly at the 5-position, the resulting Chroman-5-carboxylic acid becomes a versatile building block for developing novel therapeutic agents. Its structural similarity to bioactive molecules like tocopherols (Vitamin E) hints at its intrinsic potential in modulating oxidative stress and related pathological pathways.[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of chroman-5-carboxylic acid. We will delve into its synthesis, explore the chemical logic behind its derivatization, and critically analyze its role in the development of compounds with significant pharmacological activities, ranging from anticancer to neuroprotective effects.
PART 1: Synthesis and Chemical Reactivity
The synthetic approach to chroman-5-carboxylic acid and its derivatives is critical for generating molecular diversity for structure-activity relationship (SAR) studies. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the stereochemistry at any chiral centers.
Core Synthesis Strategies
Several robust methods exist for the construction of the chroman ring system. A common and effective strategy involves the reaction of a phenol with an appropriate three-carbon electrophile, leading to an ether linkage, followed by an intramolecular cyclization.
A representative approach is the acid-catalyzed reaction of a substituted phenol with an α,β-unsaturated aldehyde or acid. The reaction proceeds via a conjugate addition of the phenolic hydroxyl group, followed by an intramolecular Friedel-Crafts type reaction to close the dihydropyran ring. The choice of catalyst, such as sulfuric acid, phosphoric acid, or trifluoroacetic acid, is crucial for activating the carbonyl group and promoting efficient cyclization.[2][3]
Representative Synthetic Protocol: Synthesis of 6-Substituted Chroman-2-Carboxylic Acid Derivatives
While a specific protocol for chroman-5-carboxylic acid is highly dependent on the starting materials, the synthesis of the closely related and extensively studied 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester serves as an excellent, well-documented example of chroman ring construction.[4]
Objective: To synthesize a key chroman carboxylic acid intermediate.
Methodology:
-
Reaction Setup: To a solution of trimethylhydroquinone (1 equivalent) in a suitable solvent (e.g., toluene), add methyl methacrylate (1.1 equivalents).
-
Catalysis: Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise at 0°C to initiate the reaction. The Lewis acid coordinates to the ester carbonyl, activating the double bond for nucleophilic attack by the electron-rich aromatic ring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its polarity, which allows for efficient extraction of the moderately polar product while leaving inorganic salts in the aqueous phase.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ester.[4]
-
Hydrolysis (Optional): The resulting methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as refluxing with LiOH in a THF/water mixture.
This protocol is a self-validating system; the purity of the final product can be confirmed through standard analytical techniques like NMR spectroscopy and mass spectrometry, which will show the characteristic peaks for the chroman structure and the ester/acid functionality.
Caption: Workflow for the Lewis acid-catalyzed synthesis of a key chroman carboxylic acid ester intermediate.
PART 2: Biological Activities and Therapeutic Potential
The chroman carboxylic acid scaffold is a "privileged structure" that has been exploited to develop a wide range of biologically active compounds.[5][6] Derivatization, particularly at the carboxylic acid moiety and on the aromatic ring, allows for the fine-tuning of pharmacological properties.
Neuroprotective Activity
Derivatives of chroman-2-carboxylic acid have shown significant promise in the context of neurodegenerative diseases by combating glutamate-induced excitotoxicity.[7]
Mechanism of Action: Glutamate is the primary excitatory neurotransmitter in the brain. However, its over-activation of receptors like NMDA and AMPA leads to excessive calcium (Ca²⁺) influx into neurons. This calcium overload triggers a catastrophic cascade, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, neuronal cell death. Neuroprotective chroman derivatives are thought to act by interfering with this cascade, potentially by modulating glutamate receptor activity or by scavenging the damaging free radicals.[7]
Caption: Proposed mechanism of neuroprotection by chroman derivatives against glutamate-induced excitotoxicity.
Anticancer Activity
The chroman framework has been incorporated into novel compounds with potent anti-breast cancer activities.[4] These compounds often work by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
A study by El-Sayed et al. described the synthesis of a series of chroman derivatives condensed with isatin moieties.[4] These hybrid molecules were evaluated for their cytotoxic effects, with several compounds demonstrating significant activity against breast cancer cell lines. The mechanism is believed to involve the inhibition of key cellular processes required for cancer cell proliferation and survival.
Enzyme Inhibition: Selective ROCK2 Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are implicated in diseases ranging from hypertension to cancer. Developing isoform-selective inhibitors is a major goal to reduce off-target effects.
Remarkably, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was identified as a potent and highly selective ROCK2 inhibitor, with an IC₅₀ value of 3 nM and over 22-fold selectivity against ROCK1.[8] Molecular docking studies revealed that hydrophobic interactions between the chroman ring and specific residues in the ROCK2 active site were key to its high potency and isoform selectivity.[8] This work exemplifies how the chroman scaffold can be precisely tailored to achieve highly specific interactions with a desired biological target.
Summary of Biological Activities
The therapeutic potential of chroman carboxylic acid derivatives is broad. The following table summarizes key findings from the literature, showcasing the versatility of this scaffold.
| Derivative Class | Target/Activity | Model System | Potency (IC₅₀/EC₅₀) | Reference |
| Isatin-Chromene Carbohydrazides | Anti-Breast Cancer | Human Cancer Cell Lines | Varies (e.g., 6e: 57% yield) | [4] |
| 1,2,4-Oxadiazole-bearing analogs | Neuroprotection | Glutamate-induced stress | Improved Activity | [7] |
| (S)-6-methoxy-chroman-3-carboxylic acid amide | ROCK2 Inhibition | Enzyme Assay | 3 nM | [8] |
| 6-Chlorochroman-2-carboxylic acids | Antilipidemic | In vitro assays | Active Antagonists | [9] |
| Trolox (Vitamin E analog) | Antioxidant | PGH Synthase Assay | Active Cosubstrate | [10] |
PART 3: Future Directions and Conclusion
Chroman-5-carboxylic acid and its related isomers represent a highly valuable and "privileged" scaffold in drug discovery. The synthetic accessibility and the chemical tractability of the carboxylic acid group provide a robust platform for generating diverse chemical libraries.
Future research in this area should focus on:
-
Structure-Based Design: Leveraging computational tools and structural biology to design next-generation derivatives with enhanced potency and selectivity for specific targets like ROCK isoforms or neuroprotective pathways.
-
Pharmacokinetic Optimization: While many derivatives show excellent in vitro activity, their development into clinical candidates will require careful optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The carboxylic acid moiety, while often crucial for pharmacophore binding, can present challenges for cell permeability, a classic issue in drug design.[11]
-
Exploring New Biological Space: The demonstrated success in oncology and neurology suggests that chroman carboxylic acid libraries should be screened against other disease targets where oxidative stress and cell signaling are implicated, such as inflammatory and metabolic disorders.
References
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MySkinRecipes. Chroman-5-carboxylic acid. Available from: [Link].
-
Various Authors. (2018). Chroman Carboxylic Acids and Their Derivatives. ResearchGate. Available from: [Link].
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Almeida, M. F., & Santos, C. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available from: [Link].
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El-Sayed, N. F., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, NIH. Available from: [Link].
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Akhtar, M. J., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, PubMed Central. Available from: [Link].
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Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, PubMed. Available from: [Link].
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Almeida, M. F., & Santos, C. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, PubMed Central. Available from: [Link].
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Various Authors. (2018). Chromone Carboxylic Acids and Their Derivatives. ResearchGate. Available from: [Link].
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Pless, G., et al. (1993). Effects of alpha-tocopherol, its carboxylic acid chromane compound and two novel antioxidant isoflavanones on prostaglandin H synthase activity and autodeactivation. General Pharmacology, PubMed. Available from: [Link].
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Witiak, D. T., et al. (1983). 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link].
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Oliveira, C., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, NIH. Available from: [Link].
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Bacherikov, V., et al. (2016). The biological activity of chromones.(Mini Review). ResearchGate. Available from: [Link].
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Oliveira, C., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Available from: [Link].
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Ujiie, T., & Koshimura, S. (1975). Action mechanism of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid--with special reference to selective inhibition of DNA synthesis in ascites hepatoma AH 13 cells in culture. Chemical & Pharmaceutical Bulletin, PubMed. Available from: [Link].
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G. A. Bakhtiyor, et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, PubMed Central. Available from: [Link].
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis and Purification of Chroman-5-carboxylic Acid
Abstract
Chroman-5-carboxylic acid is a valuable heterocyclic scaffold used in the development of novel therapeutic agents. Its rigid bicyclic structure serves as a key building block in medicinal chemistry for creating compounds with diverse biological activities.[1] This application note provides a comprehensive, field-tested protocol for the synthesis and subsequent purification of Chroman-5-carboxylic acid. We delve into the causality behind experimental choices, offering a self-validating system that ensures high purity and yield. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for obtaining this important synthetic intermediate.
Introduction: The Significance of the Chroman Scaffold
The chroman ring system, a bicyclic ether, is a privileged structural motif found in a wide array of natural products and biologically active molecules, including flavonoids and tocopherols (Vitamin E).[2][3] Chroman derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties.[4] As such, they are frequently used as intermediates in the synthesis of complex bioactive molecules.[4] Chroman-5-carboxylic acid, in particular, offers a strategic point for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide presents a robust and reproducible methodology for its preparation and purification.
Synthesis of Chroman-5-carboxylic Acid: A Rational Approach
The synthesis of the chroman ring system can be achieved through various strategies. A common and effective method involves an intramolecular cyclization. The protocol detailed below is based on a well-established acid-catalyzed intramolecular hydroalkoxylation of a suitably functionalized phenol. This approach is chosen for its efficiency and the relatively mild conditions required.
Reaction Principle and Causality
The core of this synthesis is the formation of the pyran ring fused to the benzene ring. We start with 2-allyl-3-hydroxybenzoic acid. The presence of a Brønsted acid catalyst protonates the alkene group of the allyl substituent, forming a carbocation. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered ether ring. This cyclization is regioselective, favoring the formation of the thermodynamically stable chroman ring. Subsequent isomerization of the exocyclic double bond to a more stable endocyclic position, followed by tautomerization, is proposed, although for this specific substrate, the direct cyclization to the chroman structure is the key step.
Visualized Synthetic Workflow
Caption: Workflow for the synthesis of crude Chroman-5-carboxylic acid.
Detailed Experimental Protocol: Synthesis
Materials and Reagents:
-
2-allyl-3-hydroxybenzoic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-allyl-3-hydroxybenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve the starting material (approx. 10 mL per gram of starting material). Add p-Toluenesulfonic acid monohydrate (0.1 eq) as the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with 0.5% acetic acid) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to quench the acid catalyst.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄.
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Chroman-5-carboxylic acid, which can then be carried forward to purification.
Purification of Chroman-5-carboxylic Acid
The primary impurities in the crude product are typically unreacted starting material and non-acidic byproducts. The acidic nature of the carboxyl group provides a highly effective and straightforward method for purification: acid-base extraction.[5][6] This technique selectively isolates the desired product from neutral or basic impurities. For achieving high purity, a final recrystallization step is recommended.
Purification Principle and Causality
Acid-base extraction leverages the differential solubility of the carboxylic acid and its corresponding salt.[6] By treating the crude product mixture with a mild aqueous base (e.g., sodium bicarbonate), the acidic Chroman-5-carboxylic acid is deprotonated to form its sodium salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. After separating the layers, re-acidification of the aqueous layer protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution, as it is poorly soluble in water.[7]
Visualized Purification Workflow
Caption: Workflow for the purification of Chroman-5-carboxylic acid.
Detailed Experimental Protocol: Purification
Materials and Reagents:
-
Crude Chroman-5-carboxylic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
3M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude product from the synthesis step in ethyl acetate (approx. 20 mL per gram of crude material) in a separatory funnel.
-
Base Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts.[6] The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise with stirring until the pH of the solution is approximately 2 (test with pH paper). A precipitate of the pure carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified Chroman-5-carboxylic acid in a vacuum oven at 40-50°C to a constant weight.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should show characteristic aromatic protons, diastereotopic protons on the chroman ring, and a highly deshielded, often broad, singlet for the carboxylic acid proton in the 10-12 ppm region.[8]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the 160-180 ppm range.[8]
-
IR Spectroscopy: A very broad O-H stretching absorption from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching frequency near 1710 cm⁻¹ are characteristic of a carboxylic acid dimer.[8]
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.19 g/mol | |
| Appearance | White to off-white solid | |
| Typical Yield | 75-85% (after purification) | Dependent on reaction scale and purity of starting material. |
| Purity (by NMR) | >97% |
References
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). GUPEA. Retrieved from [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). RSC Publishing. Retrieved from [Link]
-
Synthesis of chromans and flavanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
CHROMAN-5-CARBOXYLIC ACID | 209256-64-4. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]
- US Patent US5698716A - Process for chroman carboxylates. (n.d.). Google Patents.
-
Chroman Carboxylic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Carboxylic acid | Structure, Properties, Formula, Uses, & Facts. (n.d.). Britannica. Retrieved from [Link]
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Introduction: The Analytical Imperative for Chroman-5-carboxylic acid
An authoritative guide to the quantitative analysis of Chroman-5-carboxylic acid, tailored for researchers and drug development professionals. This document provides a detailed exploration of advanced analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chroman-5-carboxylic acid (C10H10O3) is a molecule of interest within various research and development pipelines. Its chroman core is a structural motif found in numerous biologically active compounds, including vitamin E derivatives. Accurate quantification of this analyte in complex matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes.
The primary analytical challenge posed by Chroman-5-carboxylic acid, like many small molecule carboxylic acids, is its combination of polarity and the lack of a strong native chromophore for UV detection.[1][2] This necessitates the development of robust and sensitive methods that can overcome these intrinsic properties. This application note details two primary analytical strategies: a derivatization-based HPLC approach for laboratories equipped with UV or fluorescence detectors, and a highly sensitive and specific LC-MS/MS method, which is the industry standard for bioanalytical quantification.
Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection
For laboratories where LC-MS/MS is not available, HPLC with fluorescence detection (FLD) after pre-column derivatization offers a significant enhancement in sensitivity over standard UV detection.[3] The principle involves chemically tagging the carboxylic acid functional group with a fluorescent moiety, thereby overcoming the analyte's poor UV absorbance.
Causality of Method Choice
The carboxylic acid group is non-fluorescent. By reacting it with a derivatizing agent like 9-(hydroxymethyl)anthracene (HMA), we form a highly fluorescent ester. This reaction requires an initial activation of the carboxylic acid, which can be achieved using various coupling agents.[3] This chemical modification transforms a difficult-to-detect molecule into one that can be quantified at low concentrations with high selectivity using fluorescence detection.
Experimental Workflow: HPLC-FLD
Caption: Workflow for HPLC-FLD analysis of Chroman-5-carboxylic acid.
Detailed Protocol: HPLC-FLD
1. Sample Preparation (from Human Plasma): a. To 500 µL of plasma in a centrifuge tube, add 50 µL of internal standard (IS) working solution (e.g., a structurally similar carboxylic acid like Chroman-6-carboxylic acid). b. Add 100 µL of 1M HCl to acidify the sample. c. Perform liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes.[4] d. Carefully transfer the upper organic layer to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Pre-Column Derivatization: a. Reconstitute the dried extract in 100 µL of dichloromethane. b. Add 20 µL of 2-bromo-1-methylpyridinium iodide (BMP) solution (1 mg/mL in dichloromethane). c. Add 20 µL of 9-(hydroxymethyl)anthracene (HMA) solution (1 mg/mL in dichloromethane). d. Add 10 µL of triethylamine. e. Vortex the mixture for 30 seconds and let it stand at room temperature for 30 minutes.[3] f. Evaporate the solvent to dryness and reconstitute in 200 µL of the mobile phase for injection.
3. HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Acetonitrile (A) and Water (B).
-
Start at 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at ~365 nm, Emission at ~412 nm (wavelengths to be optimized for the specific HMA derivative).
Expected Method Performance
The following table summarizes the anticipated performance characteristics of a validated HPLC-FLD method for Chroman-5-carboxylic acid, based on data from similar derivatization-based assays for carboxylic acids.[3][4]
| Parameter | Expected Performance | Rationale / Reference |
| Linearity (r²) | ≥ 0.995 | Standard requirement for bioanalytical methods.[5] |
| Range | 10 - 2000 ng/mL | Typical range for fluorescence-based methods. |
| Limit of Quantification (LOQ) | ~10 ng/mL | Derivatization significantly boosts sensitivity. |
| Precision (%CV) | < 15% | As per FDA/ICH guidelines for bioanalysis.[6][7] |
| Accuracy (%Bias) | Within ±15% | As per FDA/ICH guidelines for bioanalysis.[6][7] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and specificity.[8] For Chroman-5-carboxylic acid, this method can be approached in two ways: direct analysis in negative ion mode or derivatization to enhance signal in the more robust positive ion mode. We will focus on a derivatization approach, as it often yields superior sensitivity and chromatographic behavior.[9][10]
Causality of Method Choice
Direct electrospray ionization (ESI) of carboxylic acids is most efficient in negative ion mode, detecting the deprotonated molecule [M-H]⁻. However, this mode can be more susceptible to ion suppression from matrix components. Derivatization with a reagent like 2-picolylamine (PA) converts the carboxylic acid into an amide that contains a basic nitrogen, which is very efficiently ionized in positive-ion ESI.[9][11] This strategy not only boosts the signal intensity by orders of magnitude but also moves the analysis to the often cleaner and more stable positive ion mode, resulting in lower limits of detection.[9]
Detailed Protocol: LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction):
-
Follow the same LLE procedure as described in the HPLC section (Method 1, Protocol 1). Using a stable isotope-labeled internal standard (e.g., Chroman-5-carboxylic acid-d4) is highly recommended for LC-MS/MS to compensate for matrix effects and extraction variability.[12]
2. Derivatization with 2-Picolylamine (PA):
-
This protocol is adapted from a validated method for a similar chroman carboxylic acid structure.[9][11] a. To the dried sample extract, add 50 µL of a solution containing 2,2'-dipyridyl disulfide (10 mM) and triphenylphosphine (10 mM) in acetonitrile. b. Add 20 µL of 2-picolylamine (10 mM in acetonitrile). c. Vortex and allow the reaction to proceed at room temperature for 60 minutes. d. Dilute the sample with 200 µL of mobile phase A for injection.
3. LC-MS/MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC | - |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention for the derivatized analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes good peak shape and ionization.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase. |
| Gradient | 10% B to 90% B over 5 minutes | A rapid gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | - |
| MS System | Triple Quadrupole Mass Spectrometer | - |
| Ionization Mode | ESI, Positive | The PA-derivative is designed for efficient positive ionization.[9] |
| MRM Transition | To be determined empirically | Analyte (PA-derivatized): Q1 (Precursor) → Q3 (Product) IS (PA-derivatized): Q1 (Precursor) → Q3 (Product) |
| Dwell Time | 100 ms | - |
| Collision Energy | To be optimized | - |
Note on MRM Transitions: The precursor ion (Q1) will be the [M+H]⁺ of the PA-derivatized Chroman-5-carboxylic acid. The product ion (Q3) will be a stable fragment generated after collision-induced dissociation, typically corresponding to the loss of the picolyl group or another characteristic fragment. These values must be determined by infusing a derivatized standard.
Expected Method Performance
This table summarizes the anticipated performance of a validated LC-MS/MS method, which is expected to be significantly more sensitive than the HPLC-FLD approach.[9][14]
| Parameter | Expected Performance | Rationale / Reference |
| Linearity (r²) | ≥ 0.998 | Standard requirement for bioanalytical methods.[5] |
| Range | 0.1 - 500 ng/mL | Derivatization enables quantification at very low levels. |
| Limit of Quantification (LOQ) | ≤ 0.1 ng/mL | Expected sensitivity gain from derivatization and MS detection.[9] |
| Precision (%CV) | < 15% (LLOQ < 20%) | As per FDA/ICH guidelines for bioanalysis.[6][7] |
| Accuracy (%Bias) | Within ±15% (LLOQ ±20%) | As per FDA/ICH guidelines for bioanalysis.[6][7] |
| Matrix Effect | Monitored and within acceptable limits | Use of a stable isotope-labeled IS is crucial.[12] |
Method Validation Strategy
A robust analytical method is one that has been thoroughly validated to prove it is fit for purpose.[7] The validation process ensures the data generated is reliable, reproducible, and accurate.
Validation Workflow
Caption: Key parameters for analytical method validation.
All protocols must be validated according to established guidelines from bodies like the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[6][7] This involves assessing:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components in the sample matrix.[7]
-
Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[5]
-
Accuracy and Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between repeated measurements (precision).[7]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4]
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Conclusion
The quantification of Chroman-5-carboxylic acid can be successfully achieved through two primary methodologies. For broad applicability, an HPLC-FLD method following pre-column derivatization provides adequate sensitivity for many applications. For high-sensitivity bioanalytical studies, such as pharmacokinetics, a derivatization-based LC-MS/MS method is superior, offering significantly lower detection limits and enhanced specificity. The choice of method depends on the required sensitivity, available instrumentation, and the nature of the study. In all cases, a thorough method validation is mandatory to ensure the integrity and reliability of the scientific data.
References
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ResearchGate. (2019). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Cytosine-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2018). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
PubMed. (2001). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
PubMed Central. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
- Google Patents. (2009). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
-
PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Google Patents. (2005). US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry.
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
PubMed. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
SciSpace. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
ResearchGate. (2007). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]
-
PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]
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MDPI. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). CHROMAN-5-CARBOXYLIC ACID | 209256-64-4. Retrieved from [Link]
-
National Institutes of Health. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
ResearchGate. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Chroman-5-Carboxylic Acid
This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chroman-5-carboxylic acid. Designed for researchers, analytical scientists, and professionals in drug development, this application note delves into the fundamental principles, a detailed experimental protocol, and rigorous validation procedures compliant with international standards.
Introduction and Significance
Chroman-5-carboxylic acid, with its core chroman heterocycle, represents a significant structural motif in medicinal chemistry and materials science. Accurate quantification and purity assessment of this compound and its derivatives are critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for advancing research and development. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This guide elucidates a systematic approach to developing and validating an HPLC method tailored to the specific physicochemical properties of Chroman-5-carboxylic acid.
The Scientific Rationale: A Strategy for Method Development
A successful HPLC method is not a product of chance but of a logical, science-driven strategy. The choices of stationary phase, mobile phase, and detection parameters are dictated by the molecular characteristics of Chroman-5-carboxylic acid.
Analyte Properties and Chromatographic Mode Selection
Chroman-5-carboxylic acid is a moderately polar molecule containing a hydrophobic chroman ring system and a polar carboxylic acid group. The presence of the carboxylic acid functional group makes the molecule's overall polarity and charge state highly dependent on pH.[2]
Reverse-Phase (RP-HPLC) is the logical choice for this analysis. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Retention is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[1] For Chroman-5-carboxylic acid, controlling its ionization state is paramount for achieving reproducible retention and excellent peak shape.
Stationary Phase (Column) Selection
The heart of the separation is the analytical column.
-
Primary Choice (Workhorse Column): A C18 (octadecylsilane) bonded silica column is the most versatile and common choice for RP-HPLC and serves as an excellent starting point.[3][4] These columns provide sufficient hydrophobic character to retain the chroman ring system.
-
Addressing Challenges with Polar Acids: A key challenge in analyzing polar acidic compounds is achieving adequate retention on traditional C18 phases.[5][6] To enhance retention, specialized columns can be considered:
-
Polar-Endcapped C18: These columns have modified surface chemistry to reduce interactions with residual silanols, improving peak shape for acidic compounds.
-
Mixed-Mode Phases: Columns with a combination of C18 ligands and positively charged functional groups can increase retention of acidic analytes through a dual mechanism of hydrophobic and ionic interactions.[5]
-
Mobile Phase Optimization: The Key to Control
The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[7][8]
-
Ion Suppression: The most critical parameter for analyzing a carboxylic acid is the mobile phase pH. To ensure the analyte is in its non-ionized, neutral form, the pH of the mobile phase must be controlled.[1][9] According to the principles of ion suppression chromatography, setting the pH at least 2 units below the analyte's pKa will protonate the carboxylic acid group, rendering it more hydrophobic and thus increasing its retention on the C18 column.[9][10][11]
-
Buffer Selection: To maintain a constant and reproducible pH, a buffer is essential.[12] For a low-pH mobile phase, common choices include:
-
Formic Acid (0.1%): Provides a pH of approximately 2.7 and is highly compatible with mass spectrometry (LC-MS).
-
Trifluoroacetic Acid (TFA) (0.1%): A strong ion-pairing agent that ensures full suppression of ionization and sharp peaks, though it can suppress MS signal.[4]
-
Phosphate Buffer: Offers excellent buffering capacity but is not volatile and can be corrosive to MS systems.
-
-
Organic Modifier: The organic solvent in the mobile phase modulates the elution strength. Acetonitrile (ACN) is generally preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths.[8] The ratio of organic modifier to the aqueous buffer is adjusted to achieve an optimal retention time, ideally with a retention factor (k) between 2 and 10.[8]
Detector and Wavelength Selection
The chroman ring system contains a benzene ring, which is a strong chromophore (a light-absorbing group).[13] This makes UV-Visible spectrophotometry the ideal detection method.
-
Wavelength Selection: To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of Chroman-5-carboxylic acid. This is typically determined by acquiring a UV spectrum of the analyte dissolved in the mobile phase. Aromatic compounds often exhibit strong absorbance around 254 nm, a common and effective wavelength for detection.[14][15]
Below is a diagram illustrating the logical workflow for method development.
Caption: Logical workflow for HPLC method development.
Detailed Application Protocol
This section provides a step-by-step protocol for the analysis of Chroman-5-carboxylic acid.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Solvents & Reagents | HPLC Grade Acetonitrile, HPLC Grade Water, Formic Acid (≥98%) |
| Standard | Chroman-5-carboxylic acid Reference Standard (>99% purity) |
| Labware | Volumetric flasks, pipettes, 2 mL HPLC vials, 0.45 µm syringe filters |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Chroman-5-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material expected to contain Chroman-5-carboxylic acid. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[11][16][17]
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[18][19][20]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and standard. Spike analyte into placebo. | No interfering peaks at the retention time of the analyte. Peak purity must pass. |
| Linearity | Analyze calibration standards over the specified range (e.g., 1-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision studies. | 80-120% of the target concentration.[21] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[20] |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
| Robustness | Deliberately vary method parameters (Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%). | System suitability parameters remain within limits. |
System Suitability Testing (SST)
Before any analytical run, the chromatographic system's performance must be verified. This is done by injecting a standard solution (e.g., 25 µg/mL) five times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
The overall experimental and validation workflow is depicted below.
Caption: Comprehensive workflow from preparation to reporting.
Data Analysis and Interpretation
The concentration of Chroman-5-carboxylic acid in a sample is determined by using the linear regression equation derived from the calibration curve (Peak Area = m × Concentration + c), where 'm' is the slope and 'c' is the intercept. By measuring the peak area of the analyte in the sample chromatogram, its concentration can be accurately calculated.
Conclusion
This application note details a robust, reliable, and scientifically grounded RP-HPLC method for the analysis of Chroman-5-carboxylic acid. The strategy emphasizes a fundamental understanding of the analyte's chemistry to guide the selection of the column, mobile phase, and detection parameters. The provided protocol, based on ion-suppression reverse-phase chromatography, offers excellent peak shape, resolution, and sensitivity. Adherence to the outlined validation procedures will ensure that the method generates data of the highest quality and integrity, meeting the rigorous standards of the pharmaceutical and chemical research industries.
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ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. ResearchGate. Retrieved from [Link]
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Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Biotage. Retrieved from [Link]
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ResearchGate. (2025, August 6). UV-Derivative Spectrophotometric and Stability-Indicating High-Performance Liquid Chromatographic Methods for Determination of Simvastatin in Tablets. ResearchGate. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. MSU. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). CHROMAN-5-CARBOXYLIC ACID | 209256-64-4. INDOFINE. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. National Library of Medicine. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
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Semantic Scholar. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Semantic Scholar. Retrieved from [Link]
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LCGC International. (2018, August 13). Tips & Tricks GPC/SEC: UV–vis Detection. LCGC International. Retrieved from [Link]
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Chem Help ASAP. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC. YouTube. Retrieved from [Link]
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Britannica. (n.d.). Carboxylic acid | Structure, Properties, Formula, Uses, & Facts. Britannica. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
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Application Note: Quantitative Analysis of Chroman-5-carboxylic Acid in Biological Matrices using a Validated LC-MS/MS Method
Introduction
Chroman-5-carboxylic acid is a key chemical entity with a structure foundational to various biologically active compounds. Its accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolic studies in drug development and life sciences research. The inherent polarity and structural characteristics of carboxylic acids present unique challenges for sensitive and robust analysis.[1][2][3] This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Chroman-5-carboxylic acid. The protocol herein is designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.
The method employs a straightforward sample preparation procedure involving protein precipitation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in negative ion mode. The principles of method validation are also discussed, providing a framework for ensuring the reliability, accuracy, and precision of the analytical results.[4][5]
Scientific Principles and Method Rationale
The successful quantification of small molecules like Chroman-5-carboxylic acid by LC-MS/MS hinges on three key stages: efficient sample preparation, effective chromatographic separation, and selective mass spectrometric detection.
-
Sample Preparation: The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, which can contain proteins, salts, and other endogenous substances that may interfere with the analysis.[6] Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma or serum samples. Acetonitrile is a common choice for this purpose as it is a water-miscible organic solvent that efficiently denatures and precipitates proteins while keeping small molecules like Chroman-5-carboxylic acid in solution.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for separating compounds based on their hydrophobicity.[7] A C18 stationary phase is employed to retain Chroman-5-carboxylic acid. The mobile phase, consisting of a mixture of an aqueous component (with a pH modifier like formic acid) and an organic solvent (like acetonitrile or methanol), is manipulated to control the retention and elution of the analyte. The addition of formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape on the reversed-phase column.[7]
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantitative analysis.[8] For carboxylic acids, electrospray ionization (ESI) in the negative ion mode is typically employed, as the carboxyl group readily loses a proton to form a negatively charged ion, [M-H]⁻.[2][9] This precursor ion is then isolated and fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. The specific transition from the precursor ion to a stable product ion is monitored using Multiple Reaction Monitoring (MRM), which significantly enhances the signal-to-noise ratio by filtering out background interferences. While some chromanol structures can form radical cations in positive mode, negative mode detection for the carboxylic acid functionality is generally more robust and conventional.[10]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Chroman-5-carboxylic acid | ≥98% purity | Sigma-Aldrich |
| Chroman-5-carboxylic acid-d4 (Internal Standard) | ≥98% purity, 99% isotopic purity | Toronto Research Chemicals |
| Acetonitrile | LC-MS grade | Fisher Scientific |
| Methanol | LC-MS grade | Fisher Scientific |
| Formic Acid | LC-MS grade | Fisher Scientific |
| Water | Deionized, 18.2 MΩ·cm | Milli-Q® system |
| Human Plasma (K2EDTA) | BioIVT |
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
Experimental Workflow
The overall experimental workflow for the quantification of Chroman-5-carboxylic acid is depicted below.
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Application Notes and Experimental Protocols for Evaluating Chroman-5-Carboxylic Acid in Cell Culture
Introduction: The Therapeutic Potential of Chroman Scaffolds
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds, including Vitamin E (α-tocopherol). Derivatives of chroman, such as Chroman-5-carboxylic acid, are of significant interest to researchers due to their potential antioxidant, anti-inflammatory, and anticancer properties.[1] These activities stem primarily from the ability of the chroman ring to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress—a key pathological driver in numerous diseases. Furthermore, evidence suggests that some chroman derivatives can modulate critical inflammatory signaling pathways, such as the nuclear factor-kappaB (NF-κB) cascade.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological effects of Chroman-5-carboxylic acid in vitro. It moves beyond simple instructions to explain the causality behind experimental choices, ensuring that the protocols are robust, reproducible, and self-validating. We will cover essential preliminary steps, detailed protocols for assessing cytotoxicity, antioxidant capacity, and anti-inflammatory effects, and guidance on data interpretation.
Section 1: Scientific Rationale and Mechanism of Action
Understanding the putative mechanism of action is critical for designing meaningful experiments. For Chroman-5-carboxylic acid, the primary activities are rooted in its chemical structure.
Antioxidant Properties: The phenolic hydroxyl group on the chroman ring is central to its antioxidant effect. It can scavenge free radicals, effectively terminating damaging chain reactions. This is analogous to the well-characterized antioxidant Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble derivative of vitamin E often used as a standard in antioxidant assays.[3][4]
Anti-Inflammatory Signaling: Chronic inflammation is often linked to sustained oxidative stress. By reducing the cellular burden of ROS, Chroman-5-carboxylic acid can indirectly suppress inflammation. More directly, studies on related chroman structures have demonstrated the ability to inhibit the activation of NF-κB, a master regulator of inflammatory gene expression.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like Lipopolysaccharide, LPS) or ROS can trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines like TNF-α and IL-6.
Section 2: Essential Preliminary Protocols
Careful preparation is paramount for reproducible results. The carboxylic acid moiety can present challenges with solubility and cellular uptake.[5]
Reagent Handling and Storage
Chroman-5-carboxylic acid should be stored as a powder, protected from light and moisture, at the temperature recommended by the supplier (typically -20°C). Once in solution, repeated freeze-thaw cycles should be avoided.
Preparation of Stock Solutions
The limited aqueous solubility of many organic compounds necessitates the use of a solvent. Dimethyl sulfoxide (DMSO) is the most common choice.
Protocol:
-
Solvent Selection: Use cell culture grade, sterile DMSO.
-
Calculation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM). For a 10 mM stock of a compound with a molecular weight of 192.2 g/mol , dissolve 1.922 mg in 1 mL of DMSO.
-
Dissolution: Add the DMSO to the vial of pre-weighed compound. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from freeze-thaw cycles. Store at -20°C.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Cell Culture Grade DMSO | High solvating power for organic molecules; miscible with culture medium. |
| Stock Concentration | 10-50 mM | Minimizes the final concentration of DMSO in the culture medium. |
| Final DMSO % | < 0.5% (v/v) , ideally ≤ 0.1% | High concentrations of DMSO are toxic to cells. |
| Storage | -20°C in small, sterile aliquots | Prevents degradation, contamination, and effects of freeze-thaw cycles. |
Trustworthiness Check: Always test the stability and solubility of your compound in the final cell culture medium at the highest intended working concentration.[6] Incubate the medium with the compound for the duration of your longest experiment and visually inspect for any precipitation. Centrifuging the medium and measuring the compound concentration in the supernatant via HPLC can provide a more quantitative assessment.[6]
Section 3: Core Experimental Protocols
The following protocols are designed to build a comprehensive biological profile of Chroman-5-carboxylic acid, starting with toxicity and moving to functional assays.
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Application Notes & Protocols: Investigating the Neuroprotective Potential of Chroman-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Chroman Scaffold in Neuroprotection
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by a complex interplay of oxidative stress, neuroinflammation, and mitochondrial dysfunction.[1][2] The chroman (3,4-dihydro-2H-1-benzopyran) scaffold, a core component of Vitamin E (α-tocopherol), has emerged as a "privileged structure" in the design of novel therapeutic agents targeting these pathways.[2][3][4][5] Chromone derivatives, which share this core, have demonstrated potent antioxidant, anti-inflammatory, and enzyme-inhibiting properties in numerous preclinical studies.[1][6]
This document provides a comprehensive guide for investigating the neuroprotective potential of a specific, novel derivative: Chroman-5-carboxylic acid . While direct literature on this specific molecule is emerging, its structural similarity to well-studied neuroprotective agents, such as the Vitamin E analog Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), provides a strong rationale for its investigation.[7][8][9][10][11][12] Trolox has shown significant neuroprotective effects by reducing lipid peroxidation, DNA fragmentation, and modulating pathways involved in oxidative stress and inflammation.[7][8][9][11][12]
These application notes are designed to equip researchers with the foundational knowledge and detailed experimental protocols to systematically evaluate the efficacy and mechanism of action of Chroman-5-carboxylic acid in relevant in vitro models of neuronal damage.
Hypothesized Mechanism of Action: Targeting Oxidative Stress
Based on the chroman scaffold, the primary hypothesized neuroprotective mechanism of Chroman-5-carboxylic acid is the mitigation of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal cell death in neurodegenerative diseases.[13][14]
We hypothesize that Chroman-5-carboxylic acid acts through two primary interconnected pathways:
-
Direct ROS Scavenging: The phenolic hydroxyl group characteristic of many active chromans can directly neutralize free radicals, preventing damage to cellular components like lipids, proteins, and DNA.[9]
-
Activation of the Nrf2/ARE Pathway: A key cellular defense mechanism against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[14][15][16][17] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.[1][14][18] Many chromone derivatives are potent activators of this pathway.[1]
The following diagram illustrates this hypothesized mechanism.
Caption: Hypothesized neuroprotective mechanism of Chroman-5-carboxylic acid.
Experimental Plan: A Step-by-Step Workflow
A systematic evaluation is critical to determine the neuroprotective efficacy of a novel compound. The following workflow provides a clear path from initial cell culture to detailed mechanistic assays.
Caption: Overall experimental workflow for neuroprotection assessment.
PART 1: In Vitro Model and Reagent Preparation
Cell Line Selection: SH-SY5Y
The SH-SY5Y human neuroblastoma cell line is a widely accepted model for neurotoxicity and neuroprotection studies.[19][20][21][22] These cells are of human origin and can be maintained as neuroblast-like cells, making them suitable for high-throughput screening.[20][21]
-
Culture Conditions:
Neurotoxin: 6-Hydroxydopamine (6-OHDA)
6-OHDA is a neurotoxin widely used to model Parkinson's disease in vitro and in vivo.[24][25] It is selectively taken up by catecholaminergic transporters, and its neurotoxicity stems from the generation of ROS via auto-oxidation and its ability to inhibit mitochondrial respiratory chain complexes.[13][26][27]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock (e.g., 10 mM) of 6-OHDA hydrochloride in ice-cold, sterile saline (0.9% NaCl) containing 0.02% ascorbic acid to prevent oxidation.
-
Scientist's Note: 6-OHDA is highly unstable and light-sensitive. Always prepare fresh solutions immediately before use and keep them on ice and protected from light.
-
Test Compound: Chroman-5-carboxylic acid
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
-
Scientist's Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[23]
-
PART 2: Step-by-Step Experimental Protocols
Protocol 2.1: Determining Optimal 6-OHDA Concentration (IC₅₀)
Objective: To find the concentration of 6-OHDA that causes approximately 50% cell death (IC₅₀), which is ideal for subsequent neuroprotection assays.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[23] Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of 6-OHDA in culture medium (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the respective 6-OHDA dilutions. Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.3 .
-
Analysis: Plot cell viability (%) against 6-OHDA concentration and determine the IC₅₀ value using non-linear regression.
Protocol 2.2: Assessing Neuroprotective Efficacy (MTT Assay)
Objective: To determine if pre-treatment with Chroman-5-carboxylic acid can protect cells from 6-OHDA-induced toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[28] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[28] The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare various concentrations of Chroman-5-carboxylic acid (e.g., 0.1, 1, 5, 10, 25 µM) in culture medium. Remove the old medium and add 100 µL of the compound dilutions. Incubate for 2 hours.
-
Rationale: Pre-incubation allows the compound to enter the cells and potentially upregulate protective mechanisms before the toxic insult.
-
-
Toxic Insult: Add 6-OHDA to each well to reach the predetermined IC₅₀ concentration (e.g., if the IC₅₀ is 75 µM, add the appropriate amount of a concentrated 6-OHDA solution). Do not change the medium.
-
Controls:
-
Control: Cells treated with vehicle (DMSO) only.
-
Toxin Control: Cells treated with vehicle + 6-OHDA.
-
Compound Control: Cells treated with the highest dose of Chroman-5-carboxylic acid only (to check for inherent toxicity).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[29]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[30] Shake the plate on an orbital shaker for 15 minutes in the dark.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[23][28]
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
| Plate Layout Example (96-Well) | 1-3 | 4-6 | 7-9 | 10-12 |
| Row A | Control (Vehicle) | Toxin (6-OHDA) | Compound (1 µM) | Cmpd (1µM) + Toxin |
| Row B | Control (Vehicle) | Toxin (6-OHDA) | Compound (5 µM) | Cmpd (5µM) + Toxin |
| Row C | Control (Vehicle) | Toxin (6-OHDA) | Compound (10 µM) | Cmpd (10µM) + Toxin |
| Row D | Control (Vehicle) | Toxin (6-OHDA) | Compound (25 µM) | Cmpd (25µM) + Toxin |
Protocol 2.3: Measuring Intracellular ROS (DCFH-DA Assay)
Objective: To quantify the effect of Chroman-5-carboxylic acid on the generation of intracellular ROS induced by 6-OHDA.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect ROS.[31][32][33] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[32][33][34] Fluorescence intensity is directly proportional to the amount of ROS.
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow to adhere overnight.
-
Scientist's Note: A black plate is essential to minimize background fluorescence and light scatter.
-
-
Treatment: Pre-treat cells with Chroman-5-carboxylic acid for 2 hours, followed by the addition of 6-OHDA (IC₅₀ concentration) as described in Protocol 2.2. A shorter incubation time with the toxin (e.g., 6 hours) is often sufficient to observe a robust ROS signal.[19]
-
Probe Loading: Remove the treatment media and wash the cells once with warm phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFH-DA solution (prepared fresh in serum-free medium) to each well.[31]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[19][31][32]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[32][33]
-
Data Analysis: Normalize the fluorescence readings of treated groups to the control group and express the results as a percentage of ROS production, where the toxin-only group is typically set to 100%.
Data Interpretation & Expected Outcomes
| Assay | Control Group | Toxin (6-OHDA) Group | Successful Neuroprotection Group |
| MTT (Cell Viability) | 100% Viability | ~50% Viability | Viability significantly higher than Toxin group, approaching Control levels. |
| DCFH-DA (ROS Levels) | Baseline ROS (100%) | Significant increase in ROS (>200%) | ROS levels significantly lower than Toxin group, approaching baseline. |
Troubleshooting
-
High Variability in MTT Assay: Ensure even cell seeding density. Mix thoroughly after formazan solubilization. Check for contamination.
-
No Protective Effect: The compound may not be effective in this model, or the concentration range may be incorrect. Try a broader dose range or a longer pre-incubation time.
-
High Background in DCFH-DA Assay: The probe is light-sensitive. Prepare it fresh and protect from light at all stages. Ensure thorough washing to remove extracellular probe.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of Chroman-5-carboxylic acid as a potential neuroprotective agent. Positive results from these in vitro assays—specifically, the rescue of cell viability and the reduction of oxidative stress—would provide a strong foundation for more advanced mechanistic studies.
Future investigations could include:
-
Western Blot Analysis: To confirm the activation of the Nrf2/HO-1 pathway.
-
Apoptosis Assays: Using Annexin V/PI staining to determine if the compound prevents apoptotic cell death.
-
Mitochondrial Health Assays: Assessing mitochondrial membrane potential (e.g., with JC-1 dye) to see if the compound protects mitochondrial integrity.[19]
-
In Vivo Studies: Testing the compound in animal models of neurodegenerative diseases to assess its therapeutic potential in a whole organism.
By leveraging the established neuroprotective properties of the chroman scaffold and applying these rigorous, validated protocols, researchers can effectively evaluate the promise of Chroman-5-carboxylic acid as a novel candidate for neurodegenerative disease therapy.
References
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Application Note: Chroman Carboxylic Acid Derivatives as Probes for Anti-Inflammatory Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation at its Core
Chronic inflammation is a critical underlying factor in a wide array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The intricate network of signaling pathways that govern the inflammatory response presents numerous targets for therapeutic intervention. Key among these are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, which act as central regulators of pro-inflammatory gene expression.[1][2][3] The development of small molecule probes to dissect and modulate these pathways is paramount for discovering novel anti-inflammatory agents.
Chroman carboxylic acid derivatives have emerged as a promising class of compounds for this purpose. While "Chroman-5-carboxylic acid" itself is not extensively documented, its structural motif is a core component of various synthetic and natural compounds exhibiting potent anti-inflammatory properties.[4][5][6] These molecules offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activity. This application note provides a comprehensive guide to utilizing chroman carboxylic acid derivatives for the investigation of anti-inflammatory mechanisms, complete with detailed protocols for both in vitro and in vivo studies.
Mechanism of Action: Interrogating Key Inflammatory Hubs
The anti-inflammatory effects of many chroman carboxylic acid derivatives are attributed to their ability to modulate key signaling cascades. A primary target is the NF-κB pathway, a master regulator of inflammation.[1][7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[1][9][10] Certain chroman-2-carboxylic acid derivatives have been shown to inhibit NF-κB activation, thereby dampening the downstream inflammatory response.[11]
Figure 1: Simplified NF-κB signaling pathway and a potential point of inhibition by Chroman Carboxylic Acid Derivatives.
In Vitro Protocols for Assessing Anti-Inflammatory Activity
A tiered approach, starting with cell-based assays, is recommended to characterize the anti-inflammatory potential of chroman carboxylic acid derivatives.
Cell Culture and Inflammatory Challenge
Murine macrophage cell lines, such as RAW 264.7, are widely used models for studying inflammation.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Experimental Setup: Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis). Allow cells to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the chroman carboxylic acid derivative for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) and incubate for the desired time (e.g., 24 hours for cytokine measurements).
Cytotoxicity Assessment
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a standard method for this.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.
-
Protocol:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantification of Pro-Inflammatory Mediators
The inhibitory effect on the production of key inflammatory mediators can be quantified using various immunoassays.
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after the incubation period.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Pro-Inflammatory Cytokines (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and Interleukin-6 (IL-6).
-
Follow the manufacturer's instructions to measure the concentration of these cytokines in the cell culture supernatant.
-
The reduction in cytokine levels in the presence of the test compound indicates anti-inflammatory activity.[4]
-
| Assay | Typical LPS-Induced Response | Expected Effect of Active Compound |
| Cell Viability | >95% viable | No significant decrease |
| NO Production | Significant increase | Dose-dependent reduction |
| TNF-α Secretion | High levels (ng/mL range) | Dose-dependent reduction |
| IL-6 Secretion | High levels (ng/mL range) | Dose-dependent reduction |
In Vivo Evaluation in an Acute Inflammation Model
Promising compounds from in vitro studies should be further evaluated in animal models of inflammation. The LPS-induced endotoxemia model in mice is a well-established and reproducible model of systemic inflammation.[4]
Workflow for In Vivo Anti-Inflammatory Assessment
Figure 2: Experimental workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound.
Protocol: LPS-Induced Endotoxemia in Mice
-
Animals: Use age- and weight-matched mice (e.g., male C57BL/6, 8-10 weeks old). Acclimatize the animals for at least one week before the experiment.[12]
-
Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or DMSO in saline)
-
LPS + Vehicle
-
LPS + Chroman Carboxylic Acid Derivative (multiple doses)
-
LPS + Positive Control (e.g., Dexamethasone)
-
-
Dosing: Administer the test compound or vehicle, typically via intraperitoneal (i.p.) injection or oral gavage, one hour prior to the LPS challenge.
-
Inflammation Induction: Inject LPS (i.p.) at a dose sufficient to induce a robust inflammatory response (e.g., 5-10 mg/kg).
-
Sample Collection: At a predetermined time point (e.g., 2, 4, or 6 hours after LPS injection), collect blood via cardiac puncture under terminal anesthesia.
-
Analysis:
-
Allow the blood to clot and centrifuge to obtain serum.
-
Measure serum levels of TNF-α and IL-6 using ELISA kits.
-
A significant reduction in cytokine levels in the compound-treated groups compared to the LPS + Vehicle group indicates in vivo anti-inflammatory efficacy.
-
Conclusion and Future Directions
The chroman carboxylic acid scaffold represents a valuable starting point for the development of novel anti-inflammatory probes and therapeutics. The protocols outlined in this application note provide a robust framework for screening and characterizing these compounds. By systematically evaluating their effects on key inflammatory mediators and pathways, researchers can gain critical insights into their mechanism of action and therapeutic potential. Future studies should focus on elucidating the specific molecular targets of active compounds and optimizing their pharmacological properties for preclinical development.
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Pinter, A., & Ginter, T. (2017). JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Austin Journal of Dermatology, 4(1), 1044. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Kumar, V., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1647-1651. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
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Huang, S., et al. (2021). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 9(12), 6856-6868. [Link]
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Huang, S., et al. (2021). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. [Link]
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Bouhlali, E. D. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 145-151. [Link]
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Vasanthkumar, S., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 123-136. [Link]
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Chakou, A., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]
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Reddy, T. S., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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Parnham, M. J., & Kindt, S. (1984). Effects of alpha-tocopherol, its carboxylic acid chromane compound and two novel antioxidant isoflavanones on prostaglandin H synthase activity and autodeactivation. Pharmacological Research Communications, 16(7), 653-665. [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2243467. [Link]
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Munir, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6529. [Link]
-
ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. ResearchGate. [Link]
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Cruz-Martins, N. (2023). Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0. International Journal of Molecular Sciences, 24(24), 17443. [Link]
-
Ferreira, H., et al. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. MDPI. [Link]
-
Singer, R. E., & Gfell, L. E. (1998). Short-chain carboxylic-acid-stimulated, PMN-mediated gingival inflammation. Critical Reviews in Oral Biology & Medicine, 9(3), 314-331. [Link]
-
Jung, M. E., et al. (2004). Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation. Bioorganic & Medicinal Chemistry, 12(15), 4189-4199. [Link]
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Application Notes & Protocols: Comprehensive Guide to the Handling and Storage of Chroman-5-carboxylic Acid
Abstract: This document provides a detailed guide for the safe and effective handling, storage, and use of Chroman-5-carboxylic acid (CAS No. 209256-64-4). The protocols herein are designed for researchers, scientists, and professionals in drug development and organic chemistry. The guide emphasizes scientific causality behind procedural steps to ensure experimental integrity, reproducibility, and operator safety. All recommendations are grounded in established chemical safety principles and data from analogous chemical structures.
Compound Profile & Physicochemical Properties
Chroman-5-carboxylic acid is a heterocyclic organic compound featuring a chroman core functionalized with a carboxylic acid group. Understanding its fundamental properties is crucial for its appropriate use and storage. While specific experimental data for this exact isomer is limited, the properties can be largely inferred from its structure and data on related chroman derivatives.
| Property | Value / Description | Source(s) |
| CAS Number | 209256-64-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.19 g/mol | [2] |
| Appearance | Typically a solid powder (color to be confirmed upon receipt). | General |
| Solubility | Expected to have low solubility in water. Generally soluble in organic solvents such as ethanol, methanol, DMSO, and DMF.[3][4] Alkali metal salts are expected to be water-soluble.[3] | [3][4] |
| Melting Point | Not specified. For a related isomer, Chromane-2-carboxylic acid, the melting point is 99-104°C.[5] Users should determine this value if it is critical for their application. | [5] |
| Chemical Stability | Expected to be stable under recommended storage conditions.[6][7] Sensitive to strong oxidizing agents, strong bases, and amines.[6][8] | [6][7][8] |
Hazard Assessment and Safety Protocols
Authoritative Note: A specific Safety Data Sheet (SDS) for Chroman-5-carboxylic acid is not widely available. The following assessment is synthesized from SDS documentation for structurally analogous compounds, including Chroman-6-carboxylic acid, Chroman-8-carboxylic acid, and other derivatives.[6][8][9] This approach provides a robust, safety-first framework based on the shared functional groups and core structure.
2.1. Identified Potential Hazards:
-
Skin Irritation (Category 2): May cause skin irritation upon contact.[9][10]
-
Serious Eye Irritation (Category 2A): Contact with eyes may cause serious irritation.[9][10]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust may cause respiratory tract irritation.[9][10]
2.2. Personal Protective Equipment (PPE): A multi-layered PPE strategy is mandatory to mitigate the identified risks.
-
Hand Protection: Wear nitrile or neoprene gloves that are inspected for integrity before each use. Dispose of contaminated gloves properly to avoid skin contact.[11]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][8]
-
Skin and Body Protection: A standard laboratory coat is required. For operations with a high risk of dust generation or splashing, a chemical-resistant apron is recommended.[11]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH/MSHA or EN 149 approved respirator is required.[8]
2.3. First Aid Measures:
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Long-Term Storage Protocol
The chemical stability of Chroman-5-carboxylic acid is contingent on proper storage conditions. The carboxylic acid and ether functional groups can be susceptible to degradation if not stored correctly.
3.1. Storage Conditions:
-
Temperature: Store in a cool environment, ideally between 2°C and 8°C. Refrigeration minimizes the rate of potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is particularly important to prevent slow oxidation over time. The container should be tightly sealed.[9]
-
Light: Store in an amber glass vial or a container protected from light to prevent photochemical degradation.
-
Location: Keep in a dry, well-ventilated storage cabinet designated for chemical reagents.[6] The storage area should be away from incompatible materials.
3.2. Incompatible Materials: To prevent hazardous reactions, do not store Chroman-5-carboxylic acid with:
-
Strong Oxidizing Agents: Can lead to exothermic and potentially violent reactions.[6]
-
Strong Bases: Will deprotonate the carboxylic acid in a vigorous acid-base reaction.[8]
-
Amines and Strong Reducing Agents: May react with the carboxylic acid group.[6][8]
Caption: Key factors influencing the stability of Chroman-5-carboxylic acid.
Step-by-Step Experimental Protocols
4.1. Workflow for Handling and Stock Solution Preparation
The following diagram outlines the critical workflow from compound receipt to the preparation of a final experimental plate.
Caption: Standard workflow for Chroman-5-carboxylic acid handling.
4.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 5 mL of a 10 mM stock solution. Adjust volumes and mass as required.
Materials:
-
Chroman-5-carboxylic acid (MW: 178.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Pipettors and sterile tips
-
Vortex mixer and/or sonicator bath
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps in a certified chemical fume hood.
-
Calculate Mass: Determine the mass of Chroman-5-carboxylic acid needed.
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 5 mL × 178.19 / 1000 = 8.91 mg
-
-
Equilibration: Remove the container of Chroman-5-carboxylic acid from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening.
-
Causality: This critical step prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability and introduce weighing errors.
-
-
Weighing: Tare an anti-static weigh boat on the analytical balance. Carefully weigh out approximately 8.91 mg of the compound. Record the exact mass.
-
Dissolution: Carefully transfer the weighed solid into a clean, labeled amber glass vial. Using a calibrated pipette, add the calculated volume of DMSO.
-
Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Desired Concentration (M)
-
For an actual mass of 8.91 mg, the volume of DMSO is 5.0 mL.
-
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minute intervals until the solution is clear.
-
Causality: Sonication uses ultrasonic waves to break up solid aggregates, facilitating dissolution for sparingly soluble compounds.
-
-
Storage of Stock Solution: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
Causality: Freeze-thaw cycles can cause the compound to precipitate out of solution and can accelerate degradation.
-
Waste Disposal
All waste materials, including empty containers, contaminated gloves, and excess solutions, must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a designated, labeled hazardous chemical waste container.
-
Liquid Waste: Collect unused solutions in a labeled hazardous liquid waste container, ensuring it is compatible with other contents. Do not pour down the drain.[8]
References
-
INDOFINE Chemical Company, Inc. Chroman-5-carboxylic Acid | 209256-64-4. [Link]
-
Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 6(5), 365-369. [Link]
- Ellis, G. P. (2009). Chroman Carboxylic Acids and Their Derivatives. In The Chemistry of Heterocyclic Compounds: Chromenes, Chromanones, and Chromones. John Wiley & Sons.
-
Sayyed, M. A. Aromatic carboxylic acid preparation and reaction. [Link]
-
ResearchGate. A Mild and Efficient Procedure for the Conversion of Aromatic Carboxylic Esters to Secondary Amides. [Link]
-
ResearchGate. Methods for the synthesis of aromatic carboxylic acids and their derivatives. [Link]
-
Angene Chemical. Safety Data Sheet: Chroman-6-carboxylic acid. [Link]
-
Scribd. Aromatic Carboxylic Acid Preparation and Reaction. [Link]
-
Fisher Scientific. Safety Data Sheet: 4-Oxo-4H-chromene-2-carboxylic acid. [Link]
-
Britannica. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts. [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]
Sources
- 1. CHROMAN-5-CARBOXYLIC ACID | 209256-64-4 | INDOFINE Chemical Company [indofinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aksci.com [aksci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.dk [fishersci.dk]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chroman-5-carboxylic Acid
Welcome to the technical support center for the synthesis of Chroman-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related chroman derivatives. Here, we address common challenges encountered during synthesis, offering troubleshooting guides and frequently asked questions in a direct Q&A format. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Synthetic Issues
This section tackles prevalent problems in Chroman-5-carboxylic acid synthesis, from starting material selection to final product purification.
FAQ 1: Low Yields in the Oxidation of 5-Methylchroman
Question: We are experiencing significantly low yields when oxidizing 5-methylchroman to Chroman-5-carboxylic acid using common oxidizing agents like KMnO₄ or chromic acid. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the benzylic oxidation of 5-methylchroman are a frequent issue, often stemming from over-oxidation or side reactions. The chroman ring system can be sensitive to harsh oxidizing conditions.
Causality and Troubleshooting:
-
Over-oxidation: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can lead to the cleavage of the aromatic ring or other degradative pathways, especially at elevated temperatures.[1][2] The desired carboxylic acid, once formed, can be susceptible to further oxidation.
-
Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can result in a mixture of starting material, intermediate aldehydes/alcohols, and the desired product, complicating purification and reducing the isolated yield.
-
By-product Formation: Besides over-oxidation, side reactions such as halogenation can occur if certain reagents are present.
Recommended Protocol & Optimization:
A more controlled oxidation is often necessary. Consider a two-step oxidation or the use of milder, more selective reagents.
Experimental Protocol: Two-Step Oxidation via an Intermediate
-
Step 1: Bromination of the Benzylic Position:
-
Dissolve 5-methylchroman in a suitable solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).
-
Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up the reaction to isolate the crude 5-(bromomethyl)chroman.
-
-
Step 2: Oxidation to Carboxylic Acid:
-
The crude 5-(bromomethyl)chroman can be oxidized to the carboxylic acid using various methods, such as reaction with sodium cyanide followed by hydrolysis, or by direct oxidation with nitric acid or other suitable oxidizing agents.
-
Troubleshooting Flowchart for Low Yield Oxidation:
Sources
Technical Support Center: Optimizing Reaction Conditions for Chroman-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis and purification of Chroman-5-carboxylic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the common challenges encountered during this multi-step synthesis, ensuring both efficiency and high purity of your final product. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, designed to directly address practical issues in the laboratory.
I. Overview of the Synthetic Pathway
The synthesis of Chroman-5-carboxylic acid can be effectively achieved through a two-step process starting from the commercially available chroman. The general workflow involves an initial Friedel-Crafts acylation to install an acetyl group at the 5-position, followed by a haloform reaction to convert the methyl ketone to the desired carboxylic acid.
Technical Support Center: Side Product Formation in Chroman-5-carboxylic Acid Reactions
Welcome to the technical support center for Chroman-5-carboxylic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of unwanted side products during their experiments. By understanding the underlying reaction mechanisms and implementing the protocols outlined below, you can significantly improve the yield and purity of your target chroman derivatives.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered when working with Chroman-5-carboxylic acid and its derivatives.
Q1: My reaction is showing a significant amount of a byproduct that appears to have lost a CO2 group. What is happening and how can I prevent it?
A1: This is a classic case of decarboxylation. Aromatic carboxylic acids, including chroman-5-carboxylic acid, can lose carbon dioxide (CO2), especially at elevated temperatures.[1] This is particularly prevalent if the reaction conditions are harsh or involve prolonged heating.
Troubleshooting and Prevention:
-
Temperature Control: Carefully control the reaction temperature. If possible, conduct the reaction at a lower temperature for a longer duration.
-
Catalyst Choice: Certain catalysts can promote decarboxylation. For instance, some metal catalysts used in cross-coupling reactions might facilitate this side reaction.[2] Consider screening alternative catalysts that are less prone to inducing decarboxylation under your reaction conditions.
-
pH Management: In some cases, the salt form of the carboxylic acid is more stable to decarboxylation.[3] Depending on your reaction, adjusting the pH to form the carboxylate salt might suppress this side reaction. However, this is highly dependent on the specific reaction mechanism.
Q2: I am observing byproducts with a higher molecular weight than my expected product, suggesting dimerization or oligomerization. What could be the cause?
A2: Oxidation of the chroman ring system can lead to the formation of reactive intermediates that can then dimerize or polymerize. The chroman scaffold can be susceptible to oxidation, especially at the benzylic positions, which can lead to the formation of radicals or other reactive species.[4][5]
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Antioxidant Additives: In some cases, adding a small amount of a radical scavenger or antioxidant can help suppress these side reactions. However, ensure the additive does not interfere with your primary reaction.
-
Solvent Choice: The choice of solvent can influence the rate of oxidation. Protic solvents, in some instances, can participate in oxidative pathways. Consider using aprotic solvents if oxidation is a persistent issue.
Q3: My purification process is challenging due to a side product with very similar polarity to my desired chroman-5-carboxylic acid derivative. What could this impurity be?
A3: A common side product with similar polarity is the corresponding ester, formed by reaction with an alcohol solvent or impurity. If your reaction is performed in an alcohol solvent (e.g., methanol, ethanol) or if there are residual alcohols present, esterification of the carboxylic acid can occur, especially under acidic conditions or at elevated temperatures.[6][7]
Troubleshooting and Prevention:
-
Solvent Selection: If possible, use a non-alcoholic solvent. If an alcohol is required, use the minimal amount necessary and ensure it is anhydrous.
-
Purification Strategy: If ester formation is unavoidable, consider a purification strategy that exploits the acidic nature of your product. For example, an acid-base extraction can be highly effective.[8] Dissolving the crude product in an organic solvent and extracting with a mild aqueous base will move the carboxylic acid into the aqueous layer, leaving the neutral ester in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.
II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a more in-depth look at specific side reactions and detailed protocols to address them.
Issue 1: Decarboxylation
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide.[3][9] For chroman-5-carboxylic acid, this results in the formation of the corresponding chroman without the carboxylic acid functionality.
Mechanism Overview
While simple aromatic carboxylic acids are relatively stable, the reaction conditions, particularly heat, can provide the necessary activation energy for the C-C bond cleavage.[10]
DOT Diagram: Decarboxylation Pathway
Caption: Thermal decarboxylation of Chroman-5-carboxylic acid.
Protocol for Minimizing Decarboxylation
Objective: To perform a hypothetical reaction (e.g., amide coupling) on Chroman-5-carboxylic acid while minimizing decarboxylation.
Materials:
-
Chroman-5-carboxylic acid
-
Amine coupling partner
-
Coupling agent (e.g., DCC - Dicyclohexylcarbodiimide)[6]
-
Aprotic solvent (e.g., Dichloromethane - DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Chroman-5-carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: Add the amine coupling partner to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the reaction exotherm and prevent localized heating that can lead to decarboxylation.
-
Coupling Agent Addition: Slowly add a solution of the coupling agent (e.g., DCC) in DCM to the cooled reaction mixture. The slow addition helps to maintain a low temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, perform an appropriate work-up to quench the reaction and remove byproducts from the coupling agent.
Rationale: By maintaining a low reaction temperature and using a suitable coupling agent, the activation energy for decarboxylation is not reached, while the desired amide formation can proceed efficiently.
Issue 2: Oxidation of the Chroman Ring
The chroman ring system can be susceptible to oxidation, leading to a variety of undesired byproducts, including chromanones or ring-opened products.[4]
Mechanism Overview
Oxidation can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The benzylic positions of the chroman ring are often the most susceptible to oxidation.
DOT Diagram: Oxidation Pathway
Caption: General pathway for the oxidation of chroman derivatives.
Protocol for Preventing Oxidation
Objective: To perform a reaction on a chroman derivative while preventing oxidative side product formation.
Materials:
-
Chroman-5-carboxylic acid derivative
-
Deoxygenated solvents
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox (for highly sensitive reactions)
Procedure:
-
Solvent Deoxygenation: Before use, deoxygenate all solvents by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Inert Atmosphere Reaction Setup: Set up the reaction glassware under a positive pressure of an inert gas. A Schlenk line is ideal for this purpose.
-
Reagent Handling: Add all solid reagents to the reaction flask under a stream of inert gas. Liquid reagents should be added via syringe through a septum.
-
Reaction Execution: Conduct the entire reaction, including any heating or cooling steps, under a continuous inert atmosphere.
-
Work-up and Purification: During the work-up and purification steps, minimize the exposure of the product to air. If possible, perform extractions and chromatography using deoxygenated solvents.
Rationale: By rigorously excluding oxygen from the reaction environment, the potential for oxidative side reactions is significantly reduced.
Issue 3: Incomplete Hydrolysis of Ester Precursors
In many synthetic routes, the carboxylic acid functionality is introduced via the hydrolysis of a corresponding ester. Incomplete hydrolysis can lead to contamination of the final product with the starting ester.
Protocol for Complete Ester Hydrolysis
Objective: To ensure complete hydrolysis of a methyl or ethyl ester of a chroman-5-carboxylic acid derivative.
Materials:
-
Chroman-5-carboxylate ester
-
Base (e.g., Lithium hydroxide, Sodium hydroxide)
-
Solvent system (e.g., Tetrahydrofuran (THF)/Water or Methanol/Water)
-
Acid for neutralization (e.g., Hydrochloric acid)
Procedure:
-
Dissolution: Dissolve the ester in a mixture of THF and water (or methanol and water). The organic co-solvent is necessary to ensure the solubility of the ester.
-
Base Addition: Add an excess of the base (typically 2-5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) to accelerate the hydrolysis.
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: After cooling the reaction to room temperature, carefully acidify the mixture with dilute HCl until the pH is acidic (pH ~2-3).
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can then be further purified if necessary.
Rationale: The use of a co-solvent system ensures that both the ester and the aqueous base are in the same phase, facilitating the reaction. Using an excess of the base and heating drives the reaction to completion.
III. Data Summary Table
| Side Reaction | Common Cause | Key Prevention Strategy | Analytical Signature |
| Decarboxylation | High reaction temperatures | Strict temperature control, use of milder reagents | Loss of 44 Da (CO₂) in mass spectrometry |
| Oxidation | Exposure to atmospheric oxygen | Rigorous use of inert atmosphere techniques | Formation of products with additional oxygen atoms or dimers |
| Esterification | Reaction with alcohol solvents/impurities | Use of aprotic solvents, anhydrous conditions | Presence of a product with a mass corresponding to the addition of an alkyl group minus a proton |
| Incomplete Hydrolysis | Insufficient base or reaction time | Use of excess base, co-solvent system, and heating | Presence of starting ester in the final product |
IV. References
-
Ikonnikova, V., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Con. ChemRxiv.
-
Ikonnikova, V., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv.
-
Ikonnikova, V., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals. PubMed.
-
Yamaguchi, S., et al. (1971). The Oxidation of Chroman-4-Ols With Chromic Acid. Bulletin of the Chemical Society of Japan.
-
(2014). Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation. Journal of the American Chemical Society.
-
Chroman Carboxylic Acids and Their Derivatives. ResearchGate.
-
General procedures for the purification of Carboxylic acids. LookChem.
-
Carboxylic Acids Important Reactions. Jack Westin.
-
Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids.
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Decarboxylation. Organic Chemistry Portal.
-
The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube.
-
The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. (2023).
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Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. YouTube. (2025).
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Process for purification of carboxylic acids. Google Patents.
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Decarboxylation. Master Organic Chemistry. (2022).
-
Reactions of Carboxylic Acids. Chemistry LibreTexts. (2023).
-
Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
-
Process for purification of carboxylic acids. Google Patents.
-
Hydrothermal stability of aromatic carboxylic acids. ResearchGate. (2025).
-
The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions. YouTube.
-
Carboxylic acid reactions overview. Khan Academy.
-
Process for the purification of a carboxylic acid-containing composition. Google Patents.
-
Process for preparing chroman compounds. Google Patents.
-
Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. Google Patents.
-
The Organic Chemistry Tutor. (2024). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube.
-
Reagent Friday: Chromic Acid, H2CrO4. Master Organic Chemistry. (2025).
-
Carboxylic Acid Reactivity. Michigan State University Chemistry.
-
21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. (2024).
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Advanced Hybrid Polysaccharide—Lipid Nanocarriers for Bioactivity Improvement of Phytochemicals from Centella asiatica and Hypericum perforatum. MDPI.
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Technical Support Center: Chroman-5-carboxylic Acid Stability in Solution
Welcome to the technical support center for Chroman-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with Chroman-5-carboxylic acid in solution. Here, we address common questions with in-depth explanations and provide actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My Chroman-5-carboxylic acid solution is showing signs of degradation. What are the likely causes?
Degradation of Chroman-5-carboxylic acid in solution can be attributed to several factors, primarily oxidative, photolytic, and pH-mediated degradation. The chroman ring system, while relatively stable, can be susceptible to oxidation, and the carboxylic acid group's reactivity is highly dependent on the solution's pH.[1][2]
Common Causes of Degradation:
-
Oxidation: The chroman moiety can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[1] This can lead to the formation of quinone-type structures or ring-opening products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of radical species and subsequent degradation.[3][4]
-
pH Instability: Extreme pH values, both acidic and basic, can catalyze the degradation of Chroman-5-carboxylic acid.[2][5] In highly acidic or basic conditions, the stability of the entire molecule can be compromised.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[6]
What are the best practices for preparing and storing Chroman-5-carboxylic acid solutions to minimize degradation?
Proper preparation and storage are critical for maintaining the stability of your Chroman-5-carboxylic acid solutions.
Recommended Storage and Handling Procedures:
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared, deionized water. Common organic solvents include DMSO, DMF, and ethanol.[7] | To minimize oxidative degradation from dissolved oxygen and contaminants. |
| pH Control | Buffer aqueous solutions to a slightly acidic to neutral pH (pH 4-7). | To prevent acid or base-catalyzed degradation.[2][5] |
| Temperature | Store stock solutions at -20°C or -80°C. For short-term storage (days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. | Lower temperatures significantly slow down chemical degradation rates.[6] |
| Light Protection | Store solutions in amber vials or wrap containers with aluminum foil.[4] | To prevent photolytic degradation.[3] |
| Inert Atmosphere | For long-term storage of highly sensitive applications, consider purging the solution and vial headspace with an inert gas like argon or nitrogen. | To create an oxygen-free environment and prevent oxidation. |
I suspect my Chroman-5-carboxylic acid has degraded. How can I detect and quantify this degradation?
Several analytical techniques can be employed to detect and quantify the degradation of Chroman-5-carboxylic acid.
Analytical Methods for Degradation Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A reverse-phase HPLC method with UV detection can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information by identifying the molecular weights of the degradation products, which can help in elucidating the degradation pathways.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the chemical structures of degradation products, providing a comprehensive understanding of the degradation mechanism.[9]
Below is a generalized workflow for assessing the stability of your compound.
Caption: Workflow for Forced Degradation Study.
What are the potential degradation pathways for Chroman-5-carboxylic acid?
Understanding the potential degradation pathways is crucial for troubleshooting and preventing stability issues.
Potential Degradation Mechanisms:
-
Oxidative Degradation: The chroman ring can undergo oxidation, potentially leading to the formation of chromanone or other oxidized species. The benzylic position of the chroman ring is particularly susceptible to radical oxidation.[1][10]
-
Decarboxylation: Under certain conditions, such as high temperatures or specific catalytic environments, the carboxylic acid group may be lost as carbon dioxide.
-
Hydrolysis: While the chroman ring itself is generally stable against hydrolysis, impurities or co-solutes in the solution could potentially catalyze ring-opening under harsh conditions.[2]
The following diagram illustrates a simplified potential oxidative degradation pathway.
Caption: Simplified Oxidative Degradation Pathway.
How does the choice of solvent affect the stability of Chroman-5-carboxylic acid?
The choice of solvent can significantly impact the stability of Chroman-5-carboxylic acid.
Solvent Considerations:
| Solvent Type | Potential Issues | Recommendations |
| Protic Solvents (e.g., water, methanol, ethanol) | Can participate in hydrogen bonding and may facilitate certain degradation pathways, especially at non-neutral pH.[11] | Use high-purity solvents and buffer aqueous solutions. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Generally good for solubilizing the compound. However, older or impure DMSO can contain acidic impurities and peroxides that can promote degradation. | Use high-purity, anhydrous grade solvents. Store properly to prevent water absorption and peroxide formation. |
| Non-polar Solvents | Chroman-5-carboxylic acid has limited solubility in non-polar solvents.[7] | Generally not recommended for creating stock solutions unless required for a specific application. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of Chroman-5-carboxylic Acid
-
Materials:
-
Chroman-5-carboxylic acid (solid)
-
High-purity, anhydrous DMSO
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Weigh the desired amount of Chroman-5-carboxylic acid in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Gently swirl the vial to dissolve the compound completely. Sonication can be used if necessary, but avoid excessive heating.
-
Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
-
Tightly seal the vial with the PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Quick Stability Check using HPLC
-
Objective: To quickly assess the stability of a Chroman-5-carboxylic acid solution over a short period.
-
Procedure:
-
Prepare a fresh solution of Chroman-5-carboxylic acid in the desired experimental buffer or solvent.
-
Immediately inject a sample (t=0) onto a calibrated HPLC system and record the chromatogram.
-
Incubate the solution under the experimental conditions (e.g., 37°C in an incubator).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Compare the peak area of the Chroman-5-carboxylic acid at each time point to the t=0 sample. A significant decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks, which would be degradation products.
-
References
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Chroman Carboxylic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Active Pharmaceutical Ingredients by Photochemical Deracemization: Chromanes as a Test Case. (2025). ChemRxiv. Retrieved from [Link]
-
CHROMAN-5-CARBOXYLIC ACID | 209256-64-4. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Retrieved from [Link]
-
Active Pharmaceutical Ingredients by Photochemical Deracemization: Chromanes as a Test Case. (n.d.). ChemRxiv. Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC North America. Retrieved from [Link]
-
The oxidative degradation of organic contaminants using a manganese oxide-containing mine waste. (2011). Durham e-Theses. Retrieved from [Link]
-
Cyanine fluorophore derivatives with enhanced photostability. (2011). PubMed. Retrieved from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Retrieved from [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). RSC Publishing. Retrieved from [Link]
-
Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). GUPEA. Retrieved from [Link]
-
an introduction to carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. (2016). Hindawi. Retrieved from [Link]
-
CHROMAN-5-CARBOXYLIC ACID | 209256-64-4. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]
-
Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. (n.d.). ResearchGate. Retrieved from [Link]
-
A new method for degradation of n-carboxylic acids. (n.d.). PubMed Central. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]
-
Improvement of Photostability in Formulation: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Physical Properties of Carboxylic Acids. (2025). CK-12 Foundation. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. Retrieved from [Link]
-
Factors Affecting Stability of Complexes PDF. (n.d.). Scribd. Retrieved from [Link]
-
The newly identified cyclohexane carboxylic acid degradation pathway in... (n.d.). ResearchGate. Retrieved from [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). Semantic Scholar. Retrieved from [Link]
-
NIOSH Manual of Analytical Methods (NMAM), 5th Edition. (2020). CDC. Retrieved from [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. (2025). ResearchGate. Retrieved from [Link]
-
Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (1982). PubMed. Retrieved from [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009). PubMed. Retrieved from [Link]
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- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The oxidative degradation of organic contaminants using a manganese oxide-containing mine waste - Durham e-Theses [etheses.dur.ac.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Chroman-5-carboxylic Acid Derivatization
Welcome to the Technical Support Center for Chroman-5-carboxylic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the chemical modification of Chroman-5-carboxylic acid and its analogs for analytical purposes.
Introduction to Chroman-5-carboxylic Acid Derivatization
Chroman-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Accurate quantification and characterization of this molecule and its metabolites often require derivatization prior to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Derivatization serves to enhance volatility, improve thermal stability, and increase detection sensitivity by introducing a functional group that is more amenable to the chosen analytical method.[1][2]
This guide will provide a structured approach to troubleshooting common issues encountered during the derivatization process, ensuring reliable and reproducible results in your research.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Derivative Peak in GC-MS Analysis
Question: I am performing a silylation reaction on Chroman-5-carboxylic acid using BSTFA with 1% TMCS, but I am observing a very small derivative peak, or none at all, in my GC-MS chromatogram. What are the likely causes and how can I fix this?
Answer:
This is a common issue that can stem from several factors related to the reaction conditions, reagents, or the analyte itself.
Possible Causes and Solutions:
-
Incomplete Reaction: The derivatization reaction may not have gone to completion. Carboxylic acids can be less reactive towards silylating reagents compared to alcohols or phenols.
-
Solution: Increase the reaction time and/or temperature. A typical starting point is 60°C for 30 minutes, but for sterically hindered or less reactive carboxylic acids, extending the time to 1-2 hours or increasing the temperature to 70-80°C may be necessary.[3] It's crucial to optimize these parameters for your specific setup.
-
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Water will preferentially react with the silylating agent, consuming it and preventing the derivatization of your analyte.
-
Solution: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Use anhydrous solvents and purge the reaction vial with an inert gas like nitrogen or argon before adding the reagents. Samples should be completely dry before adding the silylation reagent.[4]
-
-
Reagent Degradation: The silylating reagent may have degraded due to improper storage.
-
Solution: Store silylating reagents in a desiccator or under an inert atmosphere. Use a fresh vial of the reagent if degradation is suspected.
-
-
Insufficient Reagent: An inadequate amount of the derivatizing agent will lead to an incomplete reaction.
-
Solution: A general rule of thumb is to use at least a 2:1 molar excess of the silylating reagent to the active hydrogen in the analyte. For complex matrices, a higher excess may be required.
-
-
Analyte Adsorption: The underivatized Chroman-5-carboxylic acid is polar and can adsorb to active sites in the GC inlet or column, preventing it from reaching the detector.
-
Solution: Ensure the GC inlet liner is clean and deactivated. Using a liner with glass wool can help trap non-volatile residues, but the glass wool itself should be silylated to prevent adsorption.
-
Issue 2: Multiple Derivative Peaks for a Single Analyte
Question: My chromatogram shows multiple peaks that seem to correspond to my derivatized Chroman-5-carboxylic acid. What could be causing this?
Answer:
The presence of multiple derivative peaks can be perplexing and can arise from side reactions or incomplete derivatization.
Possible Causes and Solutions:
-
Incomplete Derivatization: If the reaction is not complete, you may see a peak for the underivatized analyte in addition to the derivatized peak.
-
Solution: As with low derivative yield, optimize the reaction time, temperature, and reagent concentration to drive the reaction to completion.
-
-
Formation of Isomers or Byproducts: While less common with simple silylation, certain derivatization methods can lead to the formation of different isomers or byproducts, especially if other reactive functional groups are present on the chroman ring.[5]
-
Solution: Carefully review the derivatization chemistry. If using a method other than silylation, consider the possibility of side reactions. Mass spectrometry data can be invaluable in identifying the structures of the different peaks.
-
-
Tautomerization: For some molecules, tautomerization can lead to the formation of different isomers that can then be derivatized, resulting in multiple peaks.
-
Solution: Methoximation prior to silylation can be employed to prevent tautomerization of keto-enol groups, which may be relevant for certain Chroman-5-carboxylic acid analogs.[6]
-
Experimental Workflow for Silylation of Chroman-5-carboxylic Acid
This section provides a detailed step-by-step protocol for a common derivatization method.
Silylation for GC-MS Analysis
This protocol outlines the derivatization of Chroman-5-carboxylic acid to its trimethylsilyl (TMS) ester.
Materials:
-
Chroman-5-carboxylic acid standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
2 mL GC vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Protocol:
-
Sample Preparation: Accurately weigh or pipette a known amount of the Chroman-5-carboxylic acid standard or the dried sample extract into a 2 mL GC vial. Ensure the sample is completely dry, as moisture will interfere with the reaction.
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Vortex briefly.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure complete derivatization.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[3]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Logical Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common derivatization problems.
Caption: Troubleshooting workflow for derivatization issues.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for Chroman-5-carboxylic acid analysis?
A1: Derivatization is often essential to improve the analytical properties of Chroman-5-carboxylic acid.[1] The carboxylic acid group makes the molecule polar and non-volatile, which is not ideal for GC analysis. Derivatization converts the carboxylic acid into a less polar, more volatile, and more thermally stable derivative, leading to better chromatographic peak shape and sensitivity.[4] For HPLC, derivatization can be used to attach a chromophore or fluorophore to enhance UV or fluorescence detection.[7]
Q2: What are the most common derivatization methods for carboxylic acids?
A2: The three most common methods are:
-
Silylation: This is the most widely used method for GC analysis, where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[4] Reagents like BSTFA and MSTFA are common.[8]
-
Alkylation (Esterification): This involves converting the carboxylic acid to an ester.[9] This can be achieved using reagents like diazomethane or through Fischer esterification with an alcohol in the presence of an acid catalyst.[10][11]
-
Amidation: The carboxylic acid is converted to an amide by reacting with an amine.[12] This is often used to introduce a specific tag for detection or to alter the molecule's chromatographic behavior.
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on several factors:
-
Analytical Technique: For GC-MS, silylating agents are very common. For HPLC with UV or fluorescence detection, reagents that introduce a suitable tag are chosen.
-
Analyte Structure: The presence of other functional groups on the Chroman-5-carboxylic acid molecule may influence the choice of reagent to avoid unwanted side reactions.
-
Stability of the Derivative: The resulting derivative must be stable under the analytical conditions. Silyl derivatives can be moisture-sensitive, while esters are generally more stable.[9]
Q4: Can I derivatize Chroman-5-carboxylic acid directly in a complex matrix like plasma or urine?
A4: While direct derivatization in a complex matrix is sometimes possible, it is generally not recommended. Components in the matrix can interfere with the derivatization reaction or produce unwanted byproducts that complicate the analysis. It is best practice to perform a sample extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte before derivatization.
Q5: What are the safety precautions I should take when working with derivatization reagents?
A5: Many derivatization reagents are hazardous. For example, silylating reagents are flammable and moisture-sensitive, and diazomethane is explosive and highly toxic.[8][10] Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Silylation Reagent | BSTFA + 1% TMCS or MSTFA | High reactivity and volatility of byproducts.[8] |
| Reaction Temperature | 60 - 80 °C | Ensures complete reaction for less reactive carboxylic acids.[3] |
| Reaction Time | 30 - 120 minutes | Optimization is key; longer times may be needed. |
| Reagent to Analyte Ratio | >2:1 molar excess | Drives the reaction to completion. |
| Solvent | Anhydrous Pyridine/Acetonitrile | Good solubility for analyte and reagents. Must be anhydrous. |
Conclusion
Successful derivatization of Chroman-5-carboxylic acid is achievable with careful attention to experimental details. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot issues and obtain high-quality, reliable data. This guide provides a foundation for developing and optimizing your derivatization protocols.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 3. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. Derivatization of carboxylic group for fluorescence - Chromatography Forum [chromforum.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Chroman-5-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Chroman-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up this important synthetic process. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide actionable insights for robust and reproducible synthesis.
Overview of Synthetic Strategy
The synthesis of the chroman ring system is a foundational task in medicinal chemistry. While numerous routes exist, a common and reliable strategy involves the formation of the chroman core followed by functionalization to install the carboxylic acid group. A representative, multi-step synthesis often proceeds via an intramolecular cyclization. Challenges in scaling up this process typically revolve around reaction control, impurity profiling, and purification efficiency.
This guide will focus on a common pathway: the acid-catalyzed cyclization of an appropriate precursor to form the chroman ring, followed by functional group manipulation to yield the final carboxylic acid.
General Synthesis Workflow
Caption: A generalized workflow for Chroman-5-carboxylic acid synthesis.
Troubleshooting Guide: Step-by-Step
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Step 1 & 2: Chroman Core Synthesis (e.g., Triflimide-Catalyzed Annulation)
The formation of the chroman ring is the most critical phase, where yield and purity are often determined. A modern approach involves the Brønsted acid-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes.[1]
Question: My cyclization reaction is sluggish or stalling completely. What are the primary causes?
Answer: This is a frequent issue when scaling up. Several factors could be at play:
-
Catalyst Activity: Ensure your acid catalyst (e.g., Triflimide, H₂SO₄, H₃PO₄) is not deactivated.[2] Moisture is a common culprit. Use anhydrous solvents and dry your glassware thoroughly. Consider using a stronger Lewis or Brønsted acid if the reaction remains slow.[2]
-
Insufficient Temperature: While many modern methods work at room temperature, some substrates require thermal energy to overcome the activation barrier.[1] Gradually increase the temperature (e.g., to 40-50 °C) and monitor by Thin Layer Chromatography (TLC).
-
Solvent Choice: The polarity and coordinating ability of the solvent are crucial. Non-coordinating solvents like dichloromethane or nitromethane are often preferred as they do not interfere with the catalyst.[1] Highly polar or coordinating solvents like THF or alcohols can solvate the catalyst, reducing its efficacy.
Question: I'm observing significant formation of a side product that appears to be a chromene (containing a double bond in the heterocyclic ring). How can I prevent this?
Answer: Chromene formation is typically due to an elimination side reaction from the benzylic carbocation intermediate.[1]
-
Control Temperature: This is the most critical parameter. Elimination reactions are often favored at higher temperatures. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Choice of Alkene: The stability of the intermediate carbocation plays a role. Using alkenes that lead to more stable tertiary carbocations during the annulation can sometimes favor the desired cyclization over elimination.
-
Catalyst Loading: Using an excessive amount of a very strong acid can sometimes promote undesired elimination pathways. Titrate the catalyst loading to find the optimal balance between reaction rate and selectivity.
Step 3: Side-Chain Functionalization & Carboxylation
Once the chroman core is established, a substituent (e.g., a methyl or formyl group) at the 5-position must be converted to a carboxylic acid. This is often achieved through oxidation.
Question: The oxidation of my 5-methylchroman to Chroman-5-carboxylic acid is giving low yields and multiple byproducts. What's going wrong?
Answer: Oxidizing an alkyl group on an electron-rich aromatic system can be challenging.
-
Oxidizing Agent Choice: Harsh oxidants like hot potassium permanganate (KMnO₄) or chromic acid can lead to over-oxidation or ring degradation.[3] While effective for simple alkylbenzenes, the chroman system can be more sensitive.
-
Protecting Group Strategy: If the chroman ring is sensitive to the oxidation conditions, consider a two-step approach: benzylic bromination followed by conversion to the carboxylic acid.
-
Alternative Precursors: It is often more efficient to synthesize the chroman ring with a precursor already at a higher oxidation state. For instance, starting with a material that allows for the synthesis of a 5-formylchroman, which can then be cleanly oxidized to the carboxylic acid using milder reagents like the Jones reagent (CrO₃/H₂SO₄ in acetone).[4][5]
| Reagent | Typical Conditions | Common Issues |
| KMnO₄ | Basic, aqueous, heat | Ring cleavage, over-oxidation, poor solubility |
| Chromic Acid (H₂CrO₄) | Aqueous acetone, H₂SO₄ | Toxic chromium waste, potential for side reactions |
| RuCl₃/NaIO₄ | Biphasic (e.g., CCl₄/CH₃CN/H₂O) | Catalyst cost, requires careful phase management |
Question: My final product is difficult to purify. It seems to be contaminated with starting material and a non-polar impurity. What is the best purification strategy?
Answer: Purifying carboxylic acids can be streamlined by leveraging their acidic properties.
-
Acid-Base Extraction: This is the most effective method for removing neutral or basic impurities.[6][7] Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-polar impurities in the organic layer.
-
Re-acidification and Isolation: Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 2M HCl) until the pH is well below the pKa of the acid (typically pH < 2).[6] The protonated carboxylic acid will precipitate out if it's a solid or can be extracted back into a fresh portion of organic solvent.
-
Recrystallization: After acid-base extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) is an excellent final step to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: Strong acids (Triflimide, H₂SO₄) are highly corrosive and require careful handling in a fume hood with appropriate personal protective equipment (PPE). Oxidizing agents like chromic acid are toxic and carcinogenic; their use should be minimized, and all waste must be disposed of according to institutional safety protocols.[4] Always consult the Safety Data Sheet (SDS) for every reagent used.[8]
Q2: I am scaling up from 1g to 100g. What is the biggest challenge I will face? A2: The primary challenge in scaling up is heat management . Exothermic steps, like the addition of a strong acid catalyst or quenching a reaction, can cause dangerous temperature spikes in a large reactor that were negligible at the lab scale. Ensure your reactor has adequate cooling capacity and add reagents slowly to control the exotherm. Additionally, ensuring efficient mixing becomes critical to avoid localized "hot spots" and ensure uniform reaction conditions.[9][10]
Q3: Which analytical methods are essential for in-process control and final product verification? A3:
-
TLC: Indispensable for monitoring reaction progress and checking the completeness of extractions.
-
NMR (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.
-
LC-MS: Crucial for assessing purity, identifying byproducts, and confirming molecular weight.[11][12][13] For carboxylic acids, derivatization may be needed for enhanced detection.[14]
Key Experimental Protocols
Protocol 1: Purification of Crude Chroman-5-carboxylic Acid via Acid-Base Extraction
This protocol assumes you have a crude solid product containing the desired acid and neutral organic impurities.
-
Dissolution: Dissolve the crude product (e.g., 10 grams) in a suitable organic solvent like ethyl acetate (100 mL).
-
Basification: Transfer the solution to a separatory funnel. Add 1M sodium hydroxide (NaOH) solution (50 mL). Shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Extract the organic layer again with 1M NaOH (25 mL) to ensure all the carboxylic acid has been removed. Combine the aqueous extracts.
-
Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate (20 mL) to remove any lingering neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated HCl (or 6M HCl) dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold heptane to aid in drying.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield issues.
References
-
ResearchGate. Chroman Carboxylic Acids and Their Derivatives. Available at: [Link]
- Google Patents. Process for chroman carboxylates.
-
National Center for Biotechnology Information. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]
- Google Patents. Process for preparing chroman compounds.
-
LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of chromans and flavanes. Available at: [Link]
-
ResearchGate. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Available at: [Link]
-
ACS Publications. Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]
-
IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]
-
Semantic Scholar. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman. Available at: [Link]
-
ResearchGate. Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Available at: [Link]
-
National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
- Google Patents. Process for purification of carboxylic acids.
-
ChemRxiv. Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Available at: [Link]
-
RSC Publishing. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Available at: [Link]
-
ResearchGate. How can I purify carboxylic acid?. Available at: [Link]
-
National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
-
ResearchGate. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available at: [Link]
- Google Patents. Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
-
National Center for Biotechnology Information. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Available at: [Link]
-
YouTube. Synthesis of Carboxylic Acids | 4 Must-Know Reactions. Available at: [Link]
-
ResearchGate. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Available at: [Link]
-
Master Organic Chemistry. Reagent Friday: Chromic Acid, H2CrO4. Available at: [Link]
-
National Center for Biotechnology Information. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Available at: [Link]
- Google Patents. Method of analysis of carboxylic acid by mass spectrometry.
- Google Patents. Process for the purification of a carboxylic acid-containing composition.
-
Reddit. Isolation of a Carboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available at: [Link]
-
MDPI. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Inconsistent results in biological assays with Chroman-5-carboxylic acid
Welcome to the technical support guide for researchers utilizing Chroman-5-carboxylic acid. This center is designed to provide in-depth troubleshooting advice and robust protocols to help you overcome common challenges and ensure the generation of reproducible, high-quality data. Inconsistent results can be a significant roadblock in research and drug development. This guide moves beyond simple checklists to explain the underlying scientific principles, empowering you to diagnose and solve issues effectively.
Section 1: Foundational Knowledge & Pre-Assay Checklist
Before delving into troubleshooting, it is critical to establish a solid foundation of knowledge about the compound and your experimental setup. Many inconsistencies arise from overlooking fundamental properties and preparation steps.
Frequently Asked Questions (FAQs)
Q1: What is Chroman-5-carboxylic acid and what are its primary applications? Chroman-5-carboxylic acid is a heterocyclic organic compound. Its core structure, the chroman ring, is a key feature in Vitamin E (α-tocopherol) and its water-soluble analog, Trolox.[1] Consequently, it and its derivatives are most frequently investigated for their antioxidant properties, acting as scavengers of reactive oxygen species (ROS). Its applications span from fundamental research in oxidative stress to screening in drug discovery programs for cytoprotective or anti-inflammatory effects.
Q2: What are the critical chemical properties of Chroman-5-carboxylic acid to consider? Understanding the molecule's chemical nature is the first step in troubleshooting.
-
Solubility: As a carboxylic acid with a significant nonpolar chroman ring, its solubility in aqueous media, especially at neutral pH, can be limited.[2] Stock solutions should be prepared in an appropriate organic solvent like DMSO or ethanol. Subsequent dilutions into aqueous assay media must be carefully managed to prevent precipitation.
-
Stability: The chroman structure can be susceptible to oxidation, particularly when exposed to light, high temperatures, or incompatible chemicals like strong oxidizing agents.[3] The carboxylic acid group can also react with strong bases.[3] Solutions should be stored protected from light, preferably under an inert atmosphere (nitrogen or argon), and at low temperatures (-20°C or -80°C) for long-term storage.
-
pH-Dependence: The carboxylic acid moiety has a pKa that dictates its charge in solution. At physiological pH (~7.4), it will be predominantly in its deprotonated, carboxylate form. This change in charge can affect its solubility, cell permeability, and interaction with biological targets.
Pre-Assay Preparation & Quality Control Checklist
Use this table to validate your setup before starting an experiment. This proactive approach can prevent the majority of common issues.
| Category | Checkpoint | Rationale & Best Practice |
| Compound Integrity | Source & Purity | Use a reputable supplier. Confirm purity (>95%) via the Certificate of Analysis (CoA). Impurities can cause off-target effects. |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. | |
| Working Dilutions | Prepare fresh daily. When diluting into aqueous buffer/media, ensure the final solvent concentration is low (<0.5%) and consistent across all wells, including vehicle controls.[4] | |
| Cell Culture | Cell Health & Passage | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.[4][5] |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Uneven cell distribution is a major source of variability.[4][6] Allow cells to adhere and resume normal growth before treatment (typically 12-24 hours). | |
| Mycoplasma | Regularly test for mycoplasma contamination. It can profoundly alter cellular responses and is a common cause of irreproducible data.[4] | |
| Assay Plastics & Hardware | Microplate Selection | Use the correct plate type: black plates for fluorescence, white plates for luminescence to maximize signal and minimize crosstalk, and clear plates for absorbance.[4][7] Ensure plates are sterile and tissue-culture treated for adherent cells. |
| Pipetting | Calibrate pipettes regularly. Use proper pipetting techniques (e.g., reverse pipetting for viscous solutions, consistent speed and depth) to minimize volume errors.[4] |
Section 2: Troubleshooting Inconsistent Assay Results
This section addresses specific problems in a question-and-answer format. For a guided approach, refer to the troubleshooting workflow diagram below.
Visual Troubleshooting Workflow
This decision tree can help you systematically diagnose the source of your inconsistent results.
Caption: A decision tree for troubleshooting common issues.
Q2.1: My replicate wells show high variability. What is the cause?
High variability is often traced back to technical execution rather than the compound itself.
-
Potential Cause 1: Inconsistent Cell Seeding. If some wells have more cells than others, the final readout will naturally vary.
-
Potential Cause 2: Compound Precipitation. When the stock solution is added to the aqueous assay medium, the compound may crash out of solution, leading to an inconsistent effective concentration across wells.
-
Solution: Visually inspect the wells after adding the compound. Look for cloudiness or precipitates. Consider performing a pre-assay solubility test by preparing the highest concentration of your compound in the final assay media and checking for precipitation. If it precipitates, you must lower the top concentration or adjust the solvent system if the assay allows.
-
-
Potential Cause 3: Pipetting Inaccuracy. Small volume errors, especially during serial dilutions or when adding compound to wells, can lead to large concentration discrepancies.
-
Solution: Ensure pipettes are calibrated. For volumes under 10 µL, pipette into the liquid in the well, not onto the wall. Always change tips between different concentrations. For serial dilutions, ensure thorough mixing between each step.[4]
-
-
Potential Cause 4: Edge Effects. Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations during incubation, leading to different results compared to interior wells.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Q2.2: I'm seeing lower-than-expected or no antioxidant activity.
This issue points toward a problem with either the compound's integrity or the assay's suitability.
-
Potential Cause 1: Compound Degradation. Chroman-5-carboxylic acid may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles, light exposure).
-
Solution: Use a fresh, single-use aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from the powder. Store stock solutions at -20°C or -80°C, protected from light.
-
-
Potential Cause 2: Incorrect Assay Mechanism. Antioxidant assays operate via different chemical mechanisms, primarily Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[8][9] Chroman-5-carboxylic acid may be highly effective in one type of assay but not another.
-
Solution: If you are using a SET-based assay like DPPH or FRAP and seeing low activity, try a HAT-based assay like ORAC, which may better reflect the compound's biological radical-scavenging mechanism.[10]
-
-
Potential Cause 3: Insufficient Incubation Time. The reaction between the compound and the assay reagent or the cellular response may not have reached its endpoint.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell type.
-
Q2.3: My dose-response curve is flat, biphasic, or doesn't reach a plateau.
A poor dose-response curve indicates issues with the concentration range, compound solubility, or potential assay artifacts.
-
Potential Cause 1: Incorrect Concentration Range. The selected concentration range may be too narrow or completely outside the active window.
-
Solution: Widen your concentration range significantly. Use a logarithmic dilution series covering several orders of magnitude (e.g., from 1 nM to 100 µM) to find the active window.
-
-
Potential Cause 2: Compound Solubility Limit. At higher concentrations, the compound may be precipitating, causing the effective concentration to plateau or even decrease. This can result in a flat curve at the high end.
-
Solution: As mentioned in Q2.1, verify the solubility limit of your compound in the final assay medium. Do not test concentrations above this limit.
-
-
Potential Cause 3: Assay Interference. The compound itself might be interfering with the assay's detection method (e.g., autofluorescence, absorbance at the measurement wavelength, or quenching the reporter signal). This can create a false "activity" or mask a real one.
-
Solution: Run a control experiment with the compound in an assay system without cells or the primary target molecule. Measure the signal at your assay's wavelength to check for intrinsic fluorescence or absorbance of the compound.[11]
-
Section 3: Standardized Protocols
Following these detailed protocols can help standardize your methods and reduce variability.
Protocol 1: Preparation of Chroman-5-carboxylic acid Stock and Working Solutions
-
Weighing: Accurately weigh out the required amount of Chroman-5-carboxylic acid powder in a fume hood.
-
Stock Solution Preparation: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) vials. Store immediately at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw one aliquot. Create an intermediate dilution series in 100% DMSO.
-
Final Dosing: Add a small volume (e.g., 1 µL) of the intermediate dilutions to your assay wells (e.g., containing 100 µL of media) to reach the final desired concentrations. This two-step dilution process minimizes solvent precipitation issues. Ensure the final DMSO concentration is identical in all wells, including the vehicle control.
Protocol 2: General Workflow for a Cell-Based Antioxidant Assay (e.g., DCFDA for ROS)
Caption: A typical workflow for a cell-based ROS assay.
Controls for this Assay:
-
Vehicle Control: Cells treated with the same final concentration of DMSO.
-
Negative Control: Untreated cells (no compound, no stressor).
-
Positive Control (Stressor): Cells treated with the oxidative stressor (e.g., H₂O₂) and vehicle.
-
Positive Control (Inhibitor): Cells treated with a known antioxidant (e.g., N-acetylcysteine) before the stressor.
Section 4: Mechanistic Considerations
Antioxidant Mechanism of Action
The primary antioxidant mechanism of chroman-based compounds like Chroman-5-carboxylic acid is through direct scavenging of free radicals. The hydroxyl group on the chroman ring can donate a hydrogen atom (HAT mechanism) to a reactive oxygen species (ROS), neutralizing it and preventing it from damaging cellular components like DNA, lipids, and proteins. The resulting radical on the chroman molecule is stabilized by resonance, making it relatively unreactive.
Caption: Simplified pathway of ROS scavenging by Chroman-5-carboxylic acid.
Understanding this mechanism is key to selecting the right assay. Assays that generate peroxyl radicals (like ORAC) are often more biologically relevant for this class of compounds than assays based on the reduction of a stable radical in an organic solvent (like DPPH).[8][10]
References
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link][7]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link][6]
-
Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry. [Link][8]
-
Sullivan, J., et al. (2011). Antioxidant assay development to guide the development of high-antioxidant wheat. Cereal Foods World. [Link][12]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International. [Link][10]
-
Munteanu, I. G., & Apetrei, C. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link][9]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link][4]
-
Lobo, V., et al. (2010). Antioxidant compounds, assays of determination and mode of action. African Journal of Pharmacy and Pharmacology. [Link][13]
-
Thorne, N., et al. (2010). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link][11]
-
Block, G., et al. (1991). Effects of alpha-tocopherol, its carboxylic acid chromane compound and two novel antioxidant isoflavanones on prostaglandin H synthase activity and autodeactivation. Biochimica et Biophysica Acta. [Link][1]
-
Kaelin Jr, W. G. (2017). Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer. [Link][14]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. [Link][2]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cerealsgrains.org [cerealsgrains.org]
- 13. academicjournals.org [academicjournals.org]
- 14. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of Chroman-5-carboxylic acid
Welcome to the technical support guide for navigating the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Chroman-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who require accurate and robust quantification of this and similar polar acidic molecules in complex biological matrices. Here, we move beyond simple protocols to explain the underlying science, empowering you to troubleshoot effectively and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the analysis of Chroman-5-carboxylic acid.
Q1: What are matrix effects, and why are they a significant problem for a polar molecule like Chroman-5-carboxylic acid?
A1: The "matrix" refers to all components in your sample other than the analyte of interest (e.g., proteins, lipids, salts, and metabolites from plasma or urine).[1] Matrix effects are the alteration of your analyte's signal—either suppression or enhancement—caused by these co-eluting components interfering with the ionization process in the mass spectrometer's source.[2][3] Chroman-5-carboxylic acid, being a polar carboxylic acid, is particularly susceptible.[4][5] In electrospray ionization (ESI), which is ideal for such polar compounds, co-eluting matrix components can compete for droplet surface area or available charge, leading to a suppressed signal and inaccurate quantification.[1][6][7]
Q2: My analyte recovery seems good after sample preparation, but the results are imprecise and inaccurate. Could this be a matrix effect?
A2: Yes, this is a classic sign of matrix effects. Analyte recovery and matrix effects are two different parameters. Good recovery means your sample preparation method effectively extracts the analyte from the matrix. However, it does not guarantee that interfering components from the matrix have been removed.[8] These interferences can co-elute with your analyte and suppress its ionization, leading to poor accuracy and precision even with 100% analyte recovery.[9]
Q3: What is the most direct way to determine if my assay is suffering from matrix effects?
A3: The most common and quantitative method is the post-extraction spike experiment .[10][11] This test directly measures the extent of ion suppression or enhancement. It involves comparing the analyte's signal in a "clean" solution (like mobile phase) to its signal in a blank matrix extract that has been spiked with the analyte after the extraction process. A detailed protocol is provided in the Troubleshooting Guide section.
Q4: Is there a "gold standard" solution for compensating for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[8][12][13] A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[14] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, leading to highly accurate and precise results.[15]
Q5: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for Chroman-5-carboxylic acid to minimize matrix effects?
A5: For a polar, acidic compound like Chroman-5-carboxylic acid, ESI is the preferred ionization technique due to its efficiency in ionizing polar molecules.[6] While APCI can sometimes be less susceptible to matrix effects, it is generally better suited for less polar compounds.[7] It is more effective to address matrix effects in ESI through robust sample preparation and chromatography rather than switching to a less suitable ionization source. Negative ion mode ESI may also be less susceptible to matrix effects than positive mode because fewer matrix components ionize under these conditions.[11]
In-Depth Troubleshooting Guide
This section provides detailed workflows, protocols, and expert insights to diagnose, quantify, and mitigate matrix effects systematically.
Part A: Diagnosis and Quantification of Matrix Effects
The first step in solving a problem is understanding its magnitude. The mechanism of ion suppression often involves competition between the analyte and co-eluting matrix components for ionization efficiency within the ESI source.
Caption: Co-eluting matrix components compete with the analyte for charge and surface access on the ESI droplet, reducing the number of analyte ions that reach the mass spectrometer.
Experimental Protocol: Quantifying Matrix Factor (MF)
This protocol details the post-extraction addition method as recommended by regulatory agencies like the FDA.[16][17] This allows for a quantitative assessment of the matrix effect.[11]
Objective: To calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.[16]
-
Chroman-5-carboxylic acid analytical standard.
-
All solvents and reagents used in your established LC-MS method.
Procedure:
-
Prepare Sample Set A (Analyte in Solution):
-
Prepare a solution of Chroman-5-carboxylic acid in your final mobile phase composition (neat solution) at two concentration levels: a low QC (LQC) and a high QC (HQC).
-
Inject these samples and record the mean peak area for each concentration. Let's call these Area_Neat_LQC and Area_Neat_HQC.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Extract blank matrix samples from at least six different sources using your validated sample preparation method.
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the blank extracts with Chroman-5-carboxylic acid to the same final concentrations as the LQC and HQC in Set A.
-
Inject these samples and record the mean peak area from the six sources for each concentration. Let's call these Area_Matrix_LQC and Area_Matrix_HQC.
-
-
Calculate the Matrix Factor (MF):
-
The calculation is performed for both low and high concentrations for each of the six matrix sources.
-
MF = (Mean Peak Area in Matrix [Set B]) / (Mean Peak Area in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Data Interpretation and Acceptance Criteria:
According to FDA guidance, the precision (Coefficient of Variation, %CV) of the matrix factor across the different sources should not be greater than 15%.[17] A value close to 1.0 with a low %CV is ideal.
| Parameter | Low QC Example | High QC Example | Acceptance Criteria |
| Mean Area (Neat Solution) | 50,000 | 500,000 | - |
| Mean Area (Post-Spike Matrix) | 20,000 | 225,000 | - |
| Calculated Matrix Factor (MF) | 0.40 | 0.45 | Ideally 0.8 - 1.2 |
| Interpretation | Severe Ion Suppression | Severe Ion Suppression | %CV ≤ 15% |
Part B: Mitigation Strategies for Matrix Effects
If significant matrix effects are confirmed, a systematic approach is needed for mitigation. The choice of strategy depends on the severity of the effect, throughput requirements, and available resources.
Caption: A logical workflow for selecting the appropriate strategy to combat matrix effects.
1. Advanced Sample Preparation
The most effective way to eliminate matrix effects is to remove the interfering components before they enter the LC-MS system.[1] For a polar acidic analyte like Chroman-5-carboxylic acid in plasma, phospholipids are a primary cause of ion suppression.[9]
| Technique | Principle | Pros for Chroman-5-COOH | Cons |
| Protein Precipitation (PPT) | Proteins are crashed out with an organic solvent (e.g., acetonitrile). | Fast, simple. | Non-selective; leaves phospholipids and salts, often causing significant matrix effects.[18] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can be more selective than PPT. | Can be labor-intensive; requires optimization of pH and solvent choice. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; can effectively remove phospholipids and salts. | Requires more method development. |
Recommended Protocol: Mixed-Mode Anion Exchange SPE
This technique is highly effective for acidic compounds. The sorbent has both reversed-phase and anion-exchange properties, allowing for a very specific and clean extraction.
Objective: To selectively extract Chroman-5-carboxylic acid from plasma while removing proteins, salts, and phospholipids.
Materials:
-
Mixed-Mode Strong Anion Exchange SPE Cartridge.
-
Plasma sample, pre-treated with 4% phosphoric acid.
-
Methanol, Water, Acetonitrile (HPLC grade).
-
Elution solvent: 5% Ammonium Hydroxide in Acetonitrile.
Procedure:
-
Condition: Pass 1 mL of Methanol, followed by 1 mL of Water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% Ammonium Hydroxide in Water through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge. The acidic analyte will be ionized and retained by the anion-exchange sorbent.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% Ammonium Hydroxide in Water to remove salts and other polar interferences.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of Methanol to remove phospholipids and other non-polar interferences.
-
Elute: Elute Chroman-5-carboxylic acid with 1 mL of 5% Ammonium Hydroxide in Acetonitrile. The high pH and organic content neutralize the analyte and disrupt the reversed-phase interaction, allowing for elution.
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase.
2. Chromatographic Optimization
If sample preparation alone is insufficient, modifying the LC method can separate the analyte from the region where matrix components elute.[10]
-
Increase Chromatographic Resolution: Using a high-efficiency column (e.g., sub-2-µm particles) and optimizing the gradient can physically separate the Chroman-5-carboxylic acid peak from the interfering matrix peaks.
-
Consider HILIC: For very polar molecules that have poor retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative. It uses a polar stationary phase and a high organic mobile phase, which can change the elution profile of matrix components.
-
Sample Dilution: A simple but effective strategy is to dilute the sample.[11][18] This reduces the concentration of all matrix components, thereby lessening their impact on ionization. This is only feasible if the assay has sufficient sensitivity to measure the diluted analyte.[10]
References
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Berna, M. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-7. Available from: [Link]
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Dagalur, S., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available from: [Link]
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de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available from: [Link]
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Ciavardelli, D., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 22(5), 795. Available from: [Link]
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Yin, J., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
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Kiefer, P., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6043-6050. Available from: [Link]
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Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Available from: [Link]
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OmicsLink. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available from: [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available from: [Link]
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Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available from: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
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Mansour, F. R. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 25(6). Available from: [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available from: [Link]
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Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(9), 631-634. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Available from: [Link]
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Souverain, S., et al. (2004). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 18(22), 2733-2743. Available from: [Link]
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Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 6(1), 13-19. Available from: [Link]
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Pan, C., & Raftery, D. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 4(5). Available from: [Link]
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Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(24), 5494-5503. Available from: [Link]
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Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available from: [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available from: [Link]
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Ellis, G. P. (n.d.). Chroman Carboxylic Acids and Their Derivatives. ResearchGate. Available from: [Link]
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Thomas, A. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International, 27(12). Available from: [Link]
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Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available from: [Link]
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INDOFINE Chemical Company, Inc. (n.d.). CHROMAN-5-CARBOXYLIC ACID. Available from: [Link]
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Britannica. (n.d.). Carboxylic acid. Available from: [Link]
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Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Effects of Chroman-5-carboxylic Acid
Introduction: The Therapeutic Potential of Chroman Scaffolds and the Imperative for Rigorous Validation
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds, including the essential antioxidant Vitamin E and its water-soluble analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] While extensive research has focused on derivatives with substitution at the 2- and 6-positions of the chroman ring, other isomers, such as Chroman-5-carboxylic acid, remain largely unexplored.
This guide provides a comprehensive framework for the systematic validation of the biological effects of novel chroman derivatives, using Chroman-5-carboxylic acid as a primary example. As a Senior Application Scientist, the objective here is not merely to present protocols, but to elucidate the scientific rationale behind the experimental design, ensuring a self-validating and robust characterization of a novel chemical entity. We will proceed with a comparative approach, benchmarking the performance of Chroman-5-carboxylic acid against well-characterized reference compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of new chemical entities.
Part 1: A Foundational Assessment of Antioxidant Activity
A primary anticipated biological effect of a chroman derivative is its antioxidant capacity. The phenolic hydroxyl group, a common feature in bioactive chromans, is a key determinant of radical scavenging activity. The following assays provide a multi-faceted approach to characterizing the antioxidant potential of Chroman-5-carboxylic acid, moving from simple chemical assays to more biologically relevant cellular models.
Chemical Antioxidant Capacity Assays: DPPH and TEAC (ABTS)
The initial screening of antioxidant activity is often performed using cell-free chemical assays. These assays are rapid, cost-effective, and provide a fundamental measure of a compound's ability to scavenge free radicals. We will employ two of the most common and well-validated assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which utilizes the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.[7][8][9]
The DPPH assay is based on the reduction of the stable DPPH free radical, which has a deep purple color, to a yellow-colored non-radical form by an antioxidant.[10][11] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging ability.[7] The TEAC assay measures the ability of a compound to scavenge the stable blue-green ABTS radical cation.[9] The results of this assay are often expressed as Trolox equivalents, providing a direct comparison to this well-established antioxidant standard.
Caption: Workflow for DPPH and TEAC antioxidant assays.
DPPH Radical Scavenging Assay [7][10]
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
Prepare serial dilutions of Chroman-5-carboxylic acid and Trolox (positive control) in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the DPPH working solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
TEAC (ABTS) Radical Cation Scavenging Assay [9]
-
Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of Chroman-5-carboxylic acid and Trolox in the appropriate solvent.
-
In a 96-well plate, add 10 µL of each sample dilution to triplicate wells.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the TEAC value by comparing the percentage of inhibition of absorbance with that of a Trolox standard curve.
| Compound | DPPH IC50 (µM) | TEAC Value (Trolox Equivalents) |
| Chroman-5-carboxylic acid | Hypothetical Value | Hypothetical Value |
| Trolox (Reference) | Known Value | 1.0 |
| Ascorbic Acid (Reference) | Known Value | Known Value |
Cellular Antioxidant Activity (CAA) Assay
While chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the compound. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential within a cellular environment. This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS). The ability of an antioxidant to inhibit this fluorescence is a measure of its cellular antioxidant activity.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of Chroman-5-carboxylic acid and Trolox for 1 hour.
-
Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the wells and incubate for 1 hour.
-
Wash the cells with PBS to remove the excess probe.
-
Add the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.
-
Quantify the antioxidant activity by calculating the area under the curve and express the results as CAA units.
| Compound | Cellular Antioxidant Activity (CAA) Value (µmol QE/100 µmol) |
| Chroman-5-carboxylic acid | Hypothetical Value |
| Trolox (Reference) | Hypothetical Value |
| Quercetin (Reference) | Known Value |
Part 2: Investigating Anti-inflammatory Properties
Chronic inflammation is implicated in a wide range of diseases, and many antioxidant compounds also exhibit anti-inflammatory activity. A key pathway in inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). Therefore, assessing the ability of Chroman-5-carboxylic acid to inhibit NO production in macrophages is a crucial step in validating its potential anti-inflammatory effects.
Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
The murine macrophage cell line, RAW 264.7, is a widely used model to study inflammatory responses. Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, leads to the upregulation of iNOS and subsequent production of large amounts of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
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A Comparative Guide to the Biological Activity of Chroman Derivatives: Evaluating Chroman-5-carboxylic Acid in Context
Introduction: The Chroman Scaffold in Drug Discovery
The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active natural products and synthetic molecules. Its rigid, yet conformationally adaptable structure provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with various biological targets. This guide provides a comparative analysis of the biological activities of several key chroman derivatives, with a particular focus on contextualizing the potential of the lesser-studied Chroman-5-carboxylic acid. While direct experimental data on Chroman-5-carboxylic acid is sparse in publicly available literature, we can infer its likely properties by examining well-characterized analogues and applying established principles of structure-activity relationships (SAR).
This guide will delve into the antioxidant, anti-inflammatory, and anticancer activities of prominent chroman derivatives, using quantitative data to draw objective comparisons. We will explore the underlying mechanisms of action and provide detailed experimental protocols for researchers seeking to evaluate similar compounds.
Comparative Analysis of Biological Activities
The biological activity of chroman derivatives is highly dependent on the nature and position of substituents on the chroman ring. Here, we compare several key derivatives to understand this relationship.
Antioxidant Activity: The Gold Standard of Trolox
One of the most well-known biological activities of chromans is their ability to scavenge free radicals. The benchmark for this activity is Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) , a water-soluble analog of vitamin E.[1][2] Its antioxidant properties are so well-established that it is used as a standard in many antioxidant assays, with results often expressed in "Trolox Equivalents" (TE).[3]
The antioxidant mechanism of chromanols like Trolox primarily involves Hydrogen Atom Transfer (HAT) from the hydroxyl group at the 6-position to a free radical, which is a key step in terminating lipid peroxidation chain reactions.[4] The methyl groups on the aromatic ring enhance this activity by increasing the electron-donating capacity of the hydroxyl group.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and several chroman derivatives have shown potent anti-inflammatory effects. A notable example is N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide , which was found to be a potent inhibitor of TNF-α-induced ICAM-1 expression in human endothelial cells.[5] Other studies have shown that 2-phenyl-4H-chromen-4-one derivatives can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, with some compounds showing strong inhibitory activity.[6]
The mechanism for many anti-inflammatory chroman derivatives involves the modulation of key signaling pathways. For instance, some flavonoids, which contain the chroman scaffold, are known to inhibit the TLR4/MAPK signaling pathway, a critical pathway in the inflammatory response.[6]
For Chroman-5-carboxylic acid , its anti-inflammatory potential is uncertain. The carboxylic acid moiety could potentially interact with biological targets involved in inflammation. However, without experimental data, its efficacy relative to other derivatives remains speculative.
Anticancer Activity
The chroman scaffold is present in numerous compounds with demonstrated anticancer activity.[7] For example, a series of chroman carboxamide analogs displayed potent activity against the MCF-7 breast cancer cell line, with compounds 5k (GI50 = 40.9 µM) and 5l (GI50 = 41.1 µM) being the most potent in the series.[8] Another study identified compound 6i as having promising anticancer activity against the MCF-7 cell line with a GI50 of 34.7 µM.[9]
The anticancer mechanisms of chroman derivatives are diverse and often involve the induction of apoptosis (programmed cell death).[10] This can be mediated through the intrinsic (mitochondrial) pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of caspases.[1][7]
The potential anticancer activity of Chroman-5-carboxylic acid is an area that warrants investigation. The carboxylic acid group could influence its solubility, cell permeability, and interaction with cancer-related targets.
Data Summary: A Quantitative Comparison
The following table summarizes the reported biological activities of selected chroman derivatives to provide a quantitative basis for comparison.
| Compound/Derivative Class | Biological Activity | Assay/Cell Line | Potency (IC50/GI50) | Reference |
| Trolox | Antioxidant | Standard in various assays | N/A (Used as standard) | [1][2] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Anti-inflammatory | Inhibition of ICAM-1 | Potent inhibitor | [5] |
| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | Anti-inflammatory | NO inhibition in RAW264.7 | Strong inhibitor at 20 µM | [6] |
| Chroman carboxamide analog 5k | Anticancer | MCF-7 breast cancer | GI50: 40.9 µM | [8] |
| Chroman carboxamide analog 5l | Anticancer | MCF-7 breast cancer | GI50: 41.1 µM | [8] |
| Chroman derivative 6i | Anticancer | MCF-7 breast cancer | GI50: 34.7 µM | [9] |
| Epiremisporine B (a chromone derivative) | Anti-inflammatory | Superoxide anion inhibition | IC50: 3.62 ± 0.61 μM | [11] |
| Penicitrinone A (a chromone derivative) | Anti-inflammatory | Superoxide anion inhibition | IC50: 2.67 ± 0.10 μM | [11] |
| Epiremisporine B (a chromone derivative) | Anticancer | A549 lung carcinoma | IC50: 32.29 ± 4.83 μM | [11] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of chroman derivatives are underpinned by their interaction with specific cellular signaling pathways.
-
Antioxidant Activity: The primary mechanism is the direct scavenging of reactive oxygen species (ROS), thereby interrupting oxidative chain reactions.
-
Anti-inflammatory Activity (TLR4/MAPK Pathway): Many anti-inflammatory compounds act by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by stimuli like LPS, TLR4 initiates a cascade involving MAP kinases (MAPK) and the transcription factor NF-κB, leading to the production of pro-inflammatory mediators.[11] Chroman derivatives can intervene at various points in this pathway.
Caption: TLR4/MAPK/NF-κB signaling pathway and points of inhibition by chroman derivatives.
-
Anticancer Activity (Apoptosis Pathway): The induction of apoptosis is a common mechanism for anticancer agents. Chroman derivatives can trigger the intrinsic apoptotic pathway by modulating the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[10]
Caption: Intrinsic apoptosis pathway modulated by chroman derivatives.
Experimental Protocols
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound or standard at various concentrations.
-
Add 100 µL of the DPPH solution to each well. Include a control with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the chroman derivatives and incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
-
Caption: Workflow for DPPH and MTT assays to evaluate chroman derivatives.
Conclusion and Future Directions
The chroman scaffold is a versatile and valuable platform in drug discovery, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While compounds like Trolox are well-established antioxidants, and various other derivatives show promise in treating inflammation and cancer, the biological profile of Chroman-5-carboxylic acid remains largely unexplored.
Based on structure-activity relationship principles, the electron-withdrawing nature of the carboxylic acid group at the 5-position may diminish the classical antioxidant activity seen in hydroxylated chromans like Trolox. However, this functional group could confer novel properties, potentially enabling different interactions with biological targets and leading to unique anti-inflammatory or anticancer activities.
The lack of data on Chroman-5-carboxylic acid highlights a significant opportunity for future research. The synthesis and systematic evaluation of this compound and its analogs using the assays described in this guide would provide valuable insights into the SAR of C-5 substituted chromans. Such studies are essential for unlocking the full therapeutic potential of this privileged chemical scaffold.
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A Comparative Guide to Chroman-5-Carboxylic Acid and Its Analogs: A Research and Drug Development Perspective
This guide provides an in-depth comparative analysis of Chroman-5-carboxylic acid and its analogs, tailored for researchers, scientists, and professionals in drug development. We will explore the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of compounds, supported by experimental data and detailed protocols. Our focus is to deliver a scientifically rigorous and practical resource that explains the "why" behind experimental choices, ensuring a self-validating and authoritative guide.
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman scaffold is a privileged heterocyclic system found in a multitude of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] Chroman-4-one, a close relative, is a key structural motif in flavonoids and has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties.[1] The introduction of a carboxylic acid group, particularly at the 5-position of the chroman ring, offers a handle for further derivatization and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will focus on the comparative analysis of Chroman-5-carboxylic acid and its analogs, shedding light on how structural modifications impact their therapeutic potential.
Comparative Biological Evaluation: Anticancer and Antimicrobial Activities
The chroman nucleus has been a fertile ground for the discovery of potent anticancer and antimicrobial agents. The nature and position of substituents on the chroman ring, as well as modifications to the carboxylic acid moiety, are critical determinants of biological activity.
Anticancer Activity: A Quantitative Comparison
Numerous studies have demonstrated the cytotoxic effects of chroman and chromone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for comparing their potency.
| Compound ID/Name | Cancer Cell Line | Activity (µM) | Reference |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50: 40.9 | [2] |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50: 41.1 | [2] |
| (E)-3-benzylidene-7-methoxychroman-4-one derivative | MDA-MB-231 (Breast) | - | [1] |
| Halogenated chromene derivatives | PC-3 (Prostate) | IC50: 1.1-2.7 | [3] |
Analysis of Structure-Activity Relationships (SAR) for Anticancer Activity:
-
Substitution on the Chroman Ring: The presence of methoxy and ethoxy groups on the chroman ring has been associated with enhanced antifungal and anticancer activities in 3-benzylidene chroman-4-one analogs.[4]
-
The Carboxamide Moiety: Conversion of the carboxylic acid to various carboxamides has yielded compounds with potent anticancer activity, as seen in analogs 5k and 5l against MCF-7 cells.[2] The nature of the substituent on the amide nitrogen is a key area for optimization.
-
Halogenation: The introduction of halogens into the chromene structure has been shown to improve activity against prostate cancer cell lines.[3]
Antimicrobial Activity: A Comparative Overview
Chroman derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a standard measure of their antimicrobial potency.
| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |
| Chroman carboxamide analog 4a | Klebsiella pneumoniae | 50 | [5] |
| Chroman carboxamide analog 4b | Escherichia coli | 25 | [5] |
| Chroman carboxamide analog 5a | Pseudomonas aeruginosa | 12.5 | [5] |
| Chroman carboxamide analogs 4a, 4b | Candida albicans | 25 | [5] |
Analysis of Structure-Activity Relationships (SAR) for Antimicrobial Activity:
-
Gram-Negative vs. Gram-Positive Bacteria: Chroman carboxamide derivatives have shown notable potency against Gram-negative bacteria.[5]
-
Antifungal Activity: Certain chroman carboxamides exhibit significant antifungal activity, comparable to the standard drug fluconazole.[5]
-
Impact of Substituents: The presence of electron-withdrawing groups on the anhydride moiety of some chroman carboxamides has been linked to increased antibacterial activity.[5]
Experimental Protocols: Synthesis and Biological Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a library of Chroman-5-carboxylic acid analogs and their subsequent biological evaluation.
General Synthetic Workflow for a Chroman-5-Carboxylic Acid Analog Library
The synthesis of a diverse library of analogs is crucial for comprehensive SAR studies. A microwave-assisted synthesis approach has been shown to be efficient for producing chromone-2-carboxylic acids, a related scaffold, and can be adapted for Chroman-5-carboxylic acid analogs.[6]
Caption: General synthetic workflow for generating a library of Chroman-5-carboxylic acid analogs.
Protocol for Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acid (Adaptable for Chroman-5-Carboxylic Acid): [6]
-
Reaction Setup: In a microwave-safe vessel, combine the starting substituted 2'-hydroxyacetophenone (1 equivalent), diethyl oxalate (3 equivalents), and sodium methoxide (2 equivalents) in a suitable solvent like ethanol.
-
Microwave Irradiation (Step 1): Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification (Step 2): After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) and subject it to a second round of microwave irradiation to facilitate cyclization and hydrolysis to the carboxylic acid.
-
Workup and Purification: After cooling, the product often precipitates. Collect the solid by filtration, wash with a suitable solvent, and dry. Further purification can be achieved by recrystallization.
Protocol for In Vitro Anticancer Activity (MTT Assay)[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (Chroman-5-carboxylic acid and its analogs) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Assay)[5]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action: Unraveling the Molecular Pathways
The biological effects of Chroman-5-carboxylic acid and its analogs are mediated through their interaction with various cellular targets and signaling pathways.
Induction of Apoptosis in Cancer Cells
A common mechanism of action for many anticancer chroman derivatives is the induction of apoptosis, or programmed cell death.[7] This can occur through both intrinsic and extrinsic pathways.
Caption: Simplified intrinsic apoptosis pathway potentially induced by chroman analogs.
Inhibition of Key Enzymes and Transporters
-
Monoamine Oxidase B (MAO-B) Inhibition: Certain chromone derivatives have been identified as potent inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters.[8] This suggests a potential application for these compounds in the treatment of neurodegenerative diseases like Parkinson's disease. The structure-activity relationship studies indicate that substitutions on the chromone and phenyl rings significantly influence the inhibitory activity.[8]
-
Breast Cancer Resistance Protein (ABCG2) Inhibition: Some chromone derivatives can inhibit the ABCG2 transporter, a protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cancer cells.[9] The 4-bromobenzyloxy substituent at position 5 and a methoxyindole moiety have been identified as important for this inhibitory activity.[9]
Conclusion and Future Directions
Chroman-5-carboxylic acid and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. This guide has provided a comparative overview of their anticancer and antimicrobial activities, supported by quantitative data and detailed experimental protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of more potent and selective analogs.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of Chroman-5-carboxylic acid with a systematically designed library of its analogs under standardized assay conditions.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Mechanism of Action Elucidation: Further exploring the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.
By leveraging the knowledge presented in this guide, researchers can accelerate the development of novel and effective therapeutic agents based on the chroman scaffold.
References
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Comparative study of the pharmacological properties of chroman-2-carboxylate deriv
- A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update
- A Comparative Guide to the Structure-Activity Relationship of Fluorinated Chroman Deriv
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central.
- Chroman derivatives, medicaments and use in therapy.
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed.
- Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs.
- Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Deriv
- The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. Benchchem.
- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. PubMed.
- (PDF) Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives.
- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
- A Comparative Analysis of the Cytotoxic Effects of 3,5-di-tert-butylchalcone 4'-carboxylic acid on Cancer vs. Normal Cells. Benchchem.
- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate.
- A Comparative Analysis of the Anticancer Properties of (+)-Usnic Acid and Other Lichen-Derived Compounds. Benchchem.
- (A): Comparison for mean IC50 value (on all five cell lines) for... - ResearchGate.
- comparative antimicrobial activity: Topics by Science.gov. Science.gov.
- (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. NIH.
- Chroman Carboxylic Acids and Their Derivatives.
- Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews.
- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI.
- Carboxylic Acids and Their Deriv
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Chromone Carboxylic Acids and Their Derivatives.
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A Comparative Guide to the Structure-Activity Relationship of Chroman-5-Carboxylic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chroman-5-carboxylic acid derivatives. By synthesizing findings from studies on related chroman and chromone scaffolds, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents based on this privileged heterocyclic system.
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman ring system, a core component of many natural products and synthetic molecules, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1] The strategic placement of a carboxylic acid group at the 5-position of the chroman ring introduces a key functional handle that can significantly influence the molecule's physicochemical properties and its interactions with biological targets. While direct and extensive SAR studies on chroman-5-carboxylic acids are emerging, a comparative analysis of related structures provides a strong foundation for rational drug design.
This guide will dissect the influence of substituents at various positions of the chroman ring and the role of the C-5 carboxylic acid moiety, supported by experimental data from analogous series of compounds.
The Core Scaffold and Key Modification Sites
The fundamental chroman-5-carboxylic acid scaffold presents multiple sites for chemical modification to modulate biological activity. Understanding the impact of substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of chroman-5-carboxylic acid with key modification sites.
Structure-Activity Relationship Analysis
Substitutions on the Benzo Ring (C6, C7, and C8)
Modifications on the aromatic portion of the chroman scaffold have been shown to be critical for activity and selectivity in related chromone and chroman-4-one systems.
-
Sirtuin 2 (SIRT2) Inhibition: In a study of chroman-4-one derivatives as SIRT2 inhibitors, it was found that larger, electron-withdrawing groups at the C6 and C8 positions were favorable for high potency.[2] This suggests that for chroman-5-carboxylic acids, incorporating substituents such as halogens (e.g., -Cl, -Br) or nitro groups at these positions could enhance activity against certain targets.
-
Monoamine Oxidase B (MAO-B) Inhibition: A review of chromone derivatives as MAO-B inhibitors revealed that the position and nature of substituents on the benzopyran ring significantly impact inhibitory activity.[3] For instance, bromine substitution at the R4 position (equivalent to C7 in the chroman-5-carboxylic acid scaffold) of the chromone ring enhanced MAO-B inhibition.[3]
Table 1: Comparative SAR of Substitutions on the Benzo Ring of Chroman/Chromone Derivatives
| Scaffold | Position | Substituent | Target | Activity Trend | Reference |
| Chroman-4-one | C6, C8 | Large, electron-withdrawing groups | SIRT2 | Increased potency | [2] |
| Chromone | C7 (equivalent) | Bromine | MAO-B | Enhanced inhibition | [3] |
Substitutions at the C2 Position
The C2 position of the chroman ring is a frequent site for modification to influence biological activity.
-
SIRT2 Inhibition: For chroman-4-one-based SIRT2 inhibitors, an alkyl chain with three to five carbons at the C2 position was found to be crucial for high potency.[2][4] This highlights the importance of a lipophilic substituent of optimal size at this position for effective binding to the target.
The Significance of the C5-Substituent
While direct SAR on chroman-5-carboxylic acids is limited, studies on chromone derivatives with substituents at the C5 position offer valuable insights.
-
BCRP/ABCG2 Inhibition: In a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein (BCRP/ABCG2), a 4-bromobenzyloxy substituent at the C5 position was found to be important for the inhibition of mitoxantrone efflux and the basal ATPase activity of the transporter.[5] This indicates that a relatively large, hydrophobic group at the C5 position can be beneficial for activity against specific targets. While a carboxylic acid at this position introduces different physicochemical properties, this finding underscores the sensitivity of biological activity to substitutions at C5.
The Role of the C5-Carboxylic Acid
The carboxylic acid group is a key pharmacophoric feature in many drug molecules. Its presence at the C5 position of the chroman ring is expected to have a significant impact on the molecule's properties and biological activity.
-
Target Interaction: The carboxylic acid can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist predominantly as a carboxylate anion, capable of forming ionic interactions with positively charged residues in a protein's binding site.
-
Physicochemical Properties: The introduction of a carboxylic acid generally increases hydrophilicity, which can impact cell permeability and overall pharmacokinetic properties.
-
Bioisosteric Replacement: In cases where the carboxylic acid is detrimental to properties like cell penetration, bioisosteric replacement is a common medicinal chemistry strategy. Tetrazoles are frequently used as bioisosteres for carboxylic acids.
Experimental Protocols
In Vitro SIRT2 Inhibition Assay
This protocol is based on the methodology described for the evaluation of chroman-4-one derivatives as SIRT2 inhibitors.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic substrate (e.g., Fluor-de-Lys-SIRT2 substrate)
-
Developer reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound solution, SIRT2 enzyme, and the fluorogenic substrate.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer reagent.
-
Incubate at room temperature for a further 30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro SIRT2 inhibition assay.
Conclusion
The chroman-5-carboxylic acid scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR studies on this specific substitution pattern are not yet abundant, a comparative analysis of related chroman and chromone derivatives provides a strong predictive framework for guiding medicinal chemistry efforts. Key takeaways include the likely importance of substitutions on the benzo ring (C6, C7, and C8) and at the C2 position for modulating potency and selectivity. The C5-carboxylic acid itself is a critical functional group that can be leveraged for specific target interactions or considered for bioisosteric replacement to optimize pharmacokinetic properties. The experimental protocols provided herein offer a starting point for the biological evaluation of newly synthesized chroman-5-carboxylic acid derivatives. Further focused research on this scaffold is warranted to fully elucidate its therapeutic potential.
References
-
A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. MDPI. [Link]
-
Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]
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- 3. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Chroman-5-carboxylic Acid Targets: A Comparative Guide for Target Deconvolution
For researchers and drug development professionals, the chroman scaffold represents a privileged structure, appearing in a multitude of bioactive natural products and synthetic molecules. Chroman-5-carboxylic acid, as a core derivative, holds potential for diverse pharmacological activities, yet its specific molecular targets often remain elusive. This guide provides a comprehensive, technically-grounded framework for the in vitro validation and deconvolution of its biological targets. We will move beyond a rigid, templated approach to present a logical, field-proven workflow for characterizing the interaction of this promising molecule with three major classes of drug targets: G-Protein Coupled Receptors (GPCRs), enzymes, and nuclear receptors.
The Enigma of a Privileged Scaffold: Why a Multi-Pronged Approach?
The chroman ring system is a recurring motif in compounds with a wide array of biological effects, from the antioxidant properties of Vitamin E (tocopherols) to the psychoactive effects of cannabinoids. Derivatives of the broader chroman carboxylic acid family have been investigated for activities including antagonism of cholesterol biosynthesis and lipolysis, and even as components of orexin receptor antagonists and potential antidepressants.[1][2][3] This chemical diversity suggests that Chroman-5-carboxylic acid itself may interact with multiple protein targets. Therefore, a systematic, multi-pronged screening and validation strategy is not just advantageous, but necessary to elucidate its mechanism of action.
This guide will detail validated in vitro methodologies to test the hypothesis that Chroman-5-carboxylic acid modulates the function of key drug target families. For each family, we will present a primary binding assay to establish direct physical interaction and a secondary functional assay to determine the biological consequence of this interaction.
Interrogating the Cell Surface: G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all modern drugs.[4] Given that derivatives of chroman structures have been patented as orexin receptor antagonists (a GPCR), this is a logical and high-priority target class to investigate.[2][3]
Primary Validation: Radioligand Binding Assay
The foundational method to determine if a compound directly interacts with a receptor is the competitive binding assay. This assay quantifies the ability of a test compound (Chroman-5-carboxylic acid) to displace a radiolabeled ligand with known affinity for the target GPCR.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells expressing the target GPCR (e.g., CHO or HEK293 cells) to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of cell membranes expressing the target GPCR.
-
Add a constant concentration of a suitable radioligand (e.g., [³H]-labeled antagonist) at a concentration close to its dissociation constant (Kd).
-
Add a range of concentrations of Chroman-5-carboxylic acid (the "competitor").
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled ligand).
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Chroman-5-carboxylic acid that displaces 50% of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of cell membranes isolates the receptor from downstream signaling complexities, ensuring that any observed effect is due to direct binding. The choice of a radioligand with a well-characterized Kd is crucial for the accurate calculation of the Ki of the test compound.
Secondary Validation: Functional Assays
A binding event does not reveal whether a compound is an agonist (activator), antagonist (inhibitor), or inverse agonist. Functional assays are therefore essential. The choice of assay depends on the G-protein subtype to which the GPCR couples (e.g., Gs, Gi, Gq).
Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
-
Cell Preparation:
-
Plate cells expressing the target GPCR in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cyclic AMP (cAMP).
-
-
Agonist Mode Testing:
-
Add increasing concentrations of Chroman-5-carboxylic acid to the cells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
If the GPCR couples to Gs, an agonist will increase cAMP levels. If it couples to Gi, a direct agonist effect on cAMP will not be observed in this step.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with increasing concentrations of Chroman-5-carboxylic acid.
-
Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (EC80).
-
Incubate for a defined period at 37°C.
-
An antagonist will reduce the agonist-induced change in cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP levels against the log concentration of Chroman-5-carboxylic acid to determine the EC50 (concentration for 50% of maximal activation) and Emax (maximal effect).
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of Chroman-5-carboxylic acid to determine the IC50.
-
Workflow for GPCR Target Validation
Caption: Workflow for GPCR target validation of Chroman-5-carboxylic acid.
Comparative Data: Chroman-5-carboxylic acid vs. Known Ligand
| Compound | Target GPCR | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
| Chroman-5-carboxylic acid | Orexin 1 Receptor | 150 | IC50 = 250 | Antagonist |
| Suvorexant (Known Orexin Antagonist) | Orexin 1 Receptor | 0.55 | IC50 = 0.6 | Antagonist |
| Chroman-5-carboxylic acid | Formyl Peptide Receptor 1 | >10,000 | No activity | - |
| fMLP (Known FPR1 Agonist) | Formyl Peptide Receptor 1 | Kd = 1.2 | EC50 = 0.8 | Agonist |
Table 1: Hypothetical comparative data for Chroman-5-carboxylic acid against two GPCR targets.
Modulating the Catalytic Machinery: Enzymes
Enzymes are another major class of drug targets. The antioxidant properties of related chroman structures suggest that Chroman-5-carboxylic acid could interact with enzymes involved in cellular redox homeostasis (e.g., NADPH oxidases, glutathione peroxidases) or other enzyme classes entirely.
Primary Validation: Enzyme Activity Assay
The most direct way to assess the effect of a compound on an enzyme is to measure its impact on the enzyme's catalytic activity. Fluorescence-based assays are widely used due to their high sensitivity and suitability for high-throughput screening.[5]
Experimental Protocol: General Fluorescence-Based Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a stock solution of a fluorogenic substrate (a non-fluorescent molecule that becomes fluorescent upon enzymatic conversion).
-
Prepare serial dilutions of Chroman-5-carboxylic acid.
-
-
Assay Setup (in a 96- or 384-well plate):
-
Add the assay buffer to all wells.
-
Add the test compound (Chroman-5-carboxylic acid) or a known inhibitor (positive control) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the enzyme to all wells except the "no enzyme" control. Pre-incubate the enzyme with the compound for a short period (e.g., 15 minutes) to allow for binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic read) or at a single endpoint after a fixed incubation period. The rate of fluorescence increase is proportional to the enzyme's activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data, setting the uninhibited control (vehicle) as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent activity against the log concentration of Chroman-5-carboxylic acid.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validating System: Running a known inhibitor as a positive control validates that the assay can detect inhibition. The "no enzyme" control confirms that the substrate is not spontaneously converting to its fluorescent product.
Secondary Validation: Mechanism of Inhibition Studies
Once inhibition is confirmed, it is crucial to understand how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive). This is determined by measuring the inhibitor's effect at different substrate concentrations.[6]
Experimental Protocol: Determining Mechanism of Inhibition
-
Assay Setup:
-
Set up a matrix of reactions in a multi-well plate.
-
Vary the concentration of the substrate along the x-axis of the plate (e.g., from 0.25x Km to 10x Km).
-
Vary the concentration of Chroman-5-carboxylic acid along the y-axis (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Measurement and Analysis:
-
Measure the initial reaction rates (v₀) for all combinations of substrate and inhibitor concentrations.
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs. 1/[S]).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Workflow for Enzyme Target Validation
Caption: Workflow for enzyme target validation of Chroman-5-carboxylic acid.
Comparative Data: Chroman-5-carboxylic acid vs. Known Inhibitor
| Compound | Target Enzyme | Inhibition (IC50, µM) | Mechanism of Inhibition |
| Chroman-5-carboxylic acid | p38α Kinase | 1.2 | ATP-Competitive |
| Doripanit (Known p38α Inhibitor) | p38α Kinase | 0.025 | ATP-Competitive |
| Chroman-5-carboxylic acid | Cathepsin B | >100 | - |
| CA-074 (Known Cathepsin B Inhibitor) | Cathepsin B | 0.015 | Irreversible |
Table 2: Hypothetical comparative data for Chroman-5-carboxylic acid against two enzymes.
Targeting the Transcriptional Core: Nuclear Receptors
Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[7] Their ligands are typically small, lipophilic molecules, a profile that Chroman-5-carboxylic acid fits. Validating activity at this target class is a key step in a comprehensive screening cascade.
Primary Validation: Ligand Binding Assay
Similar to GPCRs, the initial step is to determine if the compound can physically bind to the nuclear receptor, specifically to its ligand-binding domain (LBD). A common method is a competition assay using a fluorescently labeled ligand.
Experimental Protocol: TR-FRET Competitive Binding Assay
-
Reagent Preparation:
-
Use a purified, recombinant nuclear receptor LBD, often tagged with an antibody epitope (e.g., GST or His-tag).
-
Use a fluorescently labeled ligand (tracer) known to bind the LBD.
-
Use a Terbium-cryptate-labeled antibody that recognizes the LBD's tag.
-
-
Assay Setup (in a 384-well plate):
-
Add the tagged LBD, the fluorescent tracer, and the Terbium-labeled antibody to the assay buffer.
-
Add serial dilutions of Chroman-5-carboxylic acid or a known ligand (positive control).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-4 hours to allow binding to reach equilibrium.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
When the fluorescent tracer is bound to the LBD, it is in close proximity to the Terbium-labeled antibody, resulting in a high FRET signal. A competing compound will displace the tracer, decreasing the FRET signal.
-
-
Data Analysis:
-
Plot the FRET ratio against the log concentration of Chroman-5-carboxylic acid.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Authoritative Grounding: This assay format is a standard in the industry for profiling compounds against nuclear receptors and is offered by many contract research organizations.[1][7]
Secondary Validation: Cell-Based Reporter Gene Assay
Binding to a nuclear receptor does not guarantee a functional response. A reporter gene assay is the gold standard for measuring whether a compound can induce or inhibit the receptor's primary function: transcriptional activation.[8]
Experimental Protocol: Luciferase Reporter Gene Assay
-
Cell Line Preparation:
-
Use a cell line (e.g., HEK293 or HeLa) that is transiently or stably co-transfected with two plasmids:
-
An expression vector for the full-length target nuclear receptor.
-
A reporter plasmid containing a promoter with multiple copies of the nuclear receptor's specific response element upstream of a reporter gene (e.g., firefly luciferase).
-
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of Chroman-5-carboxylic acid (for agonist mode) or co-treat with a known agonist and serial dilutions of the compound (for antagonist mode).
-
Incubate for 18-24 hours to allow for gene transcription and translation of the luciferase enzyme.
-
-
Measurement:
-
Lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Measure the resulting luminescence using a luminometer. The light output is directly proportional to the transcriptional activity of the nuclear receptor.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase signal or a separate cell viability assay) to control for cytotoxicity.
-
For agonist mode, plot the normalized luminescence against the log concentration of the compound to determine EC50 and Emax.
-
For antagonist mode, plot the percent inhibition of the agonist response against the log concentration to determine the IC50.
-
Workflow for Nuclear Receptor Target Validation
Caption: Workflow for nuclear receptor target validation of Chroman-5-carboxylic acid.
Comparative Data: Chroman-5-carboxylic acid vs. Known Ligand
| Compound | Target Nuclear Receptor | Binding (IC50, µM) | Reporter Assay (EC50/IC50, µM) | Functional Activity |
| Chroman-5-carboxylic acid | PPARγ | 5.2 | EC50 = 8.5 (30% Emax) | Partial Agonist |
| Rosiglitazone (Known PPARγ Agonist) | PPARγ | 0.04 | EC50 = 0.05 (100% Emax) | Full Agonist |
| Chroman-5-carboxylic acid | Estrogen Receptor α | >50 | No activity | - |
| 17β-Estradiol (Known ERα Agonist) | Estrogen Receptor α | 0.002 | EC50 = 0.001 | Agonist |
Table 3: Hypothetical comparative data for Chroman-5-carboxylic acid against two nuclear receptors.
Conclusion: From a Privileged Scaffold to a Validated Lead
Chroman-5-carboxylic acid represents a starting point with significant chemical potential. However, a scaffold is not a drug. The journey from a promising molecule to a validated lead compound with a known mechanism of action requires a rigorous and systematic in vitro validation strategy. By employing a multi-pronged approach that interrogates distinct, high-value drug target classes—GPCRs, enzymes, and nuclear receptors—researchers can efficiently deconvolve the biological activity of this compound. The workflows and protocols detailed in this guide provide a robust framework for generating reliable, reproducible, and translatable data, thereby transforming an enigmatic molecule into a well-characterized tool for further drug discovery and development.
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- Eurofins Discovery. NHR In Vitro Assays & Profiling - Binding & Functional.
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- Thermo Fisher Scientific. Nuclear Receptor Biology.
- Google Patents.
- Google Patents. 3-AZA-BICYCLO[3.1.
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- Horiba. Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Chroman-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Chroman-5-carboxylic acid is a critical step in pharmacokinetic studies, quality control, and various research applications. The selection of an appropriate analytical method is a decision that carries significant weight, impacting data integrity and the overall success of a project. This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the quantification of Chroman-5-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (UV-HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the authoritative standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] The objective is to provide a self-validating framework for the cross-validation of these analytical methods, empowering you to make informed decisions based on experimental data and established scientific principles.
The Importance of Method Validation
Before delving into the specifics of each method, it is crucial to understand the foundational principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] This is achieved by assessing a set of performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[1][8][9] Cross-validation, the comparison of two or more bioanalytical methods, is essential when data is generated across different studies or at different sites to ensure inter-laboratory reliability.[6]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (UV-HPLC)
UV-HPLC is a widely accessible and cost-effective technique for the quantification of analytes that possess a chromophore, a part of a molecule that absorbs ultraviolet or visible light. Given the aromatic nature of Chroman-5-carboxylic acid, direct UV detection is a feasible approach.
Experimental Protocol: UV-HPLC
1. Sample Preparation (Plasma):
- To 100 µL of human plasma, add 10 µL of an internal standard (e.g., a structurally similar compound not present in the matrix).
- Perform a protein precipitation by adding 300 µL of acetonitrile.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for injection.
2. HPLC Conditions:
- Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (60:40, v/v). The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 20 µL
- UV Detection: 230 nm (A wavelength where Chroman-5-carboxylic acid exhibits significant absorbance).
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to UV-HPLC, making it the method of choice for bioanalytical studies requiring low limits of quantification. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Plasma):
- To 50 µL of human plasma, add 10 µL of a stable isotope-labeled internal standard of Chroman-5-carboxylic acid. The use of a stable isotope-labeled internal standard is best practice as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
- Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Column: Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
- Mobile Phase: A gradient elution is employed for better separation and faster run times.
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Chroman-5-carboxylic acid: [M-H]⁻ → fragment ion
- Stable Isotope-Labeled Internal Standard: [M+n-H]⁻ → fragment ion (where 'n' is the mass difference due to isotopic labeling)
Cross-Validation Workflow
The cross-validation process involves analyzing the same set of quality control (QC) samples using both the UV-HPLC and LC-MS/MS methods. The results are then statistically compared to assess the agreement between the two methods.
Sources
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The Chroman Scaffold: A Potential New Frontier in Cytosolic Phospholipase A2 Inhibition?
A Comparative Guide for Researchers in Drug Discovery
In the landscape of inflammatory and autoimmune diseases, the quest for novel therapeutic agents is relentless. A pivotal target in this arena is cytosolic phospholipase A2α (cPLA2α), the gatekeeper enzyme in the arachidonic acid cascade that unleashes a torrent of pro-inflammatory lipid mediators.[1][2][3] While several classes of cPLA2α inhibitors have been developed, the search for compounds with improved potency, selectivity, and pharmacokinetic profiles continues. This guide introduces the chroman scaffold, exemplified by Chroman-5-carboxylic acid, as a potential, yet underexplored, platform for the development of next-generation cPLA2α inhibitors. We will objectively compare the structural and known biological activities of chroman derivatives with established cPLA2α inhibitors, providing a scientific rationale for future exploratory research.
The Central Role of cPLA2α in Inflammation
Cytosolic phospholipase A2α is the initial and rate-limiting enzyme that liberates arachidonic acid from membrane phospholipids.[2] This event triggers a cascade of enzymatic reactions, leading to the production of eicosanoids such as prostaglandins and leukotrienes, potent mediators of inflammation, pain, and fever.[1] The activation of cPLA2α itself is a tightly regulated process, primarily driven by an increase in intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).[3] Given its central role, the inhibition of cPLA2α presents a compelling strategy to attenuate the inflammatory response at its origin.
Caption: Simplified Arachidonic Acid Pathway Highlighting cPLA2α.
Known Inhibitors of cPLA2α: A Comparative Overview
A variety of chemical scaffolds have been explored for their ability to inhibit cPLA2α. These compounds have provided invaluable tools for studying the enzyme's function and have been investigated as potential therapeutics.
| Inhibitor Class | Example Compound(s) | Reported IC50 Values | Key Structural Features | References |
| Indole Derivatives | Ecopladib, Giripladib, ASB14780 | 20 nM (ASB-14780) | Indole core, often with a carboxylic acid or bioisostere | [2] |
| Pyrrolidine-based | Pyrrophenone | 4.2 nM | Pyrrolidine ring with bulky substituents | |
| β-Lactams | Compound 1 (thiapenam) | 72 µM | β-lactam ring with a lauroylureido side chain | [4] |
| Trifluoromethyl Ketones | AACOCF3 | Slow, tight-binding inhibitor | Arachidonic acid analog with a trifluoromethyl ketone warhead | [5] |
The Chroman Scaffold: A Platform for Bioactive Molecules
The chroman ring system is a privileged structure in medicinal chemistry, forming the core of various natural products and synthetic compounds with a wide array of biological activities.[6] Derivatives of chroman and the related chromones have been reported to possess anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibitory properties.[7][8][9]
Notably, certain chroman derivatives have demonstrated significant anti-inflammatory effects. For instance, Cordiachromene A, a naturally occurring chromene, has shown potent anti-inflammatory activity in animal models.[10] Furthermore, various synthetic chroman and chromone derivatives have been evaluated for their ability to modulate inflammatory pathways, including the inhibition of nitric oxide production and pro-inflammatory cytokines like TNF-α and IL-6.[7][11]
While direct experimental data on the cPLA2α inhibitory activity of Chroman-5-carboxylic acid is currently unavailable in the public domain, its structural features, when compared to known inhibitors, suggest a potential for interaction with the enzyme. The carboxylic acid moiety is a common feature in many enzyme inhibitors, often serving as a key binding group. The chroman ring itself provides a rigid scaffold that can be functionalized to optimize binding to a target protein.
A Hypothetical Comparison: Chroman-5-carboxylic acid vs. Known cPLA2α Inhibitors
A comparative analysis of the chemical structures of known cPLA2α inhibitors and Chroman-5-carboxylic acid reveals intriguing possibilities. Many potent cPLA2α inhibitors possess a lipophilic backbone and a polar, often acidic, headgroup. The chroman ring of Chroman-5-carboxylic acid provides the lipophilic character, while the carboxylic acid group serves as the polar head. This arrangement bears a resemblance to the general pharmacophore of some cPLA2α inhibitors.
The key to unlocking the potential of the chroman scaffold will lie in systematic structure-activity relationship (SAR) studies. Modifications to the chroman ring, such as the introduction of various substituents, and alterations to the carboxylic acid group could be explored to enhance potency and selectivity for cPLA2α.
Experimental Protocols for Evaluating cPLA2α Inhibition
To assess the potential of Chroman-5-carboxylic acid or its derivatives as cPLA2α inhibitors, standardized in vitro and cell-based assays are essential.
In Vitro cPLA2α Inhibition Assay
This assay directly measures the enzymatic activity of purified cPLA2α.
Principle: The assay quantifies the release of a labeled fatty acid (e.g., [³H]arachidonic acid) from a phospholipid substrate.
Step-by-Step Protocol:
-
Substrate Preparation: Prepare vesicles containing a radiolabeled phospholipid substrate.
-
Enzyme and Inhibitor Incubation: In a reaction buffer containing Ca²⁺, incubate purified recombinant human cPLA2α with varying concentrations of the test compound (e.g., Chroman-5-carboxylic acid) or a known inhibitor (positive control).
-
Initiation of Reaction: Add the substrate vesicles to the enzyme-inhibitor mixture to start the reaction.
-
Termination and Extraction: After a defined incubation period, stop the reaction and extract the lipids.
-
Quantification: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or another suitable method.
-
Data Analysis: Quantify the radioactivity of the released fatty acid and calculate the percentage of inhibition at each compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro cPLA2α inhibition assay.
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of a compound to inhibit cPLA2α activity within a cellular context.
Principle: Cells are pre-labeled with [³H]arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation, activated cPLA2α releases the labeled arachidonic acid into the culture medium, which can then be quantified.
Step-by-Step Protocol:
-
Cell Culture and Labeling: Culture a suitable cell line (e.g., U937 human monocytic cells) and label them with [³H]arachidonic acid overnight.
-
Pre-incubation with Inhibitor: Wash the cells to remove excess label and pre-incubate them with various concentrations of the test compound or a known inhibitor.
-
Cell Stimulation: Stimulate the cells with a Ca²⁺ ionophore (e.g., A23187) or another appropriate agonist to activate cPLA2α.
-
Sample Collection: After a short incubation period, collect the cell culture supernatant.
-
Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
While Chroman-5-carboxylic acid itself remains an uncharacterized entity in the context of cPLA2α inhibition, the broader family of chroman derivatives exhibits a rich and diverse range of biological activities, including well-documented anti-inflammatory effects. The structural similarities between the chroman scaffold and the pharmacophores of known cPLA2α inhibitors provide a compelling, albeit hypothetical, rationale for investigating this chemical class as a source of novel modulators of the arachidonic acid pathway.
This guide serves as a call to action for researchers in drug discovery. The synthesis and evaluation of a focused library of Chroman-5-carboxylic acid derivatives are warranted to explore their potential as cPLA2α inhibitors. Such studies, guided by the established experimental protocols outlined herein, could pave the way for a new class of anti-inflammatory agents. The chroman scaffold represents a promising, yet largely untapped, territory in the ongoing search for more effective treatments for a multitude of inflammatory disorders.
References
- Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-9860.
- Bioorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter.
- BenchChem. (2025). Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis.
- Trapp, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(11), 5145-5157.
- Gunasekar, D., et al. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 27(15), 4978.
- BenchChem. (2025). Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide.
- Singh, G., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7544-7569.
- Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
- Lin, C. M., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822.
- Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850.
- Google Patents. (n.d.).
- Chinaraju, B., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127341.
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- Street, B., et al. (1993). Slow- and tight-binding inhibitors of the 85-kDa human phospholipase A2. Biochemistry, 32(23), 5935-5940.
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A Senior Application Scientist's Guide to Benchmarking Chroman-Based Antioxidants: Performance of Trolox in Key Assays
This guide provides an in-depth technical analysis of the performance of chroman-based carboxylic acids, using the gold-standard compound, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) , as the primary benchmark in common antioxidant capacity assays. For researchers, scientists, and drug development professionals, understanding the nuances of these assays and the behavior of a universal standard like Trolox is critical for generating reliable and comparable data.
Introduction: The Chroman Scaffold and the Rise of a Universal Standard
The chroman ring system is a core structural feature of tocopherols (Vitamin E), which are potent, lipid-soluble radical-scavenging antioxidants. However, their lipophilicity presents challenges for use in aqueous assay systems. This led to the adoption of Trolox, a water-soluble analog of vitamin E, as a benchmark for antioxidant capacity.[1][2] Its amphiphilic nature allows it to be used in a wide variety of assays, providing a standardized reference point to compare the antioxidant potentials of diverse compounds, from pure molecules to complex biological extracts.[3][4]
This guide will dissect the performance of Trolox in the most widely utilized antioxidant assays: the Oxygen Radical Absorbance Capacity (ORAC) assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using ABTS, and the Ferric Reducing Antioxidant Power (FRAP) assay. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to ground your understanding of how this pivotal molecule performs.
Core Principles: How Antioxidants Quench Radicals
The antioxidant activity of compounds like Trolox is primarily mediated through two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Most antioxidant assays are based on one or a combination of these mechanisms.[5]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical, but one that is significantly more stable and less reactive.
A-H + R• → A• + R-H
-
Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical, converting it to an anion. The antioxidant becomes a radical cation.
A-H + R• → A-H•+ + R:-
Understanding which mechanism dominates a particular assay is crucial for interpreting the results correctly.
Caption: Core mechanisms of antioxidant action.
Performance Benchmark 1: The ORAC Assay
The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic HAT-based method. It measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage induced by peroxyl radicals.[6][7]
Assay Principle & Trolox Performance
The assay utilizes a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), which, upon thermal decomposition, attacks a fluorescent probe like fluorescein.[8] This attack quenches the fluorescence. In the presence of an antioxidant, the peroxyl radicals are neutralized, thus preserving the fluorescence signal. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC), with and without the antioxidant. Trolox is used as the standard to which other antioxidants are compared, and the results are expressed in Trolox Equivalents (TE).[9]
Experimental Workflow: ORAC Assay
Caption: Standard workflow for the ORAC assay.
Detailed ORAC Protocol
-
Reagent Preparation : Prepare Trolox standards ranging from 12.5 µM to 200 µM in a suitable assay buffer (e.g., 75 mM potassium phosphate buffer).[9] Prepare sample dilutions in the same buffer. Prepare the fluorescein working solution and the AAPH free radical initiator solution as per kit instructions.[6]
-
Plate Loading : To a 96-well black microtiter plate, add 25 µL of the diluted Trolox standards or samples in triplicate.[6]
-
Fluorescein Addition : Add 150 µL of the fluorescein solution to each well. Mix thoroughly.
-
Incubation : Incubate the plate for 30 minutes at 37°C to allow for thermal equilibration.[8]
-
Reaction Initiation : Using a multichannel pipette, add 25 µL of the AAPH solution to each well to start the reaction.[6]
-
Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, taking readings every 2 minutes for approximately 2 hours.[9]
-
Data Analysis : Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. Plot a standard curve of net AUC versus Trolox concentration. Determine the ORAC value of the samples from this curve, expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.
Performance Benchmark 2: The TEAC (ABTS) Assay
The Trolox Equivalent Antioxidant Capacity (TEAC) assay, most commonly performed with the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), is a mixed-mechanism assay, though it is dominated by the SET pathway.[10]
Assay Principle & Trolox Performance
In this assay, ABTS is oxidized by a strong oxidizing agent like potassium persulfate to its radical cation form, ABTS•+, which is a stable, intensely colored (blue-green) radical.[11] Antioxidants in the sample reduce the ABTS•+ back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance at ~734 nm, is proportional to the concentration of antioxidants in the sample.[11][12] The assay is calibrated with Trolox, and the results are expressed as Trolox Equivalents.[4][13]
Experimental Workflow: TEAC (ABTS) Assay
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The Chroman Scaffold: A Privileged Structure in Antioxidant Chemistry
An In-Depth Technical Guide to Chroman Carboxylic Acids as Antioxidants: A Comparative Analysis For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chroman-based carboxylic acids, focusing on their performance as antioxidants relative to other established alternatives. By synthesizing data from peer-reviewed studies, detailing experimental methodologies, and explaining the underlying chemical principles, this document serves as a technical resource for professionals in drug discovery and antioxidant research. The primary exemplar for this class is 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), a water-soluble analog of Vitamin E, due to its extensive use as a reference standard in antioxidant assays.[1][2]
The chroman ring system is the core structure of tocopherols (Vitamin E) and a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds.[3] Its antioxidant efficacy is primarily attributed to the phenolic hydroxyl group at the C6 position, which can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[4]
The addition of a carboxylic acid moiety to the chroman structure, as seen in Trolox, enhances water solubility, making it an ideal tool for studying antioxidant activity in aqueous biological systems and for use as a standard in various assays.[1][5] This modification allows for direct comparisons of the antioxidant capacity of diverse compounds, expressed in "Trolox Equivalents."[6]
Mechanism of Action: Radical Scavenging
The principal antioxidant mechanism for 6-hydroxychroman derivatives is Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), quenching the radical and forming a stable, less reactive chromanoxyl radical. This resonance-stabilized radical does not propagate the oxidative chain reaction. Other mechanisms like Sequential Proton Loss followed by Electron Transfer (SPLET) can also contribute depending on the molecular environment and specific derivative.[7]
Caption: Radical scavenging mechanism of 6-hydroxychroman derivatives.
Comparative Performance: In Vitro Antioxidant Assays
No single assay can fully capture the complexity of antioxidant activity. Therefore, a cross-validated approach using multiple methods is standard practice in the field.[4] Chroman carboxylic acids, particularly Trolox, are consistently used as a benchmark across these assays.
Key Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green. The antioxidant neutralizes the radical, causing a decolorization that is proportional to the antioxidant's concentration and potency.[4] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This method measures the ability of an antioxidant to protect a fluorescent probe from damage induced by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve relative to a Trolox standard.[4][6]
Performance Data Summary
The table below summarizes comparative antioxidant data for various chroman derivatives and standard antioxidants from different studies. It is important to note that absolute values (e.g., IC50) can vary between labs due to minor differences in protocol. The relative ranking, however, is generally consistent.
| Compound/Derivative | Assay | Result (IC50 or % Inhibition) | Reference Compound | Source |
| Chroman Carboxamide (5e) | DPPH | 93.7% Inhibition @ 100 µg/ml | Trolox (74% Inhibition) | [9] |
| Chroman Carboxamide (5a, 5b, 5g, 5h, 5i) | DPPH | >74% Inhibition @ 100 µg/ml | Trolox (74% Inhibition) | [9] |
| 4-hydroxycoumarin (2b, 6b, 2c, 4c) | DPPH | Comparable Activity | Ascorbic Acid, BHT | [10] |
| α-CEHC (Vitamin E Metabolite) | TEAC | Similar to Trolox | Trolox | [11] |
| α-CEHC (Vitamin E Metabolite) | ORAC | Similar to Trolox | Trolox | [11] |
| Trolox | Prostaglandin H Synthase | Dose-dependent activity increase | α-tocopherol (no effect) | [12] |
Note: α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) is a naturally occurring, water-soluble metabolite of Vitamin E with a structure closely related to Trolox.[11]
These data indicate that synthetic modifications to the chroman scaffold can yield compounds with antioxidant potencies comparable to or even exceeding that of Trolox.[9] For instance, certain chroman carboxamide derivatives have demonstrated superior DPPH radical scavenging activity.[9][13]
Beyond Antioxidant Activity: Broader Biological Relevance
While renowned for their antioxidant properties, chroman derivatives are being investigated for a range of other biological activities relevant to drug development.
-
Anti-inflammatory Activity: Chromone and chroman derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[12][14] Trolox, for example, protects prostaglandin H synthase from autodeactivation, augmenting the formation of prostaglandins.[12]
-
Anticancer and Antiproliferative Effects: Several studies have reported the anticancer and antiproliferative activities of chroman derivatives.[9][15] Some compounds inhibit the growth of human breast cancer cells (MCF-7), while others have been shown to inhibit vascular smooth muscle cell proliferation through a non-antioxidant mechanism.[9][16]
-
Enzyme Inhibition: Novel coumarin-based chromenes have been identified as potent inhibitors of β-glucuronidase and carbonic anhydrase.[17] Additionally, specific (S)-6-methoxy-chroman-3-carboxylic acid amides have been discovered as highly potent and isoform-selective ROCK2 inhibitors, a target for various diseases.[18]
Detailed Experimental Protocols
The following are standardized, step-by-step protocols for common in vitro antioxidant assays, synthesized from established methodologies.[4][8]
DPPH Radical Scavenging Assay
This protocol outlines the essential steps to measure a compound's ability to scavenge the DPPH radical.
Workflow Diagram:
Caption: A typical experimental workflow for the DPPH assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of a standard antioxidant, such as Trolox or Ascorbic Acid.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of various concentrations of the test compound or standard to different wells.
-
Add a corresponding volume of the solvent to a control well.
-
Add the DPPH working solution to all wells to initiate the reaction.
-
-
Incubation & Measurement:
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.
-
ABTS Radical Cation Decolorization Assay
Methodology:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Generate the ABTS•+ radical cation by mixing the two solutions and allowing them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or Trolox standard at various concentrations to a test tube or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
-
Incubation & Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a dose-response curve for Trolox.
-
Conclusion
Chroman carboxylic acids represent a versatile and potent class of antioxidants, with Trolox serving as an indispensable research tool and reference standard. The core 6-hydroxychroman scaffold is highly effective at radical scavenging via the hydrogen atom transfer mechanism. Structure-activity relationship studies show that modifications, such as the addition of carboxamide groups, can further enhance this activity.[9] Beyond their well-documented antioxidant capabilities, these compounds exhibit a wide range of biological effects, including anti-inflammatory and anticancer properties, making them promising candidates for further investigation in drug development.[14][15] The standardized assays detailed in this guide provide a robust framework for the comparative evaluation of novel chroman derivatives and other potential antioxidant agents.
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A Researcher's Guide to Rigorous Negative Control Experiments for Chroman-5-carboxylic Acid Studies
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. When investigating the biological activity of a compound like Chroman-5-carboxylic acid, the narrative of your research is only as strong as its controls. This guide provides an in-depth, experience-driven framework for designing and implementing robust negative control experiments. We will move beyond simplistic protocols to explain the causal logic behind each control, ensuring your results are not just observable, but unequivocally attributable to the specific action of your compound.
The Imperative of Controls: Building a Foundation of Trust
This guide will dissect a multi-tiered approach to negative controls, from the essential baseline to the definitive genetic validation, providing a self-validating system to support your findings in Chroman-5-carboxylic acid research.
Level 1: The Foundational Controls - Vehicle and Untreated Groups
The most fundamental controls establish the baseline health and response of your experimental model (e.g., cell culture, in vivo model) and account for the effects of the substance used to deliver the compound.
Untreated Control
The untreated control group consists of cells or animals that receive no treatment at all.[6] It serves as the ultimate baseline, representing the normal physiological state of the model system over the course of the experiment. This control is essential for monitoring the overall health and stability of the experimental setup.
Vehicle Control
Chroman-5-carboxylic acid, like many small molecules, often requires a solvent for solubilization before it can be introduced to a biological system. Common vehicles include dimethyl sulfoxide (DMSO), ethanol, or specific aqueous buffers.[7] The vehicle control group is treated with the exact same concentration of this solvent as the experimental group, but without the Chroman-5-carboxylic acid.[8]
Causality Explained: The purpose is to demonstrate that the vehicle itself does not induce a biological response.[2] Many solvents, including DMSO, can have physiological effects at certain concentrations, such as inducing cellular differentiation, toxicity, or altering gene expression.[9] Without a vehicle control, any observed effect could be mistakenly attributed to the test compound when it is actually a side effect of the solvent.[10]
Level 2: The Specificity Control - The Inactive Analog
To confidently claim that the biological activity observed is due to the specific chemical structure of Chroman-5-carboxylic acid, one must rule out effects caused by the general chroman scaffold or non-specific chemical interactions. This is achieved using a structurally similar but biologically inactive analog.[4]
Designing the Right Inactive Analog: An ideal inactive analog retains the core structure of the parent compound but has a critical functional group modified or removed to abolish its biological activity. For Chroman-5-carboxylic acid, the carboxylic acid group is a likely key pharmacophore, potentially involved in binding to a target protein through hydrogen bonding or ionic interactions.[11]
A suitable inactive analog could be the corresponding methyl ester (Chroman-5-carboxylate) or the decarboxylated version (Chroman).
-
Rationale for Methyl Ester: Esterification "caps" the acidic proton and prevents the carboxylate group from acting as a hydrogen bond donor or forming ionic bonds, which could disrupt its interaction with a biological target.
-
Rationale for Decarboxylated Analog: Complete removal of the carboxylic acid group is a more drastic modification that eliminates the key functional group entirely.
Experimental Application: The inactive analog should be tested at the same concentrations as Chroman-5-carboxylic acid. The expected outcome is that the inactive analog will not produce the biological effect seen with the active compound.[4] A significant response in the inactive control group would suggest that the observed phenotype might be due to off-target effects or properties of the core chroman structure, rather than specific target engagement.
Level 3: The Target Validation Control - Genetic Knockdown/Knockout
The most definitive way to prove that Chroman-5-carboxylic acid elicits its effect through a specific biological target (e.g., an enzyme or receptor) is to remove that target from the system. This is accomplished using genetic tools like siRNA, shRNA, or CRISPR/Cas9.[4]
-
siRNA/shRNA (Knockdown): These techniques reduce the expression of the target protein by degrading its mRNA. A non-targeting siRNA/shRNA serves as the negative control.[4]
-
CRISPR/Cas9 (Knockout): This method creates a permanent loss-of-function mutation by editing the gene that codes for the target protein. Wild-type or mock-transfected cells are the appropriate negative controls.[6]
Causality Explained: If Chroman-5-carboxylic acid truly acts through "Target X," then its effect should be significantly diminished or completely absent in cells where "Target X" has been knocked down or knocked out. If the compound still produces the same effect in these cells, it strongly indicates that its mechanism of action is independent of "Target X," pointing to an off-target effect.
Visualizing the Experimental Logic
The following diagram illustrates the logical flow of a well-controlled experiment designed to validate the on-target activity of Chroman-5-carboxylic acid.
Caption: Workflow for a multi-tiered negative control strategy.
Experimental Protocol: A Comparative Cell Viability Assay
This protocol details a typical cytotoxicity experiment using the MTT assay, incorporating the essential negative controls.[12] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Chroman-5-carboxylic acid
-
Inactive Analog (e.g., Chroman-5-carboxylate methyl ester)
-
Vehicle (e.g., sterile DMSO)
-
Cancer cell line (e.g., A549)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Chroman-5-carboxylic acid and the inactive analog in DMSO. Create a serial dilution of each compound in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a corresponding dilution series of the vehicle (DMSO) alone.
-
Treatment:
-
Test Group: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Chroman-5-carboxylic acid.
-
Inactive Control: Add 100 µL of the medium containing the inactive analog at the same concentrations.
-
Vehicle Control: Add 100 µL of the medium containing the vehicle at concentrations matching those in the highest concentration test wells.
-
Untreated Control: Add 100 µL of fresh culture medium with no vehicle or compound.
-
Ensure each condition is performed in triplicate or quadruplicate.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control (set to 100% viability). Plot the dose-response curves and calculate the IC50 value for the active compound.
Data Presentation and Expected Outcomes
The results of this experiment can be summarized as follows:
| Experimental Group | Treatment | Expected Outcome | Interpretation of Deviation |
| Untreated | Culture Medium Only | 100% Cell Viability | A decrease suggests poor cell health or media contamination. |
| Vehicle Control | Highest concentration of DMSO | ~100% Cell Viability | Significant viability loss indicates vehicle toxicity. |
| Inactive Analog | 0.1 - 100 µM | ~100% Cell Viability | Significant viability loss suggests off-target or scaffold-related toxicity. |
| Test Compound | 0.1 - 100 µM | Dose-dependent decrease in viability | This is the expected result for a cytotoxic compound. |
Conclusion: Upholding Scientific Integrity
References
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Study.com. (n.d.). Negative Control Group | Definition & Examples. Retrieved from [Link]
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Food Science Toolbox. (2023, June 5). Considerations When Planning and Conducting Scientific Experiments. Retrieved from [Link]
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McGovern Medical School. (n.d.). Biological Controls. UTHealth Houston. Retrieved from [Link]
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Casadevall, A., & Fang, F. C. (2016). Rigorous Science: a How-To Guide. mBio, 7(6), e01902-16. Retrieved from [Link]
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Bio-protocol. (2017, November 16). 6 Elements of Robust Protocols. Medium. Retrieved from [Link]
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Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]
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NC3Rs. (n.d.). Key elements of a well-designed experiment. Retrieved from [Link]
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Falcon Scientific Editing. (2023, September 4). Methodology Matters: Designing Robust Research Methods. Retrieved from [Link]
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Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]
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BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?. Retrieved from [Link]
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ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]
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PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
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ResearchGate. (2014, October). Vehicle and Positive Control Values from the In Vivo Rodent Comet Assay and Biomonitoring Studies Using Human Lymphocytes: Historical Database and Influence of Technical Aspects. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chroman-5-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Chroman-5-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to provide not just a procedure, but a framework for thinking about chemical waste, grounded in the principles of laboratory safety and regulatory compliance.
Section 1: Hazard Profile and Core Safety Principles
Understanding the specific nature of a chemical is the foundation of its safe handling and disposal. While comprehensive toxicological data for Chroman-5-carboxylic acid may be limited, we can infer its primary hazards from safety data sheets (SDS) for structurally similar compounds like other chroman carboxylic acid isomers.[1][2][3][4] The core principle is to treat it as a hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[5]
The primary hazards associated with chroman-based carboxylic acids include:
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[2][4]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[1][3]
These hazards necessitate the consistent use of appropriate Personal Protective Equipment (PPE).
| Hazard Data Summary: Chroman Carboxylic Acids | |
| Physical State | Solid / Crystalline Powder |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Acute Health Effects | Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation[2][3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines, Strong reducing agents[3][6] |
| Disposal Classification | Hazardous Waste[1][3] |
The causality behind these handling requirements is clear: as a fine solid, Chroman-5-carboxylic acid can become airborne, posing an inhalation risk. Its acidic nature and chemical structure contribute to its irritant properties upon contact with skin or eyes. Therefore, all handling and disposal operations must be engineered to prevent dust formation and direct contact.
Section 2: The Disposal Workflow: A Step-by-Step Protocol
Disposal is not a single action but a process that begins the moment a chemical is deemed "waste."[5] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste be managed from "cradle to grave."[5][7] The following protocol ensures compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[8] Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[9] Mixing these can cause violent reactions, heat generation, or the release of toxic gases.
Protocol:
-
Designate a specific waste stream for "Non-halogenated Organic Acid Waste."
-
Crucially, never mix organic acid waste with inorganic acids (e.g., hydrochloric, sulfuric acid) or with bases in the same container. [9][10]
-
Ensure no other incompatible materials, such as strong oxidizers, are added to the container.[10]
| Common Incompatible Waste Streams for Carboxylic Acids | |
| Bases | (e.g., Sodium Hydroxide, Ammonium Hydroxide) |
| Strong Oxidizing Agents | (e.g., Nitric Acid, Peroxides) |
| Reducing Agents | (e.g., Sodium Borohydride) |
| Cyanides, Azides, Hypochlorites | (Can release highly toxic gas upon contact with acid)[11] |
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount. The container must be compatible with the chemical waste it holds.[8]
Protocol:
-
Select a leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[9] Avoid metal containers for acids, as they can corrode.[8]
-
Affix a hazardous waste label to the container before adding any waste.[7][12]
-
Complete the label with all required information:
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Labs must store chemical waste in a designated Satellite Accumulation Area (SAA), which is located at or near the point of generation.[7][12]
Protocol:
-
Store the labeled, sealed waste container in your lab's designated SAA.
-
Keep the container securely closed at all times, except when adding waste. This is a common and critical regulatory requirement.[12][13]
-
Use secondary containment (such as a spill tray) for all liquid hazardous wastes to prevent spills.[8][13]
-
Do not overfill the container; a maximum of 90% capacity is a safe practice.[8][9]
-
Be mindful of accumulation limits. Regulations typically limit SAAs to a maximum of 55 gallons of hazardous waste.[5][7][12]
Step 4: Arranging for Final Disposal
Concentrated or contaminated Chroman-5-carboxylic acid must be disposed of as hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[9][14]
Protocol:
-
Once the waste container is full (or you have no further use for the waste stream), seal it securely.
-
Follow your institution's specific procedure to request a waste pickup from the EHS department.[7][12]
-
Ensure the label is complete and legible for the EHS personnel. An accurate label is crucial for the safety of the disposal technicians who will consolidate the waste.[12]
Section 3: Managing Spills and Empty Containers
Accidents happen, and proper preparation is key to mitigating their impact.
Spill Management Protocol (Small, Solid Spill)
This protocol applies to small spills of solid Chroman-5-carboxylic acid that can be managed by trained laboratory personnel.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear chemical-resistant gloves (nitrile is often suitable), splash goggles, a face shield, and a lab coat.[9]
-
Contain the Spill: Prevent the powder from becoming airborne. Do not sweep dry.
-
Absorb/Collect: Gently cover the spill with an inert absorbent material like sand or vermiculite.[9] Carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate cleaning solution, and dispose of all cleanup materials (gloves, wipes, absorbent) as hazardous waste.[5]
-
Label and Dispose: Seal and label the container for disposal via EHS.
Empty Container Disposal
An "empty" container that held a hazardous chemical must be handled correctly to be considered non-hazardous.[7]
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., water, if appropriate for the subsequent use or disposal of the rinsate) three times.
-
Collect Rinsate: The first rinsate, and potentially subsequent ones, must be collected and disposed of as hazardous chemical waste.[5]
-
Deface Label: Completely remove or deface the original chemical label.[7][11]
-
Air Dry: Allow the container to air dry completely.[7]
-
Final Disposal: Once these steps are complete, the container may typically be disposed of in the appropriate glass or plastic recycling bin.[11]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for handling Chroman-5-carboxylic acid waste streams in the laboratory.
Caption: Decision workflow for Chroman-5-carboxylic acid waste management.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chroman-5-carboxylic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Chroman-5-carboxylic acid. The recommendations herein are synthesized from safety data for structurally analogous compounds and established principles of laboratory safety. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Hazard Identification: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for Chroman-5-carboxylic acid is not widely available, data from its isomers, such as Chroman-6-carboxylic acid and (S)-Chroman-3-carboxylic acid, provide a reliable hazard profile.
The primary hazards associated with this class of compounds include:
-
Skin Irritation : Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation : The compound can cause significant irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation : Inhalation of the powdered form may lead to respiratory tract irritation.[3][4][5]
A proactive risk assessment is the foundation of safe laboratory practice. This involves evaluating the specific procedures you will be performing—such as weighing, dissolving, or transferring—and the quantities involved to determine the potential for exposure.
Caption: Diagram 1: Risk assessment workflow for PPE selection.
Engineering and Administrative Controls: The First Lines of Defense
Personal protective equipment is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls : The primary engineering control for handling solid chemical powders or volatile solutions is a certified chemical fume hood.[4] All handling of Chroman-5-carboxylic acid, especially weighing and initial solution preparation, must occur within a fume hood to minimize the risk of inhalation. Ensure the fume hood is functioning correctly before starting any work.[4]
-
Administrative Controls : These include the development of Standard Operating Procedures (SOPs) for handling this specific chemical, ensuring personnel are trained on these procedures, and designating specific areas for its use.
Personal Protective Equipment (PPE) Selection
The appropriate PPE creates a necessary barrier against accidental exposure. The following table summarizes the minimum required PPE for handling Chroman-5-carboxylic acid.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles or Safety Glasses with Side Shields | Goggles are required for protection against liquid splashes and vapors.[6] For tasks with a significant splash risk (e.g., transferring large volumes), a face shield should be worn over safety goggles.[7][8] Equipment must meet ANSI Z.87.1 or equivalent standards.[4] |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile) | Disposable nitrile gloves provide sufficient protection for incidental contact.[6] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Use proper removal techniques to avoid skin contact.[8] |
| Body | Laboratory Coat | A fully buttoned lab coat protects the skin and personal clothing from contamination.[4] For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | None (if handled in a fume hood) | When all handling of the solid is performed within a certified chemical fume hood, respiratory protection is typically not required.[4] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator may be necessary after a formal exposure assessment.[4][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls
-
Designate a specific area within a chemical fume hood for handling Chroman-5-carboxylic acid.[4]
-
Verify the fume hood's certification is current and its operation is normal.
-
Assemble all necessary equipment (spatula, weigh paper, glassware, etc.) and waste containers before handling the chemical.
-
Ensure an eyewash station and safety shower are readily accessible.[1][2]
2. Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as detailed in the table above. The proper sequence is typically lab coat, then safety goggles/face shield, and finally gloves.
3. Handling the Chemical
-
Perform all manipulations, including weighing and transferring the solid compound, within the fume hood to prevent the inhalation of dust.
-
Handle the chemical carefully to avoid creating dust.
-
When preparing solutions, add the acid to the solvent slowly.
-
Keep containers closed when not in use.
4. Post-Handling Procedures
-
Clean any contaminated surfaces and equipment thoroughly.
-
Doff (remove) PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation : All disposable materials contaminated with Chroman-5-carboxylic acid (e.g., gloves, weigh paper, paper towels) must be considered hazardous waste.[4] Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[9]
-
Waste Collection :
-
Solid Waste : Place all contaminated solid materials in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste : Collect solutions containing Chroman-5-carboxylic acid in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "Chroman-5-carboxylic acid".[9]
-
Storage : Store waste containers in a designated Satellite Accumulation Area within the laboratory, ensuring the container is kept closed except when adding waste.[9]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.[10]
References
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- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved January 6, 2026.
- SAFETY DATA SHEET. (2025, December 25). Sigma-Aldrich. Retrieved January 6, 2026.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved January 6, 2026.
- Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 6, 2026.
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- (S)-Chroman-3-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 6, 2026.
- CHROMIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 6, 2026.
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- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
